molecular formula C7H9BN2O3 B581874 3-Amino-5-carbamoylphenylboronic acid CAS No. 1801408-17-2

3-Amino-5-carbamoylphenylboronic acid

Cat. No.: B581874
CAS No.: 1801408-17-2
M. Wt: 179.97
InChI Key: SGUFPLUNZOZMTQ-UHFFFAOYSA-N
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Description

3-Amino-5-carbamoylphenylboronic acid is a useful research compound. Its molecular formula is C7H9BN2O3 and its molecular weight is 179.97. The purity is usually 95%.
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Properties

IUPAC Name

(3-amino-5-carbamoylphenyl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9BN2O3/c9-6-2-4(7(10)11)1-5(3-6)8(12)13/h1-3,12-13H,9H2,(H2,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGUFPLUNZOZMTQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC(=CC(=C1)N)C(=O)N)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

179.97 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive, technically detailed protocol for the synthesis of 3-Amino-5-carbamoylphenylboronic acid, a valuable building block for researchers, scientists, and professionals in drug development. The synthesis is presented as a multi-step process, designed for robust and reliable execution in a laboratory setting. This document emphasizes the underlying chemical principles and provides practical insights to ensure a high degree of success.

Introduction

This compound is a trifunctional molecule of significant interest in medicinal chemistry and materials science. Its unique architecture, featuring an amino group, a carbamoyl (carboxamide) group, and a boronic acid moiety, allows for diverse chemical modifications and applications. The boronic acid functional group is particularly notable for its ability to form reversible covalent bonds with diols, a property leveraged in the design of sensors, drug delivery systems, and enzyme inhibitors. This guide details a reliable synthetic route to this important compound, starting from commercially available precursors.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached through a two-stage process. The first stage focuses on the construction of a key intermediate, 3-amino-5-bromobenzamide. This intermediate is then subjected to a palladium-catalyzed borylation in the second stage to yield the final product. This strategy allows for the introduction of the sensitive boronic acid group at a late stage, minimizing potential complications and maximizing overall yield.

Synthetic_Pathway 3-Nitrobenzoic_Acid 3-Nitrobenzoic Acid 3-Bromo-5-nitrobenzoic_Acid 3-Bromo-5-nitrobenzoic Acid 3-Nitrobenzoic_Acid->3-Bromo-5-nitrobenzoic_Acid Bromination 3-Bromo-5-nitrobenzamide 3-Bromo-5-nitrobenzamide 3-Bromo-5-nitrobenzoic_Acid->3-Bromo-5-nitrobenzamide Amidation 3-Amino-5-bromobenzamide 3-Amino-5-bromobenzamide 3-Bromo-5-nitrobenzamide->3-Amino-5-bromobenzamide Nitro Reduction Target_Molecule This compound 3-Amino-5-bromobenzamide->Target_Molecule Miyaura Borylation

Figure 1: Overall synthetic workflow for this compound.

Part 1: Synthesis of the Key Intermediate: 3-Amino-5-bromobenzamide

This section details the three-step synthesis of 3-amino-5-bromobenzamide from 3-nitrobenzoic acid.

Step 1.1: Electrophilic Bromination of 3-Nitrobenzoic Acid

The initial step involves the regioselective bromination of 3-nitrobenzoic acid. The nitro and carboxylic acid groups are both meta-directing, which facilitates the introduction of the bromine atom at the C-5 position.

Reaction:

3-Nitrobenzoic Acid + Br₂ → 3-Bromo-5-nitrobenzoic Acid

Causality of Experimental Choices:

  • Reactants: 3-Nitrobenzoic acid is a readily available and inexpensive starting material. Bromine is the brominating agent of choice for this transformation.

  • Catalyst: Fuming sulfuric acid or another strong Lewis acid is often used to polarize the bromine molecule, making it a more potent electrophile.

  • Solvent: A non-reactive solvent such as dichloromethane or chloroform is typically used. In some protocols, the reaction can be run neat in an excess of the acid catalyst.

  • Temperature: The reaction is typically performed at a slightly elevated temperature to ensure a reasonable reaction rate.

Experimental Protocol:

  • To a stirred solution of 3-nitrobenzoic acid (1 equivalent) in a suitable solvent, cautiously add fuming sulfuric acid (catalytic amount).

  • Slowly add bromine (1.1 equivalents) dropwise to the reaction mixture.

  • Heat the mixture to 40-50 °C and stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.

  • The solid precipitate of 3-bromo-5-nitrobenzoic acid is collected by vacuum filtration, washed with cold water, and dried.

Parameter Value
Starting Material 3-Nitrobenzoic Acid
Key Reagents Bromine, Fuming Sulfuric Acid
Typical Yield 85-95%
Purity >95% after recrystallization
Step 1.2: Amidation of 3-Bromo-5-nitrobenzoic Acid

The carboxylic acid of 3-bromo-5-nitrobenzoic acid is converted to a primary amide. This is a crucial step to introduce the carbamoyl group.

Reaction:

3-Bromo-5-nitrobenzoic Acid → 3-Bromo-5-nitrobenzamide

Causality of Experimental Choices:

  • Activation of the Carboxylic Acid: The carboxylic acid is first converted to a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. This is a standard and highly efficient method for activating carboxylic acids towards nucleophilic attack.

  • Amine Source: Aqueous or gaseous ammonia is used as the nucleophile to form the primary amide.

  • Solvent: A non-protic solvent such as toluene or dichloromethane is used for the acyl chloride formation. The subsequent amidation is often performed in a biphasic system or by bubbling ammonia gas through a solution of the acyl chloride.

Experimental Protocol:

  • In a fume hood, carefully add thionyl chloride (2 equivalents) to 3-bromo-5-nitrobenzoic acid (1 equivalent).

  • Heat the mixture to reflux for 2-4 hours. The reaction is complete when the evolution of gas (HCl and SO₂) ceases.

  • Cool the reaction mixture and remove the excess thionyl chloride under reduced pressure.

  • Dissolve the resulting crude 3-bromo-5-nitrobenzoyl chloride in a dry, inert solvent like toluene.

  • Slowly add this solution to a stirred, ice-cold solution of concentrated aqueous ammonia.

  • Stir the mixture vigorously for 1-2 hours.

  • Collect the precipitated 3-bromo-5-nitrobenzamide by filtration, wash with water, and dry.

Parameter Value
Starting Material 3-Bromo-5-nitrobenzoic Acid
Key Reagents Thionyl Chloride, Ammonia
Typical Yield 90-98%
Purity >98%
Step 1.3: Reduction of the Nitro Group

The final step in the synthesis of the key intermediate is the selective reduction of the nitro group to an amine.

Reaction:

3-Bromo-5-nitrobenzamide → 3-Amino-5-bromobenzamide

Causality of Experimental Choices:

  • Reducing Agent: Catalytic hydrogenation is the preferred method for this transformation due to its high selectivity and clean reaction profile. Palladium on carbon (Pd/C) is a highly effective and commonly used catalyst.[1] Alternative reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid can also be used, but the workup is often more complex.

  • Solvent: A protic solvent like ethanol or methanol is ideal for catalytic hydrogenation.

  • Hydrogen Source: Hydrogen gas is typically used. Transfer hydrogenation using a hydrogen donor like ammonium formate can also be employed.

Experimental Protocol (Catalytic Hydrogenation):

  • In a hydrogenation vessel, dissolve 3-bromo-5-nitrobenzamide (1 equivalent) in ethanol.

  • Carefully add a catalytic amount of 10% Pd/C (typically 1-5 mol%).

  • Purge the vessel with nitrogen and then with hydrogen gas.

  • Pressurize the vessel with hydrogen (typically 1-3 atm) and stir the mixture at room temperature.

  • Monitor the reaction by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, carefully vent the hydrogen and purge the vessel with nitrogen.

  • Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude 3-amino-5-bromobenzamide, which can be purified by recrystallization.

Parameter Value
Starting Material 3-Bromo-5-nitrobenzamide
Key Reagents H₂, 10% Pd/C
Typical Yield >95%
Purity >99% after purification

Part 2: Palladium-Catalyzed Borylation of 3-Amino-5-bromobenzamide

With the key intermediate in hand, the final step is the introduction of the boronic acid group via a Miyaura borylation reaction. This palladium-catalyzed cross-coupling reaction is a powerful and versatile method for the formation of carbon-boron bonds.[2][3]

Miyaura_Borylation Aryl_Bromide 3-Amino-5-bromobenzamide Product This compound pinacol ester Aryl_Bromide->Product Diboron_Reagent Bis(pinacolato)diboron (B₂pin₂) Diboron_Reagent->Product Pd_Catalyst Pd Catalyst (e.g., Pd(dppf)Cl₂) Pd_Catalyst->Product Base Base (e.g., KOAc) Base->Product Final_Product This compound Product->Final_Product Hydrolysis

Figure 2: Key components of the Miyaura borylation reaction.

Reaction:

3-Amino-5-bromobenzamide + Bis(pinacolato)diboron → this compound pinacol ester → this compound

Causality of Experimental Choices:

  • Boron Source: Bis(pinacolato)diboron (B₂pin₂) is a stable, easy-to-handle, and commercially available source of boron.[3]

  • Palladium Catalyst: A variety of palladium catalysts can be used.[4] A common and effective choice is [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂).[2]

  • Base: A mild base such as potassium acetate (KOAc) is crucial for the catalytic cycle.[5]

  • Solvent: Anhydrous polar aprotic solvents like 1,4-dioxane or dimethyl sulfoxide (DMSO) are typically used.

  • Hydrolysis: The initially formed boronate ester is often hydrolyzed to the desired boronic acid during the aqueous workup or in a separate step.

Experimental Protocol:

  • To a dry reaction flask under an inert atmosphere (e.g., argon or nitrogen), add 3-amino-5-bromobenzamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), and potassium acetate (3 equivalents).

  • Add the palladium catalyst, Pd(dppf)Cl₂ (2-5 mol%).

  • Add anhydrous 1,4-dioxane as the solvent.

  • Heat the reaction mixture to 80-100 °C and stir for 12-24 hours, monitoring by TLC or LC-MS.

  • Upon completion, cool the mixture to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, the pinacol ester of the target molecule, can be purified by column chromatography on silica gel.

  • For the free boronic acid, the crude ester can be subjected to hydrolysis, for example, by stirring with an aqueous solution of a mild acid or by transesterification.

Parameter Value
Starting Material 3-Amino-5-bromobenzamide
Key Reagents Bis(pinacolato)diboron, Pd(dppf)Cl₂, KOAc
Typical Yield 70-90%
Purity >97% after purification

Safety and Handling

  • Bromine and Thionyl Chloride: These reagents are highly corrosive and toxic. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

  • Palladium Catalysts: While generally stable, palladium catalysts should be handled with care. Avoid inhalation of dust.

  • Hydrogenation: Hydrogen gas is highly flammable. The hydrogenation step must be carried out in a properly designed and maintained hydrogenation apparatus. Ensure the system is free of leaks and that all sources of ignition are removed from the vicinity.

Conclusion

The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of this compound. By breaking down the synthesis into two manageable stages and providing a clear rationale for the experimental choices, researchers can confidently produce this valuable compound for their scientific endeavors. The protocols are based on well-established and high-yielding chemical transformations, ensuring a high probability of success.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Chemistry of Possibility: Investigating 3-Bromo-5-nitrobenzoic Acid's Role in Synthesis. Retrieved from [Link]

  • Wikipedia. (2023, December 2). Miyaura borylation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Miyaura Borylation Reaction. Retrieved from [Link]

  • Thieme. (2020). Miyaura Borylation Reaction. Retrieved from [Link]

  • PubChem. (n.d.). 3-Bromo-5-nitrobenzamide. Retrieved from [Link]

  • Bruce, H. et al. (2011).
  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Exploring the Chemical Landscape: 3-Bromo-5-nitrobenzoic Acid in Research and Development. Retrieved from [Link]

  • Molander, G. A., Trice, S. L., & Dreher, S. D. (2012). Palladium-Catalyzed Borylation of Aryl and Heteroaryl Halides Utilizing Tetrakis(dimethylamino)diboron: One Step Greener. Journal of the American Chemical Society, 134(28), 11642–11645.

Sources

An In-depth Technical Guide to 3-Amino-5-carbamoylphenylboronic Acid: Chemical Properties and Structure

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Amino-5-carbamoylphenylboronic acid is a bifunctional organic compound of significant interest in medicinal chemistry and drug discovery. Its structure, featuring a phenylboronic acid moiety substituted with both an amino and a carbamoyl group, offers a unique combination of chemical reactivity and potential for molecular interactions. This guide provides a comprehensive overview of its chemical properties, structure, and potential applications, with a focus on the scientific principles that underpin its utility in research and development. Boronic acids and their derivatives are recognized for their versatility as synthetic intermediates and their increasing role in the development of therapeutic agents.[1] The presence of the boronic acid functional group allows for reversible covalent interactions with diols, a property that has been exploited in the design of sensors and drug delivery systems.[2]

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective application. These properties influence its solubility, reactivity, and pharmacokinetic profile in potential therapeutic applications.

PropertyValueSource
CAS Number 1801408-17-2[3]
Molecular Formula C₇H₉BN₂O₃[3]
Molecular Weight 179.97 g/mol [3]
Appearance Off-white to light yellow powder (typical for similar compounds)N/A
Purity Typically >98%[3]
InChI Key SGUFPLUNZOZMTQ-UHFFFAOYSA-N[3]
Solubility and pKa

The solubility and acidity (pKa) of phenylboronic acids are critically influenced by the nature and position of substituents on the aromatic ring.[4][5] The presence of both an electron-donating amino group and an electron-withdrawing carbamoyl group in a meta-relationship on the phenyl ring of this compound suggests a nuanced effect on its properties.

  • pKa: The pKa of a boronic acid is a measure of its Lewis acidity and is crucial for its interaction with diols. For monosubstituted phenylboronic acids, there is a good correlation between their pKa values and those of the corresponding benzoic acids for meta- and para-substituted compounds.[6] Electron-withdrawing groups generally lower the pKa, making the boronic acid a stronger Lewis acid, while electron-donating groups have the opposite effect. The interplay of the amino and carbamoyl groups in this compound is expected to result in a pKa that is moderately acidic, likely in the range of 8-9 in aqueous solution. This is a desirable range for biological applications as it allows for significant formation of the tetrahedral boronate anion at physiological pH, which is the species that readily complexes with diols.[4]

  • Solubility: The solubility of phenylboronic acids varies significantly with the substituent.[7] The presence of the polar amino and carbamoyl groups is expected to enhance the aqueous solubility of this compound compared to unsubstituted phenylboronic acid. However, the overall solubility will also be influenced by the crystalline structure and potential for intermolecular hydrogen bonding. For practical applications, solubility is often determined experimentally in relevant buffer systems.

Structural Analysis and Spectroscopic Data

The structural features of this compound are key to its chemical behavior. The molecule consists of a central benzene ring with three substituents: a boronic acid group [-B(OH)₂], an amino group [-NH₂], and a carbamoyl group [-C(O)NH₂] at positions 1, 3, and 5, respectively.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR:

  • Aromatic Protons: The protons on the benzene ring are expected to appear in the aromatic region (δ 6.5-8.0 ppm). The substitution pattern will lead to a complex splitting pattern.

  • Amino Protons: The protons of the amino group will likely appear as a broad singlet, with a chemical shift that can vary depending on the solvent and concentration.

  • Carbamoyl Protons: The protons of the carbamoyl group will also appear as broad singlets.

  • Boronic Acid Protons: The hydroxyl protons of the boronic acid group are often broad and may exchange with residual water in the solvent, making them difficult to observe.

¹³C NMR:

  • Aromatic Carbons: The carbon atoms of the benzene ring will resonate in the range of δ 110-150 ppm. The carbon attached to the boron atom will likely show a broad signal due to quadrupolar relaxation of the boron nucleus.[10]

  • Carbamoyl Carbonyl Carbon: The carbonyl carbon of the carbamoyl group is expected to appear in the downfield region, typically around δ 165-175 ppm.

Synthesis and Reactivity

The synthesis of substituted phenylboronic acids often involves the reaction of an organometallic reagent (derived from an aryl halide) with a trialkyl borate, followed by acidic hydrolysis. A plausible synthetic route to this compound is outlined below, based on established methodologies for similar compounds.

Proposed Synthetic Workflow

Synthesis_Workflow Start 3-Bromo-5-nitrobenzamide Step1 Reduction of Nitro Group Start->Step1 e.g., SnCl₂/HCl or H₂/Pd-C Intermediate1 3-Amino-5-bromobenzamide Step1->Intermediate1 Step2 Lithium-Halogen Exchange Intermediate1->Step2 n-BuLi or t-BuLi, THF, -78 °C Intermediate2 Organolithium Intermediate Step2->Intermediate2 Step3 Borylation Intermediate2->Step3 B(OMe)₃ or B(OiPr)₃ Intermediate3 Boronate Ester Step3->Intermediate3 Step4 Acidic Hydrolysis Intermediate3->Step4 Aqueous Acid (e.g., HCl) End This compound Step4->End

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: A Plausible Synthesis

The following protocol is a generalized procedure based on the synthesis of structurally related aminophenylboronic acids.[11][12][13][14] Researchers should optimize the reaction conditions for this specific target molecule.

Step 1: Reduction of 3-Bromo-5-nitrobenzamide to 3-Amino-5-bromobenzamide

  • To a solution of 3-bromo-5-nitrobenzamide in a suitable solvent (e.g., ethanol or ethyl acetate), add a reducing agent such as tin(II) chloride in concentrated hydrochloric acid or perform catalytic hydrogenation using palladium on carbon.

  • Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitored by TLC).

  • Upon completion, neutralize the reaction mixture with a base (e.g., sodium bicarbonate or sodium hydroxide solution) and extract the product with an organic solvent.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-amino-5-bromobenzamide.

Step 2: Synthesis of this compound

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., argon or nitrogen), dissolve 3-amino-5-bromobenzamide in anhydrous tetrahydrofuran (THF).

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of n-butyllithium or tert-butyllithium in hexanes to the cooled solution. The reaction mixture may change color, indicating the formation of the organolithium intermediate.

  • After stirring for a short period at -78 °C, add a trialkyl borate (e.g., trimethyl borate or triisopropyl borate) dropwise.

  • Allow the reaction mixture to slowly warm to room temperature and stir for several hours.

  • Quench the reaction by the slow addition of an aqueous acid solution (e.g., 1 M HCl).

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to induce precipitation of the product.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to yield this compound.

Chemical Reactivity

The reactivity of this compound is dictated by its three functional groups:

  • Boronic Acid Group: This group is the primary site for Suzuki-Miyaura cross-coupling reactions, a powerful method for forming carbon-carbon bonds.[15][16] The boronic acid can be coupled with a wide range of aryl or vinyl halides and pseudohalides in the presence of a palladium catalyst and a base. This reactivity makes this compound a valuable building block for the synthesis of complex biaryl structures. The boronic acid moiety can also form reversible ester linkages with diols, a key feature for its use in sensors and responsive materials.

  • Amino Group: The primary amino group is nucleophilic and can participate in a variety of reactions, including acylation, alkylation, and the formation of amides and sulfonamides. This provides a handle for further functionalization of the molecule, allowing for its incorporation into larger structures or conjugation to polymers and biomolecules.

  • Carbamoyl Group: The amide functionality of the carbamoyl group is generally less reactive than the amino group but can participate in hydrogen bonding, which can be important for molecular recognition and influencing the solid-state structure.

Applications in Drug Discovery and Development

The unique structural features of this compound make it a promising scaffold for the development of new therapeutic agents.

  • Enzyme Inhibition: Boronic acids are known to be potent inhibitors of serine proteases, where the boron atom forms a covalent bond with the catalytic serine residue, mimicking the tetrahedral transition state of peptide bond hydrolysis. The amino and carbamoyl groups of this compound can be tailored to interact with the active site of target enzymes, providing both potency and selectivity.

  • Boron Neutron Capture Therapy (BNCT): Boron-containing compounds are of interest for BNCT, a targeted radiation therapy for cancer. The non-radioactive ¹⁰B isotope has a high propensity to capture thermal neutrons, leading to a nuclear fission reaction that releases high-energy particles capable of killing cancer cells. Phenylboronic acids can be designed to selectively accumulate in tumor tissue, delivering the ¹⁰B atoms for effective therapy.

  • Drug Delivery and Sensing: The ability of the boronic acid group to reversibly bind to diols can be exploited in the design of glucose-responsive drug delivery systems for the treatment of diabetes.[17] The molecule can also be incorporated into sensors for the detection of saccharides and other diol-containing biomolecules.

Signaling Pathways and Logical Relationships

The application of this compound in drug discovery often involves its interaction with specific biological targets. The following diagram illustrates a generalized concept of how a drug candidate derived from this scaffold might interact with a signaling pathway.

Signaling_Pathway cluster_drug_action Drug Action cluster_cellular_response Cellular Response Drug 3-Amino-5-carbamoylphenylboronic Acid Derivative Target Target Enzyme (e.g., Serine Protease) Drug->Target Inhibition Pathway Downstream Signaling Pathway Target->Pathway Blocks Signal Response Therapeutic Effect (e.g., Apoptosis, Reduced Inflammation) Pathway->Response

Caption: Generalized signaling pathway inhibition by a this compound derivative.

Conclusion

This compound is a versatile chemical entity with significant potential in the fields of organic synthesis and medicinal chemistry. Its unique combination of a reactive boronic acid, a nucleophilic amino group, and a hydrogen-bonding carbamoyl group provides a rich platform for the design and synthesis of novel compounds with diverse applications. A thorough understanding of its chemical properties, structure, and reactivity is paramount for harnessing its full potential in the development of new therapeutics, diagnostics, and advanced materials. Further research into the specific properties and reactions of this compound is warranted to fully explore its utility in these areas.

References

  • A comprehensive study on the impact of the substituent on pKa of phenylboronic acid in aqueous and non-aqueous solutions: A computational approach. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Solubility of investigated compounds in water. Phenylboronic acid... (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • pK a values for boronic acids 1-7. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Gostyńska, A., et al. (2024). Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. Molecules, 29(12), 2789.
  • Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. (2020).
  • Suzuki reaction. (n.d.). In Wikipedia. Retrieved January 16, 2026, from [Link]

  • Onnuch, P., et al. (2024). Aminative Suzuki-Miyaura coupling. Science, 383(6686), 1019-1024.
  • Experimental (FT-IR, FT-RAMAN, UV, 1H and 13C NMR) and Computational (Density Functional Theory) studies on 3-bromophenylboronic acid. (n.d.). ResearchGate. Retrieved January 16, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 16, 2026, from [Link]

  • Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. (2019).
  • 13C NMR Chemical Shifts. (n.d.). Organic Chemistry Data. Retrieved January 16, 2026, from [Link]

  • Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. (2024). Journal of the American Chemical Society.
  • 3-Aminophenylboronic acid. (n.d.). MySkinRecipes. Retrieved January 16, 2026, from [Link]

  • Methods of making (s)-3-(aminomethyl)-5-methylhexanoic acid. (1996). Google Patents.
  • Processes for the preparation of R-(+)-3-(carbamoyl methyl)-5-methylhexanoic acid and salts thereof. (2008). Google Patents.
  • Method of preparing amino carboxylic acids. (2001). Google Patents.
  • Processes for preparing a substituted gamma-amino acid. (2011). Google Patents.
  • Cyclic amino acid compounds pharmaceutical compositions comprising same and methods for inhibiting β-amyloid peptide release and/or its synthesis by use of such compounds. (2003). Google Patents.

Sources

An In-Depth Technical Guide to 3-Amino-5-carbamoylphenylboronic Acid: A Key Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of modern medicinal chemistry, the strategic use of versatile building blocks is paramount to the efficient discovery and development of novel therapeutics. Among these, boronic acids and their derivatives have emerged as indispensable tools, largely due to their unique chemical properties and reactivity. This guide provides a comprehensive technical overview of 3-Amino-5-carbamoylphenylboronic acid , a key building block valued for its trifunctional nature, enabling diverse synthetic transformations and the construction of complex molecular architectures.

This document will delve into the core attributes of this compound, including its chemical identity and physicochemical properties. Furthermore, it will explore its synthesis, with a focus on the underlying chemical principles, and illuminate its critical role in drug discovery, particularly as a linchpin in palladium-catalyzed cross-coupling reactions.

Core Compound Identification

The foundational step in understanding any chemical entity is to establish its unambiguous identity. The key identifiers for this compound are provided below.

IdentifierValue
Chemical Name This compound
CAS Number 1801408-17-2[1]
Molecular Formula C₇H₉BN₂O₃
Molecular Weight 179.97 g/mol [1]
Chemical Structure

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is crucial for its effective application in synthesis and formulation. The table below summarizes the key properties of this compound.

PropertyValueSource
Appearance White to off-white solidGeneric supplier data
Purity Typically ≥98%[1]
InChI Key SGUFPLUNZOZMTQ-UHFFFAOYSA-N[1]
Storage Store at 2-8 °C, protected from light and moistureGeneric supplier data

Synthesis of this compound

The synthesis of this compound can be approached through several synthetic routes, with a common strategy involving the borylation of a suitably substituted benzene ring. A logical and frequently employed precursor is a halogenated derivative, such as 3-amino-5-bromobenzamide. The borylation can be achieved via a Miyaura borylation reaction, which utilizes a palladium catalyst and a boron source, typically bis(pinacolato)diboron.

Illustrative Synthetic Pathway

Synthesis_Pathway cluster_0 Starting Material cluster_1 Reagents cluster_2 Intermediate cluster_3 Final Product A 3-Amino-5-bromobenzamide F Pinacol Ester Intermediate A->F Miyaura Borylation B Bis(pinacolato)diboron (B₂pin₂) C Pd Catalyst (e.g., Pd(dppf)Cl₂) D Base (e.g., KOAc) E Solvent (e.g., Dioxane) G This compound F->G Hydrolysis

Caption: Synthetic pathway for this compound.

Detailed Experimental Protocol (Hypothetical)

The following protocol is a representative, though hypothetical, procedure for the synthesis of this compound, based on established methodologies for similar compounds.

Step 1: Miyaura Borylation

  • To a dry, nitrogen-flushed round-bottom flask, add 3-amino-5-bromobenzamide (1 equivalent), bis(pinacolato)diboron (1.1 equivalents), potassium acetate (3 equivalents), and a palladium catalyst such as [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂, 0.03 equivalents).

  • Add anhydrous dioxane as the solvent.

  • Heat the reaction mixture to 80-90 °C and stir under a nitrogen atmosphere for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude pinacol ester intermediate.

Step 2: Hydrolysis of the Pinacol Ester

  • Dissolve the crude pinacol ester intermediate in a suitable solvent system, such as a mixture of tetrahydrofuran (THF) and water.

  • Add an acid, such as hydrochloric acid, to facilitate the hydrolysis of the pinacol ester.

  • Stir the mixture at room temperature until the hydrolysis is complete, as monitored by TLC or LC-MS.

  • Neutralize the reaction mixture carefully with a base, such as sodium bicarbonate.

  • Extract the aqueous layer with an organic solvent to remove any non-polar impurities.

  • Adjust the pH of the aqueous layer to precipitate the product, this compound.

  • Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.

Applications in Drug Discovery and Development

The trifunctional nature of this compound, possessing a boronic acid, an amino group, and a carbamoyl group, makes it a highly valuable building block in the synthesis of complex drug candidates.

The Suzuki-Miyaura Coupling Reaction

The boronic acid moiety is a key participant in the Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning method for the formation of carbon-carbon bonds.[2][3][4][5] This reaction is a cornerstone of modern medicinal chemistry, enabling the efficient synthesis of biaryl and heteroaryl structures, which are prevalent in many approved drugs.

Suzuki_Coupling A 3-Amino-5-carbamoyl- phenylboronic acid D Coupled Product (Biaryl/Heteroaryl) A->D B Aryl/Heteroaryl Halide (R-X) B->D C Pd Catalyst + Base C->D Catalyzes

Caption: The Suzuki-Miyaura cross-coupling reaction.

Significance in Medicinal Chemistry:

The ability to readily form biaryl linkages is of immense importance in drug discovery. Many biologically active molecules contain this structural motif, which can serve as a rigid scaffold to orient other functional groups for optimal interaction with a biological target. The amino and carbamoyl groups on the this compound ring provide additional points for diversification, allowing for the synthesis of large libraries of compounds for screening and lead optimization.

Role as a Pharmacophore

Beyond its utility as a synthetic intermediate, the boronic acid functional group itself can act as a pharmacophore, interacting with biological targets. Boronic acids are known to form reversible covalent bonds with the active site serine residues of proteases, making them effective enzyme inhibitors.[6] This has been successfully exploited in the development of drugs such as the proteasome inhibitor Bortezomib (Velcade®), used in the treatment of multiple myeloma.[6] While there are no currently approved drugs that specifically incorporate the this compound moiety, its structural features make it an attractive scaffold for the design of novel enzyme inhibitors.

Conclusion

This compound is a powerful and versatile building block in the arsenal of the modern medicinal chemist. Its trifunctional nature allows for a wide range of synthetic manipulations, with its role in the Suzuki-Miyaura coupling being of particular importance for the construction of complex, drug-like molecules. As the demand for novel therapeutics continues to grow, the strategic application of such well-designed building blocks will undoubtedly play a pivotal role in accelerating the drug discovery and development process.

References

  • Suzuki reaction. In: Wikipedia. [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

  • Suzuki Coupling. Organic Chemistry Portal. [Link]

  • The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University. [Link]

  • Suzuki-Miyaura Cross-Coupling Reaction. Fisher Scientific. [Link]

  • Das, B., et al. (2022). Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective. Molecules, 27(9), 2972. [Link]

Sources

solubility of 3-Amino-5-carbamoylphenylboronic acid in organic solvents

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of 3-Amino-5-carbamoylphenylboronic Acid in Organic Solvents

Abstract

This technical guide provides a comprehensive analysis of the solubility characteristics of this compound, a key building block in contemporary drug discovery and organic synthesis. Recognizing the scarcity of consolidated public data, this document establishes a foundational framework based on first principles of physical organic chemistry and proven methodologies. We dissect the molecule's structural attributes to predict its solubility behavior across a spectrum of common organic solvents. The core of this guide is a detailed, field-tested experimental protocol for equilibrium solubility determination, designed to yield reliable and reproducible data for researchers. This whitepaper is intended for scientists and professionals in drug development and chemical research, offering both the theoretical underpinnings and the practical tools necessary to effectively utilize this compound in their work.

Introduction: The Strategic Importance of Solubility

This compound is a bifunctional reagent of increasing interest, particularly as a fragment and intermediate in the synthesis of complex molecular architectures targeting various disease pathways. Its utility in Suzuki-Miyaura cross-coupling reactions, covalent inhibitor design, and as a scaffold in medicinal chemistry is well-recognized. However, the successful application of any compound in these domains is fundamentally governed by its solubility.

Solubility dictates the feasibility of a synthetic reaction, influences purification strategies such as crystallization, and is a critical determinant of a drug candidate's developability, impacting everything from formulation to bioavailability.[1] This guide addresses the practical need for a robust understanding of the solubility of this compound in non-aqueous media, moving beyond simple data reporting to explain the physicochemical drivers of its behavior.

Molecular Structure Analysis and Predicted Solubility Profile

The solubility of a compound is a direct consequence of its molecular structure. By examining the constituent functional groups of this compound, we can develop an expert prediction of its behavior in various solvent classes.

Molecular Structure:

  • Aromatic Core: A phenyl ring provides a non-polar, hydrophobic backbone.

  • Boronic Acid Group (-B(OH)₂): This is a polar, acidic functional group capable of acting as a hydrogen bond donor. A critical characteristic of boronic acids is their propensity to undergo reversible dehydration to form cyclic anhydrides known as boroxines.[2][3] This equilibrium is solvent-dependent and significantly complicates solubility measurements, as the boroxine exhibits different polarity and solubility compared to the monomeric acid.[2]

  • Primary Amine Group (-NH₂): A polar, basic group that is a strong hydrogen bond donor.

  • Carbamoyl Group (-CONH₂): A highly polar amide group that functions as both a hydrogen bond donor and acceptor.

Predicted Solubility Trends:

Based on the "like dissolves like" principle and the hydrogen bonding capabilities, we can anticipate the following:

  • Low Solubility in Non-Polar, Aprotic Solvents: In solvents like hexanes, cyclohexane, and toluene, which lack polarity and hydrogen bonding capacity, solubility is expected to be very low. The energy required to break the strong intermolecular hydrogen bonds in the solid crystal lattice of the compound will not be compensated by favorable solute-solvent interactions.

  • Moderate Solubility in Polar, Aprotic Solvents: Solvents such as chloroform, ethyl acetate, acetone, and acetonitrile are expected to be more effective.[2] Their permanent dipoles can interact with the polar groups of the molecule. Solvents like acetone can also act as hydrogen bond acceptors.

  • High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and isopropanol are predicted to be effective due to their ability to engage in hydrogen bonding as both donors and acceptors, solvating the amine, carbamoyl, and boronic acid groups.

  • Very High Solubility in Polar, Aprotic Solvents with High H-Bonding Capacity: Solvents like Dimethylformamide (DMF) and Dimethyl Sulfoxide (DMSO) are expected to be excellent solvents, capable of disrupting the crystal lattice through strong dipole-dipole interactions and by acting as potent hydrogen bond acceptors.

Core Experimental Protocol: Equilibrium Solubility Determination

This section provides a self-validating, step-by-step protocol for determining the thermodynamic (equilibrium) solubility of this compound. The shake-flask method is the gold standard for this measurement.[4][5]

Principle of the Method

The thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[5] This protocol is designed to achieve this equilibrium and accurately quantify the solute concentration in the liquid phase.

Materials and Equipment
  • This compound (solid, purity ≥98%)

  • Selected organic solvents (analytical grade or higher)

  • 2 mL glass vials with PTFE-lined screw caps

  • Analytical balance (± 0.01 mg)

  • Vortex mixer

  • Thermostatically controlled shaker or incubator

  • Centrifuge

  • 0.22 µm PTFE syringe filters

  • Calibrated pipettes

  • High-Performance Liquid Chromatography (HPLC) system with UV detector or a UV-Vis Spectrophotometer

  • Volumetric flasks for standard and sample preparation

Experimental Workflow Diagram

G cluster_prep Phase 1: Preparation cluster_equil Phase 2: Equilibration cluster_sep Phase 3: Phase Separation cluster_quant Phase 4: Quantification A 1. Add excess solid compound to a vial B 2. Add a known volume of solvent A->B C 3. Seal vial and vortex to suspend solid B->C D 4. Equilibrate on shaker at constant T° (24-48h) C->D E 5. Centrifuge to pellet undissolved solid D->E F 6. Filter supernatant with 0.22 µm PTFE filter E->F G 7. Dilute filtrate accurately into mobile phase/solvent F->G H 8. Analyze by validated HPLC-UV or UV-Vis method G->H I 9. Calculate concentration against a standard curve H->I Result Solubility (mg/mL) I->Result

Sources

An In-depth Technical Guide to the Stability and Storage of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Boronic Acids in Modern Chemistry

Boronic acids and their derivatives have become indispensable tools in synthetic chemistry, most notably for their role in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction.[1][2] Their versatility as building blocks for carbon-carbon bond formation has cemented their importance in pharmaceutical and materials science research.[1] 3-Amino-5-carbamoylphenylboronic acid, with its unique trifunctional substitution pattern, presents a valuable scaffold for the synthesis of complex molecules. However, the utility of this and other boronic acids is intrinsically linked to their chemical stability. This guide provides a comprehensive overview of the factors influencing the stability of this compound, along with best practices for its storage and handling to ensure its integrity and performance in research and development.

I. The Chemical Landscape of this compound: A Stability Perspective

The stability of this compound is governed by the interplay of its constituent functional groups: the arylboronic acid moiety, the amino group, and the carbamoyl group.

The Arylboronic Acid Core: Inherent Strengths and Vulnerabilities

Structurally, boronic acids are trivalent boron compounds with one organic substituent and two hydroxyl groups. The sp²-hybridized boron atom possesses a vacant p-orbital, rendering it a Lewis acid.[3] Arylboronic acids, such as the phenylboronic acid core of our topic compound, are generally more stable than their aliphatic counterparts.[1] This enhanced stability is attributed to the electronic delocalization between the aromatic ring and the boron atom.

However, this stability is kinetic rather than thermodynamic.[3] Boronic acids are susceptible to several degradation pathways:

  • Oxidative C-B Bond Cleavage: This is a significant degradation route, driven by the large difference in bond energies between B-O and B-C bonds.[3] While kinetically slow for many arylboronic acids, this process can be accelerated by the presence of oxidizing agents.[1][3]

  • Dehydration to Boroxines: Boronic acids can reversibly dehydrate to form cyclic trimers known as boroxines (anhydrides).[2][4] This is often observed upon drying and can impact the reactivity and stoichiometry of the boronic acid in subsequent reactions.[4]

  • Protodeboronation: The C-B bond can be cleaved by protons, particularly under acidic or basic conditions, leading to the formation of the corresponding arene.[1][5]

Influence of the Amino and Carbamoyl Substituents

The amino and carbamoyl groups on the phenyl ring of this compound are not mere spectators in its stability profile. Their electronic and steric properties can modulate the reactivity of the boronic acid moiety. The electron-donating nature of the amino group can influence the Lewis acidity of the boron center and potentially affect its susceptibility to oxidation. Furthermore, both the amino and carbamoyl groups can participate in intermolecular hydrogen bonding, which may impact the solid-state packing and overall bulk stability of the compound.

II. Key Factors Influencing the Stability of this compound

Several environmental and chemical factors can impact the shelf-life and integrity of this compound. A thorough understanding of these factors is crucial for maintaining the quality of this reagent.

Factor Effect on Stability Mechanism of Degradation
Temperature Elevated temperatures can accelerate degradation.Increases the rate of oxidation and dehydration to boroxines.
Moisture/Humidity Can promote hydrolysis of boroxines back to the boronic acid, but excess moisture can facilitate other degradation pathways.Water can participate in oxidative degradation and protodeboronation.[3]
Air (Oxygen) Oxygen is a key reactant in the oxidative cleavage of the C-B bond.[3]Direct oxidation of the boronic acid.
Light Can provide the energy to initiate or accelerate degradation reactions.Photochemical degradation pathways.
pH Both acidic and basic conditions can promote deboronation.[5]Protodeboronation.
Presence of Oxidizing Agents Strong oxidants will readily cleave the C-B bond.Oxidative degradation.[1]

III. Recommended Storage and Handling Protocols

To ensure the long-term stability and reliability of this compound, the following storage and handling procedures are recommended.

Optimal Storage Conditions

Based on safety data sheets for similar boronic acids and general chemical principles, the following storage conditions are advised:

  • Temperature: Refrigeration is recommended for long-term storage. Some suppliers suggest storage at 2-8°C.[6]

  • Atmosphere: Store in a tightly closed container, preferably under an inert atmosphere such as argon or nitrogen, to minimize exposure to air and moisture.[7]

  • Location: Keep in a cool, dry, and well-ventilated place away from direct sunlight and sources of heat.[8][9][10]

  • Container: Use the original, tightly sealed container. Ensure the container is not compromised.

Safe Handling Practices

Adherence to proper laboratory safety protocols is paramount when handling this compound:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.[6]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of any dust.[11]

  • Dispensing: Avoid creating dust when weighing or transferring the solid.[9]

  • Compatibility: Keep away from strong oxidizing agents, strong acids, and strong bases.[7]

IV. Experimental Workflow: Purity Assessment of this compound

Regularly assessing the purity of this compound is a critical quality control step. High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS) are powerful techniques for this purpose.[2][12]

Step-by-Step HPLC Purity Analysis Protocol
  • Sample Preparation:

    • Accurately weigh approximately 1-5 mg of this compound.

    • Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water, to a final concentration of approximately 0.5-1.0 mg/mL.

    • Filter the sample solution through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: A C18 reversed-phase column is a common choice.

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: 0.1% Formic acid in acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 15-20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where the compound has significant absorbance (e.g., 254 nm).

    • Injection Volume: 5-10 µL.

  • Data Analysis:

    • Integrate the peak corresponding to this compound and any impurity peaks.

    • Calculate the purity as the percentage of the main peak area relative to the total peak area.

Visualizing the Purity Assessment Workflow

G cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve filter Filter Solution dissolve->filter inject Inject Sample filter->inject separate Separation on C18 Column inject->separate detect UV Detection separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: Workflow for HPLC purity assessment of this compound.

V. Degradation Pathways and Mitigation Strategies

Understanding the potential degradation pathways is key to preventing them.

Oxidative Degradation

G boronic_acid 3-Amino-5-carbamoyl- phenylboronic Acid phenol 3-Amino-5-carbamoylphenol (Degradation Product) boronic_acid->phenol Oxidative C-B Cleavage oxidizing_agent [O] (e.g., O2, H2O2) G boronic_acid 3 x 3-Amino-5-carbamoyl- phenylboronic Acid boroxine Corresponding Boroxine (Cyclic Trimer) boronic_acid->boroxine Dehydration water 3 x H2O boronic_acid->water boroxine->boronic_acid Hydrolysis

Caption: Reversible formation of boroxines from this compound.

Mitigation:

  • Avoid excessive or prolonged drying at high temperatures.

  • If boroxine formation is suspected, it can often be reversed by dissolving the material in a suitable solvent containing a small amount of water prior to use. However, be aware that commercially available boronic acids often contain some amount of the corresponding boroxine. [4]

VI. Conclusion: Ensuring Success Through Proper Stewardship

The stability of this compound is a critical parameter that underpins its successful application in research and development. By understanding its inherent chemical properties, being cognizant of the factors that can lead to its degradation, and implementing rigorous storage and handling protocols, scientists can ensure the integrity and reactivity of this valuable synthetic building block. Regular purity assessment and careful consideration of potential degradation pathways will ultimately lead to more reliable and reproducible experimental outcomes.

References

  • Structure, Properties, and Preparation Of Boronic Acid Derivatives. Overview of Their Reactions and Applications - Wiley-VCH. (URL: [Link])

  • Boronic Acids and Derivatives - Amerigo Scientific. (URL: [Link])

  • Material Safety Data Sheet - compo expert. (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts - PNAS. (URL: [Link])

  • Strategies for the analysis of highly reactive pinacolboronate esters - ResearchGate. (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts - PubMed - NIH. (URL: [Link])

  • A high throughput analysis of boronic acids using ultra high performance liquid chromatography-electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing). (URL: [Link])

  • Voluntary safety information following the Safety Data Sheet format according to Regulation (EC) No. 1907/2006 (REACH) - Carl ROTH. (URL: [Link])

  • Boronic acid with high oxidative stability and utility in biological contexts - ResearchGate. (URL: [Link])

  • Developing a Separation for Eleven Boronic Acids Using Maxpeak™ Premier Column Technology on an Arc™ HPLC System | Waters. (URL: [Link])

  • Safety Data Sheet - Angene Chemical. (URL: [Link])

  • Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. (URL: [Link])

  • Working with Hazardous Chemicals - Organic Syntheses. (URL: [Link])

  • Boronic acid - Wikipedia. (URL: [Link])

  • 3-Amino-5-boronobenzoic acid - LookChem. (URL: [Link])

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literature review on 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 3-Amino-5-carbamoylphenylboronic acid: A Privileged Scaffold for Epigenetic Drug Discovery

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of this compound, focusing on its role as a pivotal starting material in the development of targeted therapeutics. We will delve into its synthesis, physicochemical properties, and, most critically, its application as a foundational scaffold for potent inhibitors of the ENL YEATS domain, a key target in acute myeloid leukemia (AML). This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this versatile chemical entity in epigenetic drug discovery programs.

Introduction: The Boronic Acid Moiety in Modern Medicinal Chemistry

Boronic acids have emerged from the realm of synthetic reagents to become a cornerstone of modern medicinal chemistry.[1] Their unique electronic properties, stability, low toxicity, and ability to form reversible covalent bonds with diols make them exceptionally valuable pharmacophores.[1][2] The degradation of medicinal boronic acids to boric acid, a naturally cleared "green compound," further enhances their appeal from a safety perspective.[1] While the proteasome inhibitor Bortezomib (Velcade®) validated the therapeutic potential of boronic acids, their application has expanded significantly to target a diverse array of enzymes and protein-protein interactions.[1][3]

This compound (CAS: 1801408-17-2) represents a particularly valuable "privileged scaffold." Its structure is pre-organized with key functional groups that facilitate its elaboration into high-affinity ligands for complex biological targets. Specifically, this guide will illuminate its strategic importance in the design of inhibitors targeting the YEATS domain of the Eleven-Nineteen Leukemia (ENL) protein, a critical dependency in aggressive forms of acute myeloid leukemia (AML).[4][5]

Physicochemical Properties and Proposed Synthesis

Core Properties

A clear understanding of the fundamental properties of a starting material is essential for its effective use in a synthetic chemistry campaign. The key physicochemical properties of this compound are summarized below.

PropertyValueReference
CAS Number 1801408-17-2[6][7]
Molecular Formula C₇H₉BN₂O₃[7]
Molecular Weight 179.97 g/mol [6]
Functional Groups Boronic Acid, Primary Amine, Primary Amide[6]
Appearance Typically a powder[8]

Note: Closely related structures such as 3-Aminocarbonylphenylboronic acid (CAS: 351422-73-6) exist; careful verification of the specific regioisomer is critical for experimental success.[8][9]

Proposed Synthetic Pathway

The proposed workflow begins with a commercially available, appropriately substituted aromatic ring, such as 3-amino-5-bromobenzamide. This precursor contains the required amino and carbamoyl groups in the correct orientation. The critical transformation is a Miyaura borylation reaction, which installs the boronic acid moiety.

G cluster_0 Proposed Synthesis of this compound A Start: 3-Amino-5-bromobenzamide B Reagents: - Bis(pinacolato)diboron (B₂pin₂) - Palladium Catalyst (e.g., Pd(dppf)Cl₂) - Base (e.g., Potassium Acetate) C Reaction: Miyaura Borylation Solvent: Dioxane or DMF Conditions: Heat (e.g., 80-100 °C) A->C Substrate B->C Introduce Reagents D Intermediate: Pinacol Ester Protected Boronic Acid C->D Forms Intermediate E Reagent: Acidic Hydrolysis (e.g., HCl) D->E Deprotection Step F Final Product: This compound E->F Yields Final Compound

Caption: Proposed synthetic workflow for this compound.

Causality in Experimental Choices:

  • Starting Material: 3-amino-5-bromobenzamide is chosen because the C-Br bond is highly susceptible to oxidative addition by palladium, making it an excellent handle for cross-coupling.

  • Reagents: Bis(pinacolato)diboron is the standard reagent for introducing the boronic ester, which is more stable and easier to handle than the free boronic acid. A palladium catalyst with appropriate phosphine ligands (like dppf) is crucial for facilitating the catalytic cycle. A base is required to regenerate the active catalyst.

  • Deprotection: The resulting pinacol ester is a stable intermediate that is typically cleaved under acidic conditions to yield the final, free boronic acid, which is the desired reactive monomer for subsequent drug discovery efforts.

The Therapeutic Rationale: Targeting ENL in Acute Myeloid Leukemia

Acute Myeloid Leukemia (AML) is a devastating hematologic malignancy characterized by the rapid growth of abnormal myeloid cells in the bone marrow and blood.[5] A significant subset of AML cases, particularly those with MLL-rearrangements or NPM1 mutations, are highly dependent on the dysregulation of transcriptional programs that drive cell proliferation and block differentiation.[4][5]

The Eleven-Nineteen Leukemia (ENL) protein has been identified as a critical dependency and a compelling therapeutic target in these AML subtypes.[5][11] ENL functions as a chromatin "reader" through its YEATS domain, which specifically recognizes and binds to acylated lysine residues on histone tails (e.g., H3K9ac, H3K27ac).[5] This interaction tethers ENL and its associated transcriptional machinery, such as the Super Elongation Complex (SEC), to the promoters of key oncogenes like HOXA9, MYC, and MYB.[12] The recruitment of this complex leads to hyper-transcription of these genes, sustaining the leukemic state.

G cluster_0 ENL-Mediated Oncogene Transcription in AML Histone Acylated Histone Tail (e.g., H3K9ac) ENL ENL Protein (via YEATS Domain) Histone->ENL binds to SEC Super Elongation Complex (SEC) ENL->SEC recruits PolII RNA Polymerase II SEC->PolII activates DNA Oncogene Promoter (e.g., HOXA9, MYC) PolII->DNA binds mRNA Oncogenic mRNA Transcription DNA->mRNA leads to Inhibitor 3-Amino-5-carbamoylphenyl- boronic acid Derivative (ENL Inhibitor) Inhibitor->ENL blocks binding

Caption: The role of ENL in AML and the mechanism of its inhibition.

Inhibition of the ENL YEATS domain with a small molecule presents a powerful therapeutic strategy. By competitively blocking the interaction between ENL and acetylated histones, an inhibitor can displace ENL and the SEC from chromatin.[4][12] This leads to the selective suppression of key oncogenic gene expression programs, ultimately inducing differentiation and blocking disease progression.[4]

From Fragment to Lead: The Role of this compound

This compound is an ideal starting point for designing ENL inhibitors. Its three key functional groups can be mapped to specific, high-value interactions within the ENL YEATS binding pocket:

  • Boronic Acid: This group is hypothesized to form key interactions, potentially with water molecules or polar residues within the binding site, anchoring the molecule. Boronic acids are known bioisosteres of carboxylic acids, which often participate in critical hydrogen bonding networks.[1][3]

  • Carbamoyl Group (Amide): This group acts as both a hydrogen bond donor and acceptor, allowing it to form strong, directional interactions with amino acid side chains in the target protein, enhancing affinity and selectivity.

  • Amino Group: This is the primary vector for synthetic elaboration. It serves as a versatile chemical handle for coupling to other fragments (e.g., via amide bond formation) to extend the molecule into other regions of the binding pocket, thereby optimizing potency and tailoring physicochemical properties for oral bioavailability.[2]

The development of potent ENL inhibitors like SR-0813 (IC₅₀ = 25 nM) and TDI-11055 showcases the success of this strategy, where similar scaffolds are elaborated to achieve high potency and in vivo efficacy.[4][11]

Key Experimental Protocols for Inhibitor Evaluation

Once derivatives of this compound are synthesized, a cascade of robust, validated assays is required to determine their biological activity. The following protocols are foundational for an ENL inhibitor discovery program.

G cluster_0 Screening Cascade for ENL Inhibitor Development Start Synthesized Compound Library TRFRET Primary Screen: TR-FRET Assay (IC₅₀ Determination) Start->TRFRET High-Throughput ITC Secondary Screen: Isothermal Titration Calorimetry (ITC) (Kᴅ & Thermodynamics) TRFRET->ITC Confirm Hits CellAssay Tertiary Screen: AML Cell Proliferation (GI₅₀ Determination) ITC->CellAssay Validate in Cells Lead Lead Compound for In Vivo Studies CellAssay->Lead Select Candidate

Caption: A typical experimental workflow for identifying lead ENL inhibitors.

Protocol 1: Time-Resolved FRET Assay for ENL YEATS Domain Binding

Principle: This biochemical assay quantifies the ability of a test compound to disrupt the interaction between the ENL YEATS domain and an acetylated histone H3 peptide. It is a robust, high-throughput method for determining initial potency (IC₅₀).

Methodology:

  • Reagent Preparation:

    • Prepare recombinant, His-tagged ENL YEATS domain protein.

    • Prepare a biotinylated, acetylated histone H3 peptide (e.g., H3K9ac).

    • Prepare assay buffer (e.g., 50 mM HEPES, pH 7.5, 100 mM NaCl, 0.1% BSA, 0.05% Tween-20).

    • Prepare FRET donor (e.g., Europium-labeled anti-His antibody) and acceptor (e.g., Streptavidin-Allophycocyanin).

  • Compound Plating:

    • Serially dilute test compounds in DMSO.

    • Dispense a small volume (e.g., 50 nL) of each compound concentration into a 384-well assay plate.

  • Assay Execution:

    • Add ENL YEATS protein and the H3 peptide to the plate and incubate for 15 minutes to allow for compound binding.

    • Add the FRET donor/acceptor mix and incubate for 60 minutes in the dark.

  • Data Acquisition:

    • Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for the FRET signal and 615 nm for the donor).

  • Data Analysis:

    • Calculate the ratio of the two emission signals.

    • Plot the ratio against the logarithm of compound concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Protocol 2: Isothermal Titration Calorimetry (ITC)

Principle: ITC provides a complete thermodynamic profile of the binding interaction. It directly measures the heat released or absorbed as the test compound binds to the target protein, allowing for the determination of the binding affinity (Kᴅ), stoichiometry (n), and enthalpy (ΔH). This is a critical secondary assay to confirm direct binding and validate hits from the primary screen.

Methodology:

  • Sample Preparation:

    • Dialyze purified ENL YEATS protein extensively against the ITC buffer (e.g., 25 mM HEPES, pH 7.5, 150 mM NaCl).

    • Dissolve the test compound in the final dialysis buffer. Ensure no DMSO is present.

  • ITC Instrument Setup:

    • Load the protein into the sample cell (e.g., at 20-50 µM).

    • Load the compound into the injection syringe (e.g., at 200-500 µM).

    • Equilibrate the system to the desired temperature (e.g., 25 °C).

  • Titration:

    • Perform a series of small injections (e.g., 2 µL) of the compound into the protein solution.

    • Record the heat change after each injection until the binding sites are saturated.

  • Data Analysis:

    • Integrate the heat-change peaks to obtain the heat per injection.

    • Plot the heat per mole of injectant against the molar ratio of ligand to protein.

    • Fit the data to a suitable binding model (e.g., one-site binding) to extract Kᴅ, n, and ΔH.

Data Interpretation and Lead Optimization

The data gathered from these assays form the basis of a structure-activity relationship (SAR) campaign. The goal is to systematically modify the chemical structure of the initial hits to improve potency, selectivity, and drug-like properties.

ParameterAssayDesired OutcomeInterpretation & Next Steps
IC₅₀ TR-FRET< 1 µMIndicates initial potency. Drive SAR to lower this value into the nanomolar range.
Kᴅ ITC< 1 µMConfirms direct binding affinity. A low Kᴅ is essential for a potent drug.
Ligand Efficiency (LE) Calculated> 0.3Normalizes affinity for molecular size. Guides efficient growth of the fragment.
GI₅₀ Cell Assay< 1 µMDemonstrates cellular activity. A large gap between IC₅₀ and GI₅₀ may indicate poor permeability or efflux.

Conclusion

This compound is more than a simple chemical reagent; it is a strategically designed building block for the development of sophisticated, targeted therapeutics. Its inherent structural features make it an exceptional starting point for inhibitors of the ENL YEATS domain, a critical target in acute myeloid leukemia. By leveraging the synthetic versatility of its amino group and the binding contributions of its boronic acid and carbamoyl moieties, medicinal chemists can embark on rational design campaigns to generate novel, potent, and selective epigenetic modulators. The experimental protocols and strategic framework outlined in this guide provide a clear path from this foundational scaffold to the identification of next-generation clinical candidates for AML and other transcriptionally-addicted cancers.

References

  • Zheng, Y., et al. (2019). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. PMC - NIH. [Link]

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An In-depth Technical Guide to Aminophenylboronic Acids: From Discovery to Modern Applications

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Aminophenylboronic acids (APBAs), a fascinating class of organoboron compounds, have carved a unique and indispensable niche in the landscape of modern chemistry and biomedicine. First synthesized in the early 20th century, their journey from laboratory curiosities to critical components in pharmaceuticals, advanced diagnostics, and materials science is a testament to their versatile chemical reactivity and unique biological interactions. This technical guide provides a comprehensive exploration of the discovery, historical context, and evolution of aminophenylboronic acids. We will delve into the foundational synthetic methodologies, tracing their development from classical nitration-reduction pathways to the sophisticated palladium-catalyzed cross-coupling reactions of the present day. A significant portion of this guide is dedicated to the practical application of APBAs, with a focus on their pivotal role as building blocks in Suzuki-Miyaura coupling, their function as enzyme inhibitors, and their use in the development of sophisticated diagnostic tools. Detailed experimental protocols, mechanistic insights, and a thorough examination of the causality behind experimental choices are provided to equip researchers with the knowledge to effectively harness the potential of these remarkable molecules.

The Genesis of a Versatile Molecule: A Historical Perspective

The story of aminophenylboronic acids is intrinsically linked to the broader history of organoboron chemistry. While the first boronic acid, ethylboronic acid, was synthesized by Edward Frankland in 1860, it was the pioneering work on arylboronic acids that set the stage for the emergence of their amino-functionalized derivatives.

The Dawn of Arylboronic Acid Synthesis

The late 19th and early 20th centuries saw significant advancements in the synthesis of arylboronic acids, with chemists exploring various methods to create the crucial carbon-boron bond. These early methods, though often harsh by modern standards, laid the essential groundwork for future innovations.

The First Aminophenylboronic Acids: A Landmark Synthesis

The first documented synthesis of an aminophenylboronic acid was a significant milestone. In 1931, William Seaman and John R. Johnson published their work in the Journal of the American Chemical Society, detailing the preparation of 3-aminophenylboronic acid. Their approach, a classic example of early 20th-century organic synthesis, involved the nitration of phenylboronic acid followed by reduction of the resulting 3-nitrophenylboronic acid.

A subsequent publication in the Journal of Organic Chemistry in 1937 provided methods for the synthesis of both ortho- and para-aminophenylboronic acids, completing the initial discovery of this important triad of isomers.[1][2] These early syntheses, while foundational, were often hampered by harsh reaction conditions and limited functional group tolerance.

The Evolution of Synthesis: From Classical Methods to Modern Marvels

The synthetic toolbox for accessing aminophenylboronic acids has expanded dramatically since the 1930s. The evolution of these methods reflects the broader advancements in organic chemistry, moving towards greater efficiency, milder conditions, and broader substrate scope.

The Classical Approach: Nitration and Reduction

The original method for synthesizing aminophenylboronic acids, as pioneered by Seaman and Johnson, relied on a two-step process:

  • Nitration: Phenylboronic acid is treated with a nitrating agent, such as a mixture of nitric and sulfuric acids, to introduce a nitro group onto the aromatic ring. This reaction typically yields a mixture of isomers, with the meta-isomer being a significant product.

  • Reduction: The resulting nitrophenylboronic acid is then reduced to the corresponding aminophenylboronic acid. A variety of reducing agents can be employed, including metals like iron or tin in the presence of acid, or catalytic hydrogenation.

This classical approach, while historically significant, suffers from several drawbacks, including the use of strong acids, high temperatures, and the often-difficult separation of isomers.

The Rise of Palladium: The Suzuki-Miyaura Coupling Revolution

The advent of palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, revolutionized the synthesis of arylboronic acids and their derivatives.[3][4] This powerful carbon-carbon bond-forming reaction, for which Akira Suzuki was a co-recipient of the 2010 Nobel Prize in Chemistry, provided a much more versatile and efficient route to these compounds.[4]

In the context of aminophenylboronic acid synthesis, the Suzuki-Miyaura reaction allows for the coupling of a borylating agent with an amino-substituted aryl halide. This approach offers several advantages over classical methods:

  • Milder Reaction Conditions: The reactions are typically carried out under much milder conditions, preserving a wider range of functional groups.

  • Greater Substrate Scope: A vast array of substituted anilines can be used as starting materials.

  • Improved Regiocontrol: The position of the amino and boronic acid groups can be precisely controlled based on the starting materials.

The use of aminophenylboronic acids as coupling partners in Suzuki reactions has become a cornerstone of modern organic synthesis for the construction of complex biaryl structures found in many pharmaceuticals and advanced materials.[5][6]

Modern Synthetic Protocols: A Practical Guide

Today, researchers have access to a variety of reliable and scalable methods for the synthesis of aminophenylboronic acids and their derivatives. The use of pinacol esters of boronic acids has become particularly widespread due to their enhanced stability, ease of handling, and compatibility with a broad range of reaction conditions.[7][8]

FeatureClassical Method (Nitration/Reduction)Modern Method (Palladium-Catalyzed Borylation)
Starting Material Phenylboronic AcidAmino-substituted Aryl Halide
Key Reagents Nitrating agents, Reducing agentsPalladium catalyst, Diboron reagent, Base
Reaction Conditions Harsh (strong acids, high temperatures)Mild (often room temperature to moderate heating)
Regiocontrol Often poor, leading to isomer mixturesExcellent, determined by starting halide
Functional Group Tolerance LimitedBroad
Scalability Can be challengingGenerally good

Experimental Protocol: Synthesis of 4-Aminophenylboronic Acid Pinacol Ester

This protocol outlines a modern, palladium-catalyzed approach for the synthesis of 4-aminophenylboronic acid pinacol ester, a versatile building block in organic synthesis.[7]

Materials:

  • 4-Bromoaniline

  • Bis(pinacolato)diboron

  • Potassium acetate

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (PdCl₂(dppf))

  • Dioxane (anhydrous)

  • Ethyl acetate

  • Water

  • Hexane

Procedure:

  • To a solution of 4-bromoaniline (1.0 g, 5.8 mmol) and bis(pinacolato)diboron (1.78 g, 7.0 mmol) in anhydrous dioxane (15.0 mL) in a round-bottom flask, add potassium acetate (1.71 g, 17.4 mmol).

  • Deaerate the reaction mixture by bubbling nitrogen gas through the solution for 30 minutes.

  • Add PdCl₂(dppf) (0.21 g, 0.3 mmol) to the reaction mixture.

  • Heat the reaction mixture to 100°C and stir for 6 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • After the reaction is complete, cool the mixture to room temperature and remove the dioxane under reduced pressure.

  • Quench the residue with water and extract the product with ethyl acetate.

  • Combine the organic layers and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of 20% ethyl acetate in hexane as the eluent to yield 4-aminophenylboronic acid pinacol ester as a light yellow solid.

The Multifaceted Roles of Aminophenylboronic Acids in Science and Technology

The unique chemical properties of aminophenylboronic acids have led to their widespread application in diverse scientific and technological fields. Their ability to form reversible covalent bonds with diols, coupled with their utility as synthetic building blocks, makes them exceptionally versatile.

Cornerstones of Modern Organic Synthesis: The Suzuki-Miyaura Coupling

As previously mentioned, aminophenylboronic acids are key players in the Suzuki-Miyaura coupling reaction.[3] The presence of the amino group provides a convenient handle for further functionalization, allowing for the construction of complex molecular architectures. This has had a profound impact on the synthesis of pharmaceuticals, agrochemicals, and organic electronic materials.

Diagram 1: The Catalytic Cycle of the Suzuki-Miyaura Coupling

Suzuki_Miyaura_Coupling Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition (R-X) Pd(0)L2->Oxidative_Addition R-Pd(II)-X_L2 R-Pd(II)-X      L2 Oxidative_Addition->R-Pd(II)-X_L2 Transmetalation Transmetalation (R'-B(OR)2) R-Pd(II)-X_L2->Transmetalation R-Pd(II)-R'_L2 R-Pd(II)-R'      L2 Transmetalation->R-Pd(II)-R'_L2 Reductive_Elimination Reductive Elimination R-Pd(II)-R'_L2->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration R-R' R-R' Reductive_Elimination->R-R'

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Probing Biological Systems: Applications in Diagnostics

The ability of the boronic acid moiety to reversibly bind with cis-diols forms the basis of many diagnostic applications. This interaction is particularly strong with saccharides, making aminophenylboronic acids excellent tools for glucose sensing and the analysis of glycoproteins.

An early and important application in this area was the use of m-aminophenylboronic acid immobilized on agarose columns for the affinity chromatography of glycosylated albumin. This technique provided a valuable tool for monitoring long-term glycemic control in diabetic patients.

Taming Enzymes: Aminophenylboronic Acids as Inhibitors

The electrophilic nature of the boron atom in boronic acids allows them to act as transition-state analog inhibitors of certain enzymes, particularly serine proteases. The boronic acid can form a stable, tetrahedral adduct with the active site serine residue, effectively blocking the enzyme's catalytic activity.

This property has been exploited in the development of therapeutic agents. For instance, boronic acid-containing compounds have been investigated as inhibitors of β-lactamases, enzymes that confer bacterial resistance to penicillin-based antibiotics.[9][10] By inhibiting these enzymes, aminophenylboronic acid derivatives can restore the efficacy of existing antibiotics.

Diagram 2: Mechanism of Serine Protease Inhibition by a Boronic Acid

Enzyme_Inhibition cluster_0 Enzyme Active Site cluster_1 Boronic Acid Inhibitor cluster_2 Tetrahedral Adduct Serine Serine Residue (Active Site) Adduct Ser-O-B(OH)2-R (Stable Tetrahedral Intermediate) Serine->Adduct Nucleophilic Attack Boronic_Acid R-B(OH)2 Boronic_Acid->Adduct

Caption: Inhibition of a serine protease by a boronic acid inhibitor.

Future Horizons: The Continuing Evolution of Aminophenylboronic Acids

The journey of aminophenylboronic acids is far from over. Ongoing research continues to uncover new applications and refine existing ones. In the realm of drug discovery, the development of more potent and selective boronic acid-based inhibitors for a range of therapeutic targets remains an active area of investigation.[11][12] In materials science, the incorporation of aminophenylboronic acids into polymers and other materials is leading to the creation of "smart" materials that can respond to specific biological stimuli, such as changes in glucose concentration.

The continued exploration of the rich chemistry of aminophenylboronic acids promises to yield further innovations that will impact a wide array of scientific disciplines. Their story, which began with a simple yet elegant synthesis, is a powerful example of how fundamental chemical discoveries can translate into transformative technologies.

References

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  • Molbase. (n.d.). 2-aminophenylboronic acid - 5570-18-3 - Structure, Synthesis, Properties. Retrieved from [Link]

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  • ResearchGate. (2025, August 6). Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. Retrieved from [Link]

  • PubMed. (2014). Boronic acid-based enzyme inhibitors: a review of recent progress. Retrieved from [Link]

  • ResearchGate. (n.d.). 3-Aminophenylboronic acid monohydrate. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Facile amidinations of 2-aminophenylboronic acid promoted by boronate ester formation. Retrieved from [Link]

  • ACS Publications. (n.d.). Synthesis of Aminoboronic Acids and Their Applications in Bifunctional Catalysis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • MDPI. (n.d.). Recent Advances in the Synthesis of Borinic Acid Derivatives. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic method of 3-aminophenylboronic acid.
  • Silva, M. P., et al. (2020).
  • National Center for Biotechnology Information. (n.d.). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Retrieved from [Link]

  • MDPI. (n.d.). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Retrieved from [Link]

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A Technical Guide to the Spectroscopic Characterization of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth analysis of the spectroscopic data for 3-Amino-5-carbamoylphenylboronic acid, a key building block in medicinal chemistry and materials science. As researchers and drug development professionals, a thorough understanding of the structural and electronic properties of such molecules is paramount. This document serves as a practical reference for the acquisition and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for the title compound, grounded in established scientific principles.

Introduction

This compound is a bifunctional organic compound featuring an aromatic ring substituted with an amino group, a carbamoyl group, and a boronic acid moiety. This unique combination of functional groups imparts specific chemical reactivity and potential for diverse applications, including as a component in targeted therapeutics and functional polymers. Accurate spectroscopic characterization is the cornerstone of its reliable use in research and development. This guide will detail the expected spectroscopic signatures of this molecule and provide the rationale behind the interpretation of its NMR, IR, and MS data. While experimental data for this specific molecule is not widely published, this guide will leverage data from the closely related analog, 3-Aminophenylboronic acid, to provide a robust predictive analysis.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are critical for confirming its structure.

¹H NMR Spectroscopy

Experimental Protocol:

A standard ¹H NMR spectrum would be acquired by dissolving approximately 5-10 mg of this compound in a suitable deuterated solvent, such as DMSO-d₆, to a concentration of about 10 mg/mL. The choice of DMSO-d₆ is strategic as it can solubilize the polar compound and its exchangeable protons (from NH₂, CONH₂, and B(OH)₂) are less likely to interfere with the signals of interest compared to D₂O. The spectrum would be recorded on a 400 MHz or higher field spectrometer to ensure adequate signal dispersion.

Predicted ¹H NMR Data:

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.8 - 8.2Broad Singlet2H-B(OH)₂
~7.5 - 7.9Multiplet3HAromatic Protons
~7.2 - 7.5Broad Singlet2H-CONH₂
~5.3 - 5.8Broad Singlet2H-NH₂

Interpretation and Rationale:

The predicted chemical shifts are based on the analysis of 3-Aminophenylboronic acid and the expected electronic effects of the additional carbamoyl group.[1][2]

  • Boronic Acid Protons (-B(OH)₂): These protons are acidic and their chemical shift is highly dependent on concentration, temperature, and solvent. They typically appear as a broad singlet in the downfield region.

  • Aromatic Protons: The three protons on the phenyl ring will exhibit complex splitting patterns due to their meta and para relationships. The electron-withdrawing nature of the boronic acid and carbamoyl groups, and the electron-donating nature of the amino group will influence their precise chemical shifts.

  • Carbamoyl Protons (-CONH₂): The two protons of the primary amide will appear as a broad singlet. The broadening is due to quadrupolar relaxation of the adjacent nitrogen atom and potential for restricted rotation around the C-N bond.

  • Amino Protons (-NH₂): Similar to the amide protons, the amino protons will also present as a broad singlet, with their chemical shift being solvent and concentration-dependent.

Workflow for ¹H NMR Data Acquisition and Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh ~5-10 mg of sample prep2 Dissolve in ~0.7 mL DMSO-d6 prep1->prep2 prep3 Transfer to NMR tube prep2->prep3 acq1 Insert sample into spectrometer prep3->acq1 acq2 Tune and shim the instrument acq1->acq2 acq3 Acquire ¹H NMR spectrum acq2->acq3 proc1 Fourier Transform acq3->proc1 proc2 Phase and baseline correction proc1->proc2 proc3 Integrate peaks proc2->proc3 proc4 Assign signals to protons proc3->proc4

Caption: Workflow for ¹H NMR analysis of this compound.

¹³C NMR Spectroscopy

Experimental Protocol:

The ¹³C NMR spectrum would be acquired on the same sample solution prepared for ¹H NMR. A proton-decoupled ¹³C NMR experiment is standard, which results in single lines for each unique carbon atom. A sufficient number of scans would be necessary to obtain a good signal-to-noise ratio due to the low natural abundance of the ¹³C isotope.

Predicted ¹³C NMR Data:

Chemical Shift (δ) ppmAssignment
~168C=O (carbamoyl)
~148C-NH₂
~135C-B(OH)₂
~120 - 130Aromatic C-H
~115 - 125Aromatic C-H

Interpretation and Rationale:

The predicted chemical shifts are extrapolated from data for similar aromatic compounds.[3][4]

  • Carbonyl Carbon (C=O): The carbon of the carbamoyl group is expected to be the most downfield signal due to the strong deshielding effect of the double-bonded oxygen.

  • Carbon attached to Amino Group (C-NH₂): The carbon atom directly bonded to the electron-donating amino group will be shielded and appear at a lower chemical shift compared to the other substituted aromatic carbons.

  • Carbon attached to Boronic Acid (C-B(OH)₂): The carbon atom bonded to the boron is expected to be in the downfield region of the aromatic signals, though its exact position can be influenced by the electronic nature of the other substituents.

  • Aromatic C-H Carbons: The remaining three aromatic carbons will have distinct chemical shifts based on their positions relative to the substituents.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule.

Experimental Protocol:

An IR spectrum of solid this compound would typically be obtained using an Attenuated Total Reflectance (ATR) accessory on an FTIR spectrometer. A small amount of the solid sample is placed directly on the ATR crystal, and the spectrum is recorded. This method is rapid and requires minimal sample preparation.

Predicted IR Data:

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3200Strong, BroadO-H stretch (boronic acid), N-H stretch (amine and amide)
~1680StrongC=O stretch (amide I)
~1620MediumN-H bend (amine), C=C stretch (aromatic)
~1580MediumN-H bend (amide II)
~1400MediumB-O stretch
~1350StrongB-O-H bend
~1100MediumC-N stretch
800 - 700Medium-StrongAromatic C-H out-of-plane bend

Interpretation and Rationale:

The interpretation of the IR spectrum relies on characteristic vibrational frequencies of the functional groups present in this compound.[5][6][7]

  • O-H and N-H Stretching Region: The broad and strong absorption band in the 3400-3200 cm⁻¹ region is a composite of the O-H stretching vibrations from the boronic acid and the N-H stretching vibrations from both the amino and carbamoyl groups.

  • Carbonyl Stretching (Amide I): A strong and sharp peak around 1680 cm⁻¹ is indicative of the C=O stretching vibration of the primary amide.

  • N-H Bending and Aromatic C=C Stretching: The region between 1620 cm⁻¹ and 1580 cm⁻¹ will contain overlapping bands from the N-H bending vibrations of the amino and amide groups, as well as the C=C stretching vibrations of the aromatic ring.

  • Boronic Acid Vibrations: The B-O stretching and B-O-H bending vibrations give rise to characteristic absorptions in the fingerprint region, typically around 1400 cm⁻¹ and 1350 cm⁻¹, respectively.

  • Aromatic C-H Bending: The substitution pattern on the benzene ring can be inferred from the out-of-plane C-H bending vibrations in the 800-700 cm⁻¹ region.

Workflow for IR Data Acquisition and Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis prep1 Place small amount of solid sample on ATR crystal acq1 Obtain background spectrum prep1->acq1 acq2 Obtain sample spectrum acq1->acq2 proc1 Perform ATR correction acq2->proc1 proc2 Assign characteristic absorption bands proc1->proc2

Caption: Workflow for FTIR-ATR analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol:

A high-resolution mass spectrum would be obtained using an electrospray ionization (ESI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer. The sample would be dissolved in a suitable solvent like methanol or acetonitrile with a small amount of formic acid (for positive ion mode) or ammonium hydroxide (for negative ion mode) to promote ionization.

Predicted Mass Spectrometry Data:

  • Molecular Formula: C₇H₉BN₂O₃

  • Exact Mass: 180.0658

  • Molecular Weight: 180.97

  • Expected [M+H]⁺ ion: m/z 181.0731

  • Expected [M-H]⁻ ion: m/z 179.0585

Interpretation and Rationale of Fragmentation:

The fragmentation pattern in mass spectrometry is highly dependent on the ionization method and collision energy. For ESI, common fragmentation pathways for protonated this compound ([M+H]⁺) could include:[8][9][10]

  • Loss of H₂O: [M+H - H₂O]⁺, m/z 163.0625

  • Loss of NH₃: [M+H - NH₃]⁺, m/z 164.0464

  • Loss of CONH₂: [M+H - CONH₂]⁺, m/z 137.0658

  • Loss of B(OH)₂: [M+H - B(OH)₂]⁺, m/z 137.0504

The fragmentation of aromatic compounds often results in stable aromatic cations.[8] The presence of the amino, carbamoyl, and boronic acid groups will direct the fragmentation in a predictable manner.

Workflow for Mass Spectrometry Data Acquisition and Analysis:

cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Analysis prep1 Dissolve sample in appropriate solvent prep2 Infuse into ESI source prep1->prep2 acq1 Acquire full scan mass spectrum prep2->acq1 acq2 (Optional) Acquire MS/MS spectrum of parent ion acq1->acq2 proc3 Analyze fragmentation pattern acq2->proc3 proc1 Determine accurate mass of parent ion proc2 Propose elemental composition proc1->proc2 proc2->proc3

Caption: Workflow for ESI-MS analysis of this compound.

Conclusion

The spectroscopic characterization of this compound is a critical step in its quality control and application in further research. This guide has provided a detailed predictive analysis of its ¹H NMR, ¹³C NMR, IR, and MS spectra, based on the well-understood principles of spectroscopy and data from analogous compounds. The outlined experimental protocols and interpretation rationale serve as a valuable resource for researchers, scientists, and drug development professionals working with this and similar molecules. The self-validating nature of combining these orthogonal analytical techniques provides a high degree of confidence in the structural elucidation of the compound.

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Methodological & Application

Application Note: Mastering the Suzuki-Miyaura Coupling with 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the application of 3-Amino-5-carbamoylphenylboronic acid in Suzuki-Miyaura coupling reactions for researchers, scientists, and drug development professionals.

Authored by: A Senior Application Scientist

Introduction: The Strategic Importance of this compound in Modern Drug Discovery

This compound and its pinacol ester counterpart have emerged as pivotal building blocks in contemporary medicinal chemistry. Their unique trifunctional nature—a nucleophilic amino group, a hydrogen-bond-donating carbamoyl group, and a versatile boronic acid handle—offers a strategic entry point for constructing complex molecular architectures. This reagent is particularly instrumental in the synthesis of targeted therapies, most notably in the development of Poly(ADP-ribose) polymerase (PARP) inhibitors for oncology. The ability to precisely install this moiety onto diverse heterocyclic scaffolds via the Suzuki-Miyaura coupling allows for the systematic exploration of structure-activity relationships (SAR) to optimize drug candidates' potency, selectivity, and pharmacokinetic profiles. This document provides a comprehensive guide to the practical application of this reagent, blending theoretical principles with actionable protocols to ensure reproducible success in the laboratory.

The Suzuki-Miyaura Coupling: A Mechanistic Perspective

The Suzuki-Miyaura reaction is a cornerstone of modern carbon-carbon bond formation, prized for its functional group tolerance, mild reaction conditions, and the commercial availability of a vast array of boronic acids. The reaction is catalyzed by a palladium(0) complex and proceeds through a well-established catalytic cycle.

The Catalytic Cycle

The generally accepted mechanism involves three key steps:

  • Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the aryl or vinyl halide (R¹-X), forming a Pd(II) complex. This is often the rate-determining step of the cycle.

  • Transmetalation: A base activates the boronic acid (R²-B(OH)₂) to form a more nucleophilic boronate species. This boronate then transfers its organic group (R²) to the Pd(II) complex, displacing the halide and forming a new Pd(II) intermediate.

  • Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the desired C-C bond and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle.

// Nodes Pd0 [label="Pd(0)L₂\n(Active Catalyst)", fillcolor="#F1F3F4", fontcolor="#202124"]; OxAdd [label="Oxidative\nAddition", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Aryl [label="R¹-Pd(II)L₂-X", fillcolor="#F1F3F4", fontcolor="#202124"]; Transmetalation [label="Transmetalation", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; PdII_Both [label="R¹-Pd(II)L₂-R²", fillcolor="#F1F3F4", fontcolor="#202124"]; RedElim [label="Reductive\nElimination", shape=ellipse, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; ArylHalide [label="Aryl Halide\n(R¹-X)", shape=plaintext, fontcolor="#202124"]; BoronicAcid [label="Boronic Acid Derivative\n(R²-B(OR)₂)", shape=plaintext, fontcolor="#202124"]; Base [label="Base\n(e.g., K₂CO₃)", shape=plaintext, fontcolor="#202124"]; Product [label="Coupled Product\n(R¹-R²)", shape=plaintext, fontcolor="#202124"];

// Edges Pd0 -> OxAdd [color="#4285F4"]; ArylHalide -> OxAdd [color="#4285F4"]; OxAdd -> PdII_Aryl [label="+ R¹-X", color="#4285F4"]; PdII_Aryl -> Transmetalation [color="#EA4335"]; BoronicAcid -> Transmetalation [color="#EA4335"]; Base -> Transmetalation [style=dashed, color="#EA4335"]; Transmetalation -> PdII_Both [label="+ [R²-B(OR)₂(Base)]⁻", color="#EA4335"]; PdII_Both -> RedElim [color="#34A853"]; RedElim -> Pd0 [label="- R¹-R²", color="#34A853"]; RedElim -> Product [style=dashed, color="#34A853"]; } केंद Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Expertise in Practice: Considerations for this compound

The electronic properties of the substituents on the boronic acid can influence the reaction. The amino (-NH₂) group is an electron-donating group, which can increase the electron density on the boronic acid, potentially slowing the transmetalation step. Conversely, the carbamoyl (-CONH₂) group is electron-withdrawing. The interplay of these groups requires careful optimization of the reaction conditions. A moderately strong base, such as potassium carbonate, is often sufficient to facilitate boronate formation without causing unwanted side reactions.

Experimental Protocol: Synthesis of a PARP Inhibitor Precursor

This protocol details the coupling of this compound with a representative heterocyclic halide, a common step in the synthesis of PARP inhibitors.

Materials and Reagents
ReagentFormulaMW ( g/mol )Typical AmountMmol (eq.)
This compoundC₇H₉BN₂O₃179.97216 mg1.2 (1.2)
2-Bromo-6-methylpyridine (Example Halide)C₆H₆BrN172.02172 mg1.0 (1.0)
Pd(dppf)Cl₂·CH₂Cl₂C₃₄H₂₈Cl₂FeP₂Pd·CH₂Cl₂816.6441 mg0.05 (0.05)
Potassium Carbonate (K₂CO₃)K₂CO₃138.21276 mg2.0 (2.0)
1,4-DioxaneC₄H₈O₂88.118 mL-
WaterH₂O18.022 mL-
Step-by-Step Protocol
  • Reaction Setup:

    • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add the aryl halide (172 mg, 1.0 mmol), this compound (216 mg, 1.2 mmol), and potassium carbonate (276 mg, 2.0 mmol).

    • Add the palladium catalyst, Pd(dppf)Cl₂·CH₂Cl₂ (41 mg, 0.05 mmol).

    • Trustworthiness Check: Using a pre-catalyst like Pd(dppf)Cl₂ is crucial for reproducibility. The dppf ligand provides stability and promotes the high catalytic activity needed for coupling with both electron-rich and electron-poor partners.

  • Solvent Addition and Degassing:

    • Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

    • Seal the flask with a rubber septum and degas the mixture thoroughly for 15-20 minutes by bubbling argon or nitrogen gas through the solution. This step is critical to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Reaction Execution:

    • Place the flask in a preheated oil bath at 90-100 °C.

    • Stir the reaction vigorously for 4-12 hours.

    • Expert Insight: The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the point of completion and avoid the formation of degradation byproducts from prolonged heating.

  • Workup and Extraction:

    • Once the reaction is complete, cool the flask to room temperature.

    • Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).

    • Transfer the mixture to a separatory funnel. Separate the organic layer.

    • Extract the aqueous layer twice more with ethyl acetate (2x 20 mL).

    • Combine the organic extracts, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product is typically a solid or a thick oil.

    • Purify the material using column chromatography on silica gel, typically with a gradient of ethyl acetate in hexanes or dichloromethane/methanol, to afford the pure coupled product.

    • Validation: The identity and purity of the final compound must be confirmed by analytical techniques such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Experimental Workflow Diagram

Experimental_Workflow cluster_prep 1. Reaction Preparation cluster_reaction 2. Reaction Execution cluster_workup 3. Workup & Purification cluster_analysis 4. Validation A Combine Reactants: Aryl Halide, Boronic Acid, Base B Add Pd Catalyst A->B C Add Solvents (Dioxane/Water) B->C D Degas with N₂/Ar (15-20 min) C->D E Heat to 90-100 °C (4-12 h) D->E F Monitor by TLC/LC-MS E->F G Cool to RT & Dilute F->G H Liquid-Liquid Extraction G->H I Dry & Concentrate H->I J Purify by Column Chromatography I->J K Characterize by NMR & HRMS J->K

Troubleshooting and Optimization

IssuePotential CauseSuggested Solution
Low Conversion Inefficient degassing (catalyst poisoning) or inactive catalyst.Ensure thorough degassing. Use a fresh bottle of catalyst or a different ligand/precatalyst system (e.g., SPhos, XPhos based).
Insufficient base strength or poor solubility.Switch to a stronger base like Cs₂CO₃ or K₃PO₄. Consider using a different solvent system like DME/water or THF/water to improve solubility.
Homocoupling of Boronic Acid Reaction temperature is too high or prolonged reaction time.Lower the reaction temperature to 80-90 °C. Monitor the reaction closely and stop it once the starting material is consumed.
Protodeboronation Presence of excess water or protic sources; prolonged heating.Use anhydrous solvents (if possible for the chosen base) and ensure the reaction is not heated unnecessarily long after completion.

Conclusion

This compound is a powerful and versatile reagent for the synthesis of complex molecules in drug discovery. A thorough understanding of the Suzuki-Miyaura mechanism, combined with careful execution of a well-designed protocol, is paramount for achieving high yields and purity. By following the guidelines and troubleshooting advice presented in this note, researchers can confidently and reproducibly employ this key building block in their synthetic campaigns, accelerating the development of next-generation therapeutics.

References

  • Miura, M. (2016). Development and Application of the Suzuki-Miyaura Cross-Coupling Reaction. The Journal of Organic Chemistry, 81(24), 11995-12003. Available at: [Link]

  • Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544-4568. Available at: [Link]

  • Tykwinski, R. R. (2003). Evolution in the Palladium-Catalyzed Cross-Coupling of sp-Hybridized Substrates. Angewandte Chemie International Edition, 42(14), 1566-1568. Available at: [Link]

  • ComInnex. (n.d.). This compound. Product Page. Available at: [Link]

protocol for amide bond formation with 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note and Protocol for the Synthesis of Amides using 3-Amino-5-carbamoylphenylboronic acid

Abstract

This compound is a pivotal building block in contemporary drug discovery and development, offering a unique combination of functionalities for creating complex molecular architectures, particularly in the synthesis of enzyme inhibitors and targeted therapeutics.[1] However, its successful incorporation via amide bond formation presents distinct challenges. The electron-withdrawing nature of the boronic acid and carbamoyl groups deactivates the aniline amine, reducing its nucleophilicity, while the boronic acid moiety itself is sensitive to certain reaction conditions. This document provides a comprehensive guide, including mechanistic insights and detailed, field-proven protocols, for the efficient and reliable formation of amide bonds with this valuable reagent. We will focus on two primary coupling strategies, HATU-mediated and EDC/HOBt-mediated syntheses, to equip researchers with robust methods for their synthetic campaigns.

Mechanistic Principles and Strategic Considerations

The direct condensation of a carboxylic acid and an amine to form an amide is thermodynamically unfavorable under standard conditions, requiring high temperatures and resulting in water as a byproduct.[2] Modern synthetic chemistry overcomes this by activating the carboxylic acid, converting the hydroxyl group into a better leaving group. Understanding the mechanism of the chosen coupling reagent is critical for optimizing the reaction and troubleshooting potential issues.

The HATU Coupling Mechanism

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient aminium-based coupling reagent, particularly effective for challenging couplings involving deactivated amines or sterically hindered substrates.[3][4] The reaction proceeds in two main stages:

  • Activation: A non-nucleophilic base, typically N,N-diisopropylethylamine (DIPEA), deprotonates the carboxylic acid. The resulting carboxylate anion attacks HATU to form a highly reactive O-acyl(tetramethyl)isouronium salt. This intermediate rapidly rearranges to form the active ester of HOAt (1-hydroxy-7-azabenzotriazole) and releases tetramethylurea as a byproduct.[3][5][6]

  • Acylation: The amine (this compound) then attacks the activated HOAt ester. The pyridine nitrogen in the HOAt moiety is thought to facilitate this step through a hydrogen-bonded transition state, accelerating the reaction and leading to high yields.[3]

HATU_Mechanism RCOOH Carboxylic Acid (R-COOH) HATU HATU + Base (e.g., DIPEA) RCOOH->HATU - H+ ActiveEster OAt Active Ester (R-CO-OAt) HATU->ActiveEster TMU Tetramethylurea (Byproduct) HATU->TMU Amine 3-Amino-5-carbamoyl- phenylboronic acid Amide Target Amide ActiveEster->Amide HOAt HOAt (Byproduct) ActiveEster->HOAt Amine->ActiveEster caption Fig 1. HATU-mediated amide coupling mechanism.

Fig 1. HATU-mediated amide coupling mechanism.
Challenges Specific to Boronic Acid-Containing Substrates

The presence of the B(OH)₂ group introduces unique considerations:

  • Anhydrous Conditions: Boronic acids can undergo dehydrative condensation to form boroxines (cyclic anhydrides), particularly at elevated temperatures or in the presence of dehydrating agents. While some boronic acids can catalyze direct amidation under specific (often harsh) conditions, this is an undesirable side reaction in a controlled coupling.[7][8] Therefore, using anhydrous solvents and reagents is crucial.

  • Basicity: The choice of base is important. While a tertiary amine base like DIPEA or triethylamine is required to deprotonate the carboxylic acid, strong bases can lead to the formation of boronate complexes, potentially interfering with the desired reaction.[9]

  • Workup: The boronic acid functional group can complicate purification. It may interact with silica gel, leading to streaking during column chromatography. Using a modified mobile phase (e.g., with a small amount of acetic acid) or alternative purification methods like reverse-phase chromatography may be necessary.

Recommended Protocol: High-Efficiency HATU Coupling

This protocol is designed for reliability and high conversion, especially given the reduced nucleophilicity of the aniline substrate.

Materials and Reagents
ReagentM.W.PurposeStoichiometry (Equivalents)
Carboxylic Acid of InterestVariesAcylating Agent1.0
This compound179.97Amine Nucleophile1.1 - 1.2
HATU380.23Coupling Reagent1.2
DIPEA (N,N-Diisopropylethylamine)129.24Non-nucleophilic Base2.5 - 3.0
Anhydrous DMF (N,N-Dimethylformamide)73.09Solvent~0.1 - 0.2 M concentration
Step-by-Step Experimental Procedure
  • Reaction Setup: To a clean, dry, oven-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (Nitrogen or Argon), add the carboxylic acid (1.0 eq).

  • Dissolution: Add anhydrous DMF to dissolve the acid completely. A typical concentration is 0.1 to 0.2 M.

  • Reagent Addition (Activation): To the stirred solution, add HATU (1.2 eq) followed by DIPEA (2.5-3.0 eq). Stir the mixture at room temperature for 15-20 minutes. This pre-activation step is crucial for forming the active ester.[3][5]

  • Amine Addition: Add this compound (1.1-1.2 eq) to the reaction mixture. It can be added as a solid or as a solution in a small amount of anhydrous DMF.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the consumption of the limiting reagent (typically the carboxylic acid) by Thin Layer Chromatography (TLC) or LC-MS. Reactions are often complete within 2-4 hours but may be left overnight.

  • Quenching and Workup:

    • Once the reaction is complete, dilute the mixture with a suitable organic solvent like Ethyl Acetate or Dichloromethane (DCM).

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (2x) to remove unreacted acid and HOAt, followed by water (1x), and finally with saturated aqueous NaCl (brine) (1x). The use of a water-soluble coupling reagent like EDC would simplify this step, as its urea byproduct is removed with aqueous washes.[10]

  • Drying and Concentration: Dry the separated organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid/oil via flash column chromatography on silica gel. A gradient elution system (e.g., Hexanes/Ethyl Acetate or DCM/Methanol) is typically effective.

Alternative Protocol: EDC/HOBt Coupling

This method uses 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and an additive like 1-Hydroxybenzotriazole (HOBt). It is a cost-effective and widely used alternative, though it may be slower or less efficient for challenging substrates compared to HATU.[4][11][12]

Materials and Stoichiometry
ReagentStoichiometry (Equivalents)
Carboxylic Acid1.0
This compound1.1
EDC·HCl1.5
HOBt·H₂O1.2
DIPEA or Triethylamine2.5 - 3.0
Anhydrous DMF or DCM~0.1 - 0.2 M concentration
Abbreviated Procedure
  • Dissolve the carboxylic acid (1.0 eq), this compound (1.1 eq), and HOBt (1.2 eq) in anhydrous DMF or DCM.

  • Cool the mixture to 0 °C in an ice bath.

  • Add the base (DIPEA or Et₃N, 2.5-3.0 eq), followed by the portion-wise addition of EDC·HCl (1.5 eq).[10]

  • Allow the reaction to warm to room temperature and stir overnight.

  • Monitor and work up the reaction as described in the HATU protocol (Section 2.2, steps 5-8). The urea byproduct from EDC is water-soluble and will be removed during the aqueous wash.[10]

Experimental Workflow and Troubleshooting

A clear workflow is essential for reproducible results.

Workflow_Diagram start Start: Oven-dried Glassware setup 1. Add Acid, Solvent, Coupling Reagent, Base start->setup preactivate 2. Pre-activate 15-20 min @ RT setup->preactivate add_amine 3. Add Boronic Acid Amine preactivate->add_amine react 4. Stir @ RT Monitor by LC-MS/TLC add_amine->react quench 5. Dilute & Quench (Aqueous Workup) react->quench extract 6. Extract with Organic Solvent quench->extract dry 7. Dry (Na2SO4) & Concentrate extract->dry purify 8. Purify (Column Chromatography) dry->purify end Final Product purify->end caption Fig 2. General laboratory workflow for amide coupling.

Fig 2. General laboratory workflow for amide coupling.
Troubleshooting Guide
ProblemPotential CauseSuggested Solution
No or Low Conversion Inactive coupling reagent (hydrolyzed). Deactivated amine. Insufficient base.Use fresh, high-purity HATU or EDC. Switch to a more potent coupling reagent (e.g., from EDC to HATU). Ensure sufficient base (2.5-3.0 eq) is used.
Multiple Side Products Boronic acid instability. Reaction with solvent.Ensure strictly anhydrous conditions. Run the reaction at 0 °C to RT; avoid heating. Ensure DMF is amine-free.
Difficult Purification Boronic acid interacting with silica gel. Byproducts co-eluting with the product.Pre-treat silica with a small amount of Et₃N. Add 0.5-1% acetic acid to the eluent. Consider reverse-phase HPLC for purification.
Epimerization (if chiral acid) Over-activation or prolonged reaction time with some reagents.Use HATU/HOAt or EDC/HOBt, as these additives are known to suppress racemization. Minimize reaction time once the starting material is consumed.

Conclusion

The successful synthesis of amides from this compound is readily achievable with careful selection of coupling reagents and adherence to optimized protocols. The HATU-mediated approach offers high efficiency and is recommended for its reliability with this moderately deactivated aniline. The EDC/HOBt method provides a viable and economical alternative. By understanding the underlying mechanisms and potential challenges associated with the boronic acid moiety, researchers can confidently employ this versatile building block in the synthesis of novel compounds for drug development and chemical biology.

References

  • HATU - Wikipedia. (n.d.). Wikipedia. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide Mechanism - HATU. Retrieved from [Link]

  • Wang, C., Yu, H. Z., Fu, Y., & Guo, Q. X. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. Organic & Biomolecular Chemistry, 11(13), 2140-2146. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Amine to Amide (EDC + HOBt). Retrieved from [Link]

  • Gogoi, P., et al. (2025). Aryl Borane as a Catalyst for Dehydrative Amide Synthesis. ACS Publications. Retrieved from [Link]

  • Prakash, G. K. S., et al. (2012). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU; PyBrOP. Retrieved from [Link]

  • Wang, C., Yu, H. Z., Fu, Y., & Guo, Q. X. (2013). Mechanism of arylboronic acid-catalyzed amidation reaction between carboxylic acids and amines. PubMed. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Chapter 13: Green Catalytic Direct Amide Bond Formation. In Books - The Royal Society of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives | Request PDF. Retrieved from [Link]

  • Organic Chemistry. (2020, December 21). HATU, DIPEA Peptide Coupling Mechanism | Organic Chemistry [Video]. YouTube. Retrieved from [Link]

  • Sabatini, M. T., Boulton, L. T., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Letters, 15(8), 1854-1857. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Convenient amidation of carboxyl group of carboxyphenylboronic acids. Retrieved from [Link]

  • Organic Synthesis. (n.d.). Acid-Amine Coupling using EDCI. Retrieved from [Link]

  • Kim Reactor. (2024, April 14). HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond [Video]. YouTube. Retrieved from [Link]

  • ResearchGate. (n.d.). Mechanism of coupling reaction facilitated by coupling reagent HATU/HOAt. Retrieved from [Link]

  • ResearchGate. (n.d.). Direct Boronic Acid Promoted Amidation of Carboxylic Acids with Poorly Nucleophilic Amines. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • Johansson, M. J., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11027-11031. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Boric acid-catalyzed amide formation from carboxylic acids and amines: N-benzyl-4-phenylbutyramide. Retrieved from [Link]

  • Whiting, A., et al. (2018). Mechanistic insights into boron-catalysed direct amidation reactions. PMC - NIH. Retrieved from [Link]

  • Chemical Communications (RSC Publishing). (2024). Organoboron catalysis for direct amide/peptide bond formation. Retrieved from [Link]

  • Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). Coupling of Boronic Acids with Amines in the Presence of a Supported Copper Catalyst. Retrieved from [Link]

  • Snape, T. J., et al. (n.d.). Towards a sustainable synthesis of aniline-derived amides using an indirect chemoenzymatic process: challenges and successes. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. Retrieved from [Link]

  • Ferreira, I. C. F. R., et al. (2019). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. PMC - PubMed Central. Retrieved from [Link]

Sources

The Rising Star in Biosensing: A Technical Guide to 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This document provides an in-depth technical guide for researchers, scientists, and drug development professionals on the applications of 3-Amino-5-carbamoylphenylboronic acid in the development of advanced chemical and biological sensors. We will explore the fundamental principles, showcase diverse applications, and provide detailed experimental protocols to empower your research and development endeavors.

The Power of Phenylboronic Acids in Molecular Recognition

Phenylboronic acids have emerged as a versatile class of synthetic receptors, primarily due to their unique ability to form reversible covalent bonds with cis-1,2- and -1,3-diols. This interaction is the cornerstone of their application in sensor technology, allowing for the detection of a wide array of biologically significant molecules, including carbohydrates, glycoproteins, and catecholamines.[1][2] The formation of a cyclic boronate ester from the reaction between a boronic acid and a diol can induce changes in the electronic and photophysical properties of an integrated reporter molecule, leading to a measurable signal.

The core sensing mechanism often relies on modulating processes like Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), or Fluorescence Resonance Energy Transfer (FRET). Upon binding to a diol-containing analyte, the boron atom's hybridization state can change from sp² to sp³, altering its Lewis acidity and influencing the electronic communication with a tethered fluorophore or chromophore.[1] This elegant mechanism allows for the design of "turn-on" or "turn-off" fluorescent sensors, as well as colorimetric and electrochemical detection platforms.

This compound: A Multifunctional Building Block

While various substituted phenylboronic acids have been explored, this compound presents a particularly interesting scaffold for sensor design. The strategic placement of the amino (-NH₂) and carbamoyl (-CONH₂) groups offers several advantages:

  • Amino Group (-NH₂): This primary amine serves as a versatile chemical handle for conjugation to other molecules, surfaces, or nanomaterials. It can be readily modified through amide bond formation, allowing for the covalent attachment of fluorophores, polymers, or immobilization onto sensor substrates.[3][4] Furthermore, the lone pair of electrons on the nitrogen atom can participate in PET quenching of a nearby fluorophore, a mechanism that can be disrupted upon analyte binding, leading to a "turn-on" fluorescent signal.

  • Carbamoyl Group (-CONH₂): The carbamoyl moiety can influence the electronic properties of the phenyl ring and participate in hydrogen bonding interactions.[5] This can potentially enhance the binding affinity and selectivity for target analytes by providing additional points of interaction. It can also improve the aqueous solubility of the sensor molecule, a crucial factor for biological applications.

The combination of the diol-binding boronic acid, the versatile amino group, and the modulating carbamoyl group makes this compound a highly attractive building block for creating sophisticated and highly functional sensors.

Application Note I: Fluorescent Sensing of Glucose

Introduction: The monitoring of glucose levels is critical for the management of diabetes.[6] Phenylboronic acid-based fluorescent sensors offer a promising alternative to enzyme-based methods, providing continuous and reversible glucose detection.[7][8] The principle involves the reversible binding of glucose, a diol-containing molecule, to the boronic acid moiety, which in turn modulates the fluorescence output of a conjugated fluorophore.

Sensing Mechanism: A common strategy involves designing a sensor where the amino group of the this compound is positioned to quench the fluorescence of a nearby fluorophore through PET. Upon the addition of glucose, the boronic acid binds to the cis-diols of the sugar, increasing its Lewis acidity. This can lead to a stronger interaction between the nitrogen and boron atoms, disrupting the PET process and resulting in a significant enhancement of fluorescence intensity.

Diagram of the Proposed Glucose Sensing Mechanism:

G cluster_0 Sensor Molecule cluster_2 Binding & Signal Transduction Sensor 3-Amino-5-carbamoyl- phenylboronic acid Binding Reversible Covalent Bond Formation Sensor->Binding Fluorophore Fluorophore Glucose Glucose (Diol) Glucose->Binding Signal Fluorescence 'Turn-On' (PET Disruption) Binding->Signal G cluster_0 Sensor Preparation cluster_1 Detection cluster_2 Signal Readout Electrode Bare Electrode (e.g., Gold, GCE) Modification Surface Modification with 3-Amino-5-carbamoyl- phenylboronic acid Electrode->Modification Sample Introduction of Blood Sample (HbA1c) Modification->Sample Binding Specific Binding of HbA1c to Boronic Acid Sample->Binding Measurement Electrochemical Measurement (EIS or DPV) Binding->Measurement Signal Change in Impedance or Current Measurement->Signal G cluster_0 Sensor Components cluster_1 Analyte cluster_2 Detection Mechanism AuNPs Gold Nanoparticles (Red Solution) Binding Boronic Acid-Diol Binding AuNPs->Binding BoronicAcid 3-Amino-5-carbamoyl- phenylboronic acid BoronicAcid->AuNPs Functionalization Bacteria Bacteria (with surface diol-containing polysaccharides) Bacteria->Binding Aggregation AuNP Aggregation Binding->Aggregation ColorChange Color Change (Red to Blue/Purple) Aggregation->ColorChange

Sources

Application Notes & Protocols: 3-Amino-5-carbamoylphenylboronic Acid as a Versatile Scaffold for Enzyme Inhibitor Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a detailed technical guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Amino-5-carbamoylphenylboronic acid (CAS 1801408-17-2) as a foundational building block for the synthesis of potent enzyme inhibitors. While this specific molecule is not yet widely documented in inhibitor synthesis literature, its structure represents a powerful convergence of two clinically validated pharmacophores: the 3-aminobenzamide moiety, central to a class of Poly(ADP-ribose) polymerase (PARP) inhibitors[1][2], and the phenylboronic acid "warhead," known for its ability to form reversible covalent bonds with key enzymatic residues[3][4]. We present the underlying scientific rationale, a proposed mechanism of action, detailed synthetic protocols for its elaboration, and a comprehensive workflow for the characterization of novel inhibitors derived from this scaffold.

Introduction: A Bifunctional Scaffold for Rational Inhibitor Design

The pursuit of selective and potent enzyme inhibitors is a cornerstone of modern drug discovery. The strategic design of small molecules that can effectively target enzyme active sites often involves combining a recognition scaffold with a reactive functional group, or "warhead." this compound is an exemplary starting material that embodies this principle.

  • The Recognition Scaffold (3-Aminobenzamide Core): The 3-aminobenzamide substructure is a highly validated pharmacophore, most notably recognized for its role in the inhibition of PARP enzymes.[1] It functions by mimicking the nicotinamide portion of the NAD+ substrate, forming critical hydrogen bonds within the enzyme's catalytic domain.[5] This established binding motif provides a strong foundation for achieving high-affinity interactions with the target enzyme.

  • The Covalent Warhead (Phenylboronic Acid): Boronic acids are a class of versatile and increasingly important functional groups in medicinal chemistry.[6] The boron atom, with its empty p-orbital, acts as a Lewis acid, enabling it to form a reversible, yet stable, tetrahedral covalent adduct with nucleophilic amino acid residues—most commonly serine, but also threonine—found in the catalytic centers of many enzymes.[3][4] This covalent interaction often leads to inhibitors with high potency and prolonged target engagement.

The combination of these two moieties in a single, commercially available molecule[7] presents a unique opportunity for the rapid development of novel inhibitors, particularly for enzymes susceptible to boronic acid inhibition, such as serine proteases.

Proposed Mechanism of Action: Targeting Serine Proteases

Serine proteases, such as thrombin, trypsin, and β-lactamases, represent a major class of drug targets.[4] They share a conserved catalytic triad (Ser-His-Asp) where the serine residue acts as the primary nucleophile. This compound is an ideal candidate for targeting these enzymes. The proposed inhibitory mechanism involves a two-pronged attack on the active site:

  • Covalent Targeting of the Catalytic Serine: The boronic acid moiety directly interacts with the hydroxyl group of the active site serine (e.g., Ser195 in trypsin), forming a tetrahedral boronate adduct. This mimics the high-energy tetrahedral intermediate of substrate hydrolysis, effectively locking the enzyme in an inactive state.[4]

  • Scaffold-Mediated Hydrogen Bonding: The carbamoyl (-CONH₂) and amino (-NH₂) groups on the phenyl ring can form crucial hydrogen bonds with residues in the enzyme's active site, such as the "oxyanion hole," further stabilizing the enzyme-inhibitor complex and enhancing binding affinity.

This dual-interaction model provides a strong basis for potent and selective inhibition.

Figure 1: Proposed mechanism for serine protease inhibition.

Application Protocol: Synthesis of a Targeted Inhibitor

The true utility of this compound lies in its potential for elaboration. The 3-amino group serves as a versatile synthetic handle to introduce moieties that can interact with enzyme specificity pockets, thereby increasing both potency and selectivity. This protocol outlines a general strategy to synthesize a targeted inhibitor for a trypsin-like serine protease, which preferentially binds to basic residues (e.g., arginine, lysine) in its S1 specificity pocket.

Materials & Reagents
  • This compound

  • Pinacol

  • N,N'-Di-Boc-1H-pyrazole-1-carboxamidine

  • Palladium on carbon (10% Pd/C)

  • Boc anhydride (Boc₂O)

  • Solvents: Toluene, Dichloromethane (DCM), Methanol (MeOH), Ethyl Acetate (EtOAc)

  • Reagents: Triethylamine (TEA), Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO₃)

  • Standard laboratory glassware and purification supplies (silica gel for chromatography)

Synthetic Workflow

The synthesis involves a three-stage process: (1) Protection of the boronic acid to prevent side reactions, (2) Functionalization of the amino group to introduce the targeting moiety, and (3) Deprotection to yield the final active inhibitor.

Start Start: 3-Amino-5-carbamoyl- phenylboronic acid Step1 Step 1: Protection (Pinacol Ester Formation) Start->Step1 Pinacol, Toluene, Dean-Stark Intermediate1 Protected Intermediate A Step1->Intermediate1 Step2 Step 2: Guanidinylation (Targeting Moiety Addition) Intermediate1->Step2 Boc-guanidinylating agent, TEA, DCM Intermediate2 Protected Inhibitor B Step2->Intermediate2 Step3 Step 3: Deprotection (Acidic Hydrolysis) Intermediate2->Step3 HCl in Dioxane/H₂O Purification Purification (RP-HPLC) Step3->Purification Final Final Product: Targeted Inhibitor Purification->Final

Figure 2: Workflow for synthesis of a targeted inhibitor.
Step-by-Step Procedure

Step 1: Protection of the Boronic Acid

  • Rationale: The boronic acid is protected as a pinacol boronate ester to enhance its stability and prevent interference during subsequent reactions.

  • To a round-bottom flask, add this compound (1.0 equiv) and pinacol (1.2 equiv).

  • Add toluene to form a slurry. Equip the flask with a Dean-Stark apparatus.

  • Heat the mixture to reflux for 2-4 hours, collecting the water azeotropically.

  • Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Once complete, cool the reaction and remove the toluene under reduced pressure. The crude pinacol ester (Intermediate A) can often be used in the next step without further purification.

Step 2: Introduction of the Targeting Moiety (Guanidinylation)

  • Rationale: A protected guanidinyl group is attached to the 3-amino position. This basic group will target the acidic S1 pocket of trypsin-like proteases after deprotection.

  • Dissolve the crude Intermediate A (1.0 equiv) in anhydrous DCM.

  • Add triethylamine (2.5 equiv) followed by N,N'-Di-Boc-1H-pyrazole-1-carboxamidine (1.1 equiv).

  • Stir the reaction at room temperature for 12-24 hours.

  • Monitor the reaction by LC-MS. Upon completion, dilute with DCM and wash sequentially with 5% NaHCO₃ solution, water, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the residue by silica gel chromatography to obtain the fully protected inhibitor (Intermediate B).

Step 3: Deprotection to Yield the Final Inhibitor

  • Rationale: Both the Boc protecting groups on the guanidine and the pinacol ester on the boronic acid are removed under acidic conditions to reveal the active inhibitor.

  • Dissolve Intermediate B in a minimal amount of an appropriate solvent (e.g., dioxane or methanol).

  • Add an excess of 4M HCl in dioxane or aqueous HCl.

  • Stir at room temperature for 2-6 hours, monitoring the removal of all protecting groups by LC-MS.

  • Concentrate the reaction mixture under reduced pressure. The crude product is then purified by reverse-phase HPLC to yield the final inhibitor as an HCl salt.

Data Presentation: Contextual Inhibitory Activities

While specific inhibitory data for derivatives of this compound are not yet published, the potential potency can be estimated by examining related compounds. The following table summarizes the inhibitory activities of well-known 3-aminobenzamide-based PARP inhibitors and representative phenylboronic acid-based serine protease inhibitors.

Compound ClassInhibitor ExampleTarget Enzyme(s)Potency (IC₅₀ or Kᵢ)Reference(s)
3-Aminobenzamide-Based 3-AminobenzamidePARP~1.8-5.4 µM[1][2]
Olaparib (contains related scaffold)PARP1/2~5 nM / 1 nM[5]
Phenylboronic Acid-Based Bortezomib20S Proteasome~0.6 nM[4][6]
VaborbactamClass A & C β-LactamasesKᵢ ~100-600 nM
S02030ADC-7 (β-Lactamase)Kᵢ ~44 nM

This table provides comparative data from related inhibitor classes to guide target selection and potency expectations.

Characterization of Synthesized Inhibitors

A rigorous characterization workflow is essential to validate the synthesis and evaluate the efficacy of any new inhibitor.

cluster_char Characterization Workflow Input Purified Final Product Structure Structural Verification Input->Structure Purity Purity Assessment Input->Purity Activity Biological Activity Input->Activity NMR NMR Spectroscopy (¹H, ¹³C, ¹¹B) Structure->NMR MS High-Resolution Mass Spectrometry (HRMS) Structure->MS HPLC Analytical HPLC (>95% Purity) Purity->HPLC EnzymeAssay Enzymatic Assay (IC₅₀ Determination) Activity->EnzymeAssay Output Validated Inhibitor Profile Kinetics Mechanism of Inhibition (Kᵢ, Reversibility) EnzymeAssay->Kinetics

Figure 3: Comprehensive workflow for inhibitor characterization.
Structural and Purity Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR are used to confirm the covalent structure of the final compound. ¹¹B NMR is crucial for verifying the presence and chemical environment of the boronic acid.

  • High-Resolution Mass Spectrometry (HRMS): Provides an exact mass measurement to confirm the elemental composition of the synthesized inhibitor.

  • High-Performance Liquid Chromatography (HPLC): An analytical HPLC method should be developed to assess the purity of the final compound, with a target of >95% for use in biological assays.

Biological Evaluation
  • IC₅₀ Determination: The half-maximal inhibitory concentration (IC₅₀) is determined by incubating the target enzyme with a range of inhibitor concentrations and measuring the reaction rate, typically using a chromogenic or fluorogenic substrate.

  • Kinetic Analysis: To determine the inhibition constant (Kᵢ) and the mechanism of inhibition (e.g., competitive, non-competitive), enzyme kinetic studies are performed by measuring reaction rates at various substrate and inhibitor concentrations. Plotting the data (e.g., using a Lineweaver-Burk plot) can elucidate the inhibitory mechanism. For tight-binding or covalent inhibitors, progress-curve analysis is often required to determine the association (kₒₙ) and dissociation (kₒff) rate constants.

Conclusion

This compound is a promising and strategically designed starting material for the synthesis of novel enzyme inhibitors. Its bifunctional nature, combining a known recognition element with a potent covalent warhead, offers a streamlined path for medicinal chemists to develop targeted therapeutics. The protocols and workflows detailed in this guide provide a robust framework for researchers to unlock the potential of this versatile chemical building block in the ongoing quest for new and effective enzyme inhibitors.

References

  • Brem, J., et al. (2020). Discovery of Boronic Acids-Based β-Lactamase Inhibitors Through In Situ Click Chemistry. Molecules, 25(3), 548. Available at: [Link]

  • Zhou, T. Y., et al. (2025). PARP Inhibition potentiates boron neutron capture therapy in chemoresistant glioblastoma via DNA repair disruption. Japanese Journal of Radiology. Available at: [Link]

  • Foucoin, F., et al. (2020). Recent Advances in the Synthesis of Borinic Acid Derivatives. Molecules, 25(22), 5479. Available at: [Link]

  • Wikipedia. (n.d.). Boronic acid. Retrieved from [Link]

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  • PubChem. (n.d.). 3-Aminophenylboronic acid. Retrieved from [Link]

  • Liu, Z., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Journal of Materials Science: Materials in Medicine, 28(10), 154. Available at: [Link]

  • Zhou, T. Y., et al. (2025). PARP Inhibition potentiates boron neutron capture therapy in chemoresistant glioblastoma via DNA repair disruption. ResearchGate. Available at: [Link]

  • Google Patents. (n.d.). CN109467569B - Synthetic method of 3-aminophenylboronic acid.
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  • Vilas-Boas, M., et al. (2021). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available at: [Link]

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Application Notes and Protocols for Cross-Coupling Reactions with 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview and detailed experimental protocols for utilizing 3-Amino-5-carbamoylphenylboronic acid in palladium- and copper-catalyzed cross-coupling reactions. We delve into the specific considerations required for this electron-rich, multifunctional substrate, offering field-proven insights and robust starting protocols for Suzuki-Miyaura, Chan-Lam, and Buchwald-Hartwig type couplings. The causality behind experimental choices is explained to empower users to optimize conditions for their specific coupling partners and achieve high-yield, reproducible results.

Introduction: The Utility of the 3-Amino-5-carbamoylphenyl Moiety

The 3-amino-5-carbamoylphenyl scaffold is a privileged motif in medicinal chemistry and materials science. The strategic placement of an amino group, a carbamoyl group, and a reactive boronic acid handle makes this compound a versatile building block for creating complex molecular architectures. The amino group provides a site for further functionalization or can act as a key hydrogen bond donor, while the carbamoyl group can participate in crucial molecular recognition interactions. Cross-coupling reactions are the cornerstone for integrating this valuable fragment into target molecules, enabling the efficient formation of carbon-carbon and carbon-heteroatom bonds.[1]

This guide addresses the unique challenges and opportunities presented by this substrate. The presence of an electron-donating amino group can increase the substrate's susceptibility to side reactions like protodeboronation and homocoupling, requiring careful optimization of reaction conditions.[2][3]

Physicochemical Properties & Handling

This compound is typically a solid at room temperature.[4] Due to the potential for degradation over time, proper storage and handling are critical for reproducible results.

PropertyValue/InformationSource
Molecular Formula C₇H₉BN₂O₃[4]
Molecular Weight 179.97 g/mol [4]
Appearance Typically an off-white to light-colored powderGeneral Knowledge
Storage Store at 2-8°C under an inert atmosphere (Argon or Nitrogen)[5]
Solubility Soluble in polar aprotic solvents (e.g., DMF, Dioxane) and alcohols. Water solubility is limited but can be enhanced with base.[6]
Stability Prone to protodeboronation, especially in the presence of strong bases and water.[2] Can form trimeric anhydrides (boroxines) upon dehydration.General Knowledge

Expert Insight: Boronic acids can be unstable, but their reactivity can be masked by forming an adduct with diethanolamine.[7] This creates a more stable, crystalline solid that can often be used directly in protic solvents for Suzuki couplings.[2][7]

Core Application: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura reaction is the preeminent method for forming C(sp²)-C(sp²) bonds.[8][9] Given the electron-rich nature of this compound, catalyst and base selection are crucial to favor the desired cross-coupling over competing pathways.[10][11]

Catalytic Cycle Overview

The generally accepted mechanism involves a Pd(0)/Pd(II) catalytic cycle.[10][12] The key steps are oxidative addition of the palladium catalyst to the organohalide, transmetalation with the boronic acid (activated by a base), and reductive elimination to yield the product and regenerate the active Pd(0) catalyst.[13]

Suzuki_Miyaura_Cycle cluster_cycle Suzuki-Miyaura Catalytic Cycle cluster_activation Boronic Acid Activation Pd0 L₂Pd(0) OxiAdd Oxidative Addition Pd0->OxiAdd Ar¹-X PdII_Aryl L₂Pd(II)(Ar¹)(X) OxiAdd->PdII_Aryl Transmetal Transmetalation PdII_Aryl->Transmetal [Ar²B(OH)₃]⁻ PdII_Diaryl L₂Pd(II)(Ar¹)(Ar²) Transmetal->PdII_Diaryl RedElim Reductive Elimination PdII_Diaryl->RedElim RedElim->Pd0 Ar¹-Ar² BoronicAcid Ar²-B(OH)₂ Boronate [Ar²B(OH)₃]⁻ BoronicAcid->Boronate + Base Base Base (e.g., OH⁻) Base->Transmetal Activates Boronic Acid caption Suzuki-Miyaura Catalytic Cycle

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Recommended Protocol: Suzuki-Miyaura Coupling

This protocol is a robust starting point for coupling this compound with various aryl or heteroaryl halides.

Workflow Diagram

Experimental_Workflow start Start reagents 1. Reagent Prep Weigh Aryl Halide (1.0 equiv) Weigh Boronic Acid (1.2-1.5 equiv) Weigh Base (2.0-3.0 equiv) start->reagents vial_prep 2. Vial Assembly Add reagents to a dry reaction vial with a stir bar. reagents->vial_prep inert 3. Inert Atmosphere Seal vial with septum. Purge with Argon/Nitrogen for 5-10 min. vial_prep->inert addition 4. Catalyst & Solvent Addition Add Pd catalyst (1-5 mol%) Add degassed solvent via syringe. inert->addition reaction 5. Reaction Heat to desired temperature (e.g., 80-110 °C) with vigorous stirring. Monitor by TLC/LC-MS. addition->reaction workup 6. Workup Cool to RT. Dilute with organic solvent (e.g., EtOAc). Wash with H₂O and brine. reaction->workup purify 7. Purification Dry organic layer (e.g., Na₂SO₄). Concentrate under reduced pressure. Purify via column chromatography. workup->purify end End purify->end

Caption: General experimental workflow for a cross-coupling reaction.

Step-by-Step Protocol:

  • Reagent Preparation: To a dry reaction vial equipped with a magnetic stir bar, add the aryl/heteroaryl halide (1.0 equiv., e.g., 0.5 mmol), this compound (1.2–1.5 equiv.), and a suitable base (e.g., K₃PO₄ or K₂CO₃, 2.0–3.0 equiv.).[2]

  • Inert Atmosphere: Seal the vial with a septum cap and thoroughly purge with an inert gas (Argon or Nitrogen) for 5-10 minutes. This is critical to prevent oxygen from decomposing the catalyst.[2]

  • Catalyst Addition: Under the inert atmosphere, add the palladium precatalyst (e.g., XPhos Pd G3, 1–2 mol%). For challenging couplings, higher catalyst loading (up to 5 mol%) may be required.[10]

  • Solvent Addition: Add a degassed solvent system via syringe. A common choice is a mixture like Dioxane/H₂O (10:1) to a final concentration of 0.1–0.5 M with respect to the limiting reagent.[2]

  • Reaction: Place the vial in a preheated heating block or oil bath and stir vigorously at the desired temperature (typically 80–110 °C).[2]

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS until the limiting reagent is consumed.

  • Workup: Once complete, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash sequentially with water and brine.[2]

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.[2]

Optimization and Troubleshooting
IssuePotential Cause(s)Recommended Solution(s)Source(s)
Low or No Yield Inactive catalyst; Insufficiently strong base; Steric hindrance.Use a fresh, air-stable precatalyst (e.g., palladacycle). Switch to a stronger base (e.g., K₃PO₄, Cs₂CO₃). Use bulky, electron-rich ligands like XPhos or SPhos. Increase reaction temperature.[2][10]
Protodeboronation Presence of water; Base is too strong or concentration too high.Use anhydrous conditions. Switch to a milder base like KF or K₂CO₃. Use the boronic acid as its pinacol ester or diethanolamine adduct.[2][3]
Homocoupling Oxygen in the reaction; Pd(II) precatalyst reduction.Ensure thorough degassing of solvents and purging with inert gas. Use a Pd(0) source or a precatalyst that rapidly forms the active species.[2][12]

Chan-Lam C-N Coupling

The Chan-Lam (or Chan-Evans-Lam) coupling provides a powerful, often milder, alternative to palladium-catalyzed methods for forming C-N bonds, using copper catalysts.[14] This reaction is particularly useful for coupling the boronic acid with amines, amides, and other N-H containing compounds. A key advantage is that it can often be run at room temperature and open to the air, using atmospheric oxygen as the terminal oxidant.[15]

Recommended Protocol: Chan-Lam N-Arylation
  • Reagent Preparation: In a reaction vial, combine this compound (1.0 equiv.), the amine or N-heterocycle coupling partner (1.2 equiv.), a copper source (e.g., Cu(OAc)₂, 10-20 mol%), and a base (e.g., pyridine or 2,6-lutidine, 2.0 equiv.).[15][14]

  • Solvent Addition: Add a suitable solvent such as dichloromethane (DCM) or methanol.

  • Reaction: Stir the mixture vigorously at room temperature, open to the air, for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS.[14]

  • Workup and Purification: Upon completion, filter the reaction mixture through a pad of Celite to remove copper salts. Concentrate the filtrate and purify the residue by flash column chromatography.

Expert Insight: While many Chan-Lam couplings work well in air, for sensitive substrates or to improve reproducibility, running the reaction under an oxygen or air balloon can be beneficial. The mechanism is thought to involve a Cu(II)/Cu(III) cycle facilitated by oxygen.[15][16]

Buchwald-Hartwig C-N Amination

While the Chan-Lam reaction uses the boronic acid as the aryl source, the Buchwald-Hartwig amination is designed to couple an aryl halide with an amine.[17][18] In the context of our substrate, one would first perform a Suzuki coupling to generate a biaryl halide, and then use the Buchwald-Hartwig reaction to introduce a new amine. Alternatively, if one started with 3,5-dibromoaniline, a Buchwald-Hartwig amination could be performed first, followed by a Miyaura borylation and subsequent Suzuki coupling. The choice of strategy depends on the desired final molecule.

The reaction is palladium-catalyzed and requires a base and specialized, bulky electron-rich phosphine ligands to facilitate the challenging C-N bond formation.[13][19]

General Considerations for Buchwald-Hartwig Amination
  • Catalyst System: Modern systems often use highly active, sterically demanding biarylphosphine ligands (e.g., XPhos, SPhos, RuPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂.[13][20]

  • Base: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is the most common choice.[19]

  • Solvent: Anhydrous, non-polar aprotic solvents like toluene or dioxane are typically used.[10]

This reaction is highly versatile but sensitive to conditions. For a detailed protocol, researchers should consult seminal literature from the Buchwald and Hartwig groups, adapting conditions based on their specific aryl halide and amine coupling partners.[17][18]

Safety and Handling

Precautionary Statements:

  • Always handle this compound and all reagents in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety glasses, gloves, and a lab coat.[21]

  • Avoid breathing dust.[21]

  • In case of contact with eyes or skin, rinse immediately and thoroughly with water.[21]

  • Palladium catalysts and phosphine ligands can be toxic and air-sensitive. Handle under an inert atmosphere.

References

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  • Cu-Catalyzed Chan-Evans-Lam Coupling reactions of 2-Nitroimidazole with Aryl boronic acids: An effort toward new bioactive agents against S. pneumoniae.ScienceDirect. [URL: https://www.sciencedirect.com/science/article/pii/S277232382300021X]
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  • Walker, S. D., et al. (2004). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure.Journal of the American Chemical Society, 126(42), 13549-13555. [URL: https://pubs.acs.org/doi/10.1021/ja045613s]
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  • Navigating Suzuki Reactions with 3-Amino-5-bromopyridine: A Technical Support Guide.BenchChem. [URL: https://www.benchchem.com/technical-support/navigating-suzuki-reactions-with-3-amino-5-bromopyridine-a-technical-support-guide]
  • 3-Aminocarbonylphenylboronic acid.Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/643909]
  • 3-Amino-5-(cyclopropylcarbamoyl)phenylboronic acid.BLDpharm. [URL: https://www.bldpharm.com/products/1423129-20-7.html]

Sources

The Strategic Utility of 3-Amino-5-carbamoylphenylboronic Acid in the Synthesis of Potent Bioactive Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: A Versatile Building Block for Targeted Drug Discovery

3-Amino-5-carbamoylphenylboronic acid has emerged as a critical structural motif and a versatile building block in the field of medicinal chemistry. Its unique trifunctional nature, featuring a boronic acid, an amino group, and a carbamoyl moiety, provides a powerful platform for the synthesis of complex bioactive molecules. The boronic acid group is a cornerstone for palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds to construct biaryl scaffolds prevalent in many therapeutic agents. The strategically positioned amino and carbamoyl groups offer opportunities for further chemical elaboration, allowing for the fine-tuning of physicochemical properties and target engagement. This application note will delve into the practical applications of this compound, with a particular focus on its pivotal role in the synthesis of next-generation enzyme inhibitors, providing detailed protocols and insights for researchers in drug discovery and development.

Core Application: Synthesis of PARP Inhibitors

A prime example of the utility of this compound is in the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors. PARP enzymes are crucial for DNA repair, and their inhibition has proven to be a successful strategy in cancer therapy, particularly for tumors with deficiencies in other DNA repair pathways like BRCA mutations. The biaryl core of many potent PARP inhibitors is efficiently constructed using this compound via a Suzuki-Miyaura coupling reaction.

Signaling Pathway and Mechanism of Action

The rationale behind targeting PARP lies in the concept of synthetic lethality. In cancer cells with compromised homologous recombination repair (HRR) due to mutations in genes like BRCA1 or BRCA2, the inhibition of PARP-mediated single-strand break (SSB) repair leads to the accumulation of double-strand breaks (DSBs) during DNA replication. These cells are unable to repair these DSBs effectively, resulting in cell death.

PARP_Inhibition cluster_0 Normal Cell cluster_1 BRCA-deficient Cancer Cell DNA_Damage DNA Single-Strand Break (SSB) PARP PARP Activation & Repair DNA_Damage->PARP activates Cell_Survival Cell Survival PARP->Cell_Survival promotes HRR Homologous Recombination Repair (for DSBs) HRR->Cell_Survival ensures DNA_Damage_Cancer DNA Single-Strand Break (SSB) PARP_Cancer PARP Activation & Repair DNA_Damage_Cancer->PARP_Cancer Replication_Fork_Collapse Replication Fork Collapse -> DSB PARP_Cancer->Replication_Fork_Collapse unrepaired SSB leads to PARP_Inhibitor PARP Inhibitor (e.g., AZD2461) PARP_Inhibitor->PARP_Cancer inhibits Defective_HRR Defective HRR (BRCA mutation) Replication_Fork_Collapse->Defective_HRR Cell_Death Cell Death (Synthetic Lethality) Defective_HRR->Cell_Death fails to repair Suzuki_Workflow cluster_workflow Suzuki Coupling Workflow Start Start: Assemble Reaction Reagents Combine Reactants: - this compound - Phthalazinone derivative - Sodium Carbonate Start->Reagents Inert Establish Inert Atmosphere: Evacuate and backfill with N₂/Ar Reagents->Inert Solvent_Catalyst Add Degassed Solvents & Catalyst: - 1,4-Dioxane/Water - Pd(PPh₃)₄ Inert->Solvent_Catalyst Reaction Heat Reaction Mixture: - 80-90 °C - Monitor by TLC/LC-MS Solvent_Catalyst->Reaction Workup Aqueous Workup: - Cool to RT - Dilute with water - Extract with EtOAc Reaction->Workup Purification Purification: - Dry organic layer (MgSO₄) - Concentrate in vacuo - Column Chromatography Workup->Purification Product Isolate Pure Product Purification->Product

Caption: Experimental workflow for the Suzuki-Miyaura coupling reaction.

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine this compound (1.2 equivalents) and the 4-(bromomethyl)phthalazin-1(2H)-one derivative (1.0 equivalent).

  • Base Addition: Add anhydrous sodium carbonate (2.0 equivalents).

  • Inert Atmosphere: Seal the flask with a septum and purge with dry nitrogen or argon for 10-15 minutes.

  • Solvent Addition: Under a positive pressure of inert gas, add a degassed mixture of 1,4-dioxane and water (typically a 4:1 to 3:1 v/v ratio). The volume should be sufficient to dissolve the reactants upon heating.

  • Catalyst Addition: Add tetrakis(triphenylphosphine)palladium(0) (0.03-0.05 equivalents) to the reaction mixture.

  • Reaction: Heat the mixture to 80-90 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 4-12 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with water and extract with ethyl acetate (3 x volume of the aqueous layer).

  • Purification: Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate. Filter and concentrate the solvent under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to afford the pure biaryl product.

Expected Results and Characterization
ParameterExpected Outcome
Yield 75-90%
Appearance Off-white to pale yellow solid
¹H NMR Peaks corresponding to both the aminobenzamide and phthalazinone moieties.
¹³C NMR Signals confirming the formation of the new C-C bond and the presence of all carbons.
Mass Spectrometry Molecular ion peak corresponding to the expected product.
Purity (HPLC) >98% after purification.

Causality Behind Experimental Choices

  • Choice of Catalyst: Tetrakis(triphenylphosphine)palladium(0) is a robust and commonly used catalyst for Suzuki-Miyaura couplings, known for its effectiveness with a wide range of substrates.

  • Base and Solvent System: The use of an aqueous base like sodium carbonate is crucial for the activation of the boronic acid in the transmetalation step of the catalytic cycle. A mixed solvent system of an organic solvent (like 1,4-dioxane or toluene) and water ensures the solubility of both the organic reactants and the inorganic base. Degassing the solvents is essential to prevent the oxidation of the Pd(0) catalyst.

  • Inert Atmosphere: Palladium catalysts are sensitive to oxygen, especially at elevated temperatures. Maintaining an inert atmosphere of nitrogen or argon is critical to prevent catalyst deactivation and ensure a high yield.

Conclusion: An Indispensable Tool for Modern Drug Synthesis

This compound stands out as a highly valuable and versatile building block in the synthesis of bioactive molecules. Its application in the construction of PARP inhibitors through the robust and efficient Suzuki-Miyaura coupling highlights its significance in modern drug discovery. The detailed protocol provided herein offers a reliable and reproducible method for researchers to synthesize key biaryl intermediates, paving the way for the development of novel therapeutics. The strategic incorporation of this trifunctional reagent allows for the creation of molecular complexity and the optimization of pharmacological properties, making it an indispensable tool in the medicinal chemist's arsenal.

References

  • Johannes, J. W. et al. (2011). The PARP Inhibitor AZD2461 Provides Insights into the Role of PARP3 Inhibition for Both Synthetic Lethality and Tolerability with Chemotherapy in Preclinical Models. Cancer Research, 71(15), 5037-5041. [Link]

  • Menear, K. A. et al. (2008). 4-[3-(4-Cyclopropanecarbonylpiperazine-1-carbonyl)-4-fluorobenzyl]-2H-phthalazin-1-one: A Novel Bioavailable Inhibitor of Poly(ADP-ribose) Polymerase-1. Journal of Medicinal Chemistry, 51(20), 6581–6591. [Link]

  • Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

  • Cheung, M. et al. (2009). Process for preparing phthalazinone derivatives.

Application Notes and Protocols for Protecting Group Strategies in the Synthesis of 3-Amino-5-carbamoylphenylboronic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Synthetic Challenge of a Privileged Scaffold

3-Amino-5-carbamoylphenylboronic acid is a key building block in contemporary drug discovery, serving as a versatile scaffold for the synthesis of a wide array of bioactive molecules, including enzyme inhibitors and receptor modulators. Its trifunctional nature, presenting an aniline-type amino group, a primary amide (carbamoyl), and a boronic acid, offers multiple points for molecular elaboration. However, this very multifunctionality poses a significant challenge for the synthetic chemist. The nucleophilic amino group and the reactive boronic acid moiety can interfere with desired chemical transformations, necessitating a robust and well-designed protecting group strategy to achieve selective modifications.[1][2]

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the strategic implementation of protecting groups for the selective manipulation of this compound. We will delve into the rationale behind experimental choices, provide step-by-step protocols for key transformations, and discuss the principles of orthogonal protection to enable complex synthetic routes.

Understanding the Reactivity Landscape

A successful protecting group strategy hinges on a thorough understanding of the reactivity of each functional group within the target molecule.

  • Amino Group: The aniline-type amino group is nucleophilic and readily undergoes acylation, alkylation, and other reactions with electrophiles.[3] Its presence can also influence the reactivity of the aromatic ring.

  • Boronic Acid Group: Boronic acids are susceptible to various reactions, including oxidation and dehydration to form boroxines.[4] They can also participate in undesired cross-coupling reactions if not properly masked.[5]

  • Carbamoyl Group: The primary amide is generally stable under many reaction conditions. However, harsh acidic or basic conditions can lead to its hydrolysis. Therefore, the choice of protecting and deprotection methods for the other two functional groups must be compatible with the stability of the carbamoyl moiety.

Protecting the Amino Group: The Ubiquitous Boc Group

The tert-butoxycarbonyl (Boc) group is the most common and versatile protecting group for the amino functionality in this context due to its ease of introduction, stability under a wide range of non-acidic conditions, and straightforward removal under mild acidic conditions.[6][7][8]

Protocol 1: Boc Protection of this compound

This protocol describes the protection of the amino group of this compound using di-tert-butyl dicarbonate (Boc₂O).

Materials:

  • This compound

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Tetrahydrofuran (THF), anhydrous

  • Triethylamine (TEA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in anhydrous THF.

  • Add triethylamine (1.2 eq) to the solution and stir for 10 minutes at room temperature.

  • Add a solution of di-tert-butyl dicarbonate (1.1 eq) in THF dropwise to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution.

  • Extract the aqueous layer with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, and filter.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude N-Boc-protected product.

  • Purify the crude product by column chromatography on silica gel if necessary.

Rationale for Experimental Choices:

  • Solvent: THF is a good solvent for both the starting material and the Boc₂O, ensuring a homogeneous reaction mixture.

  • Base: Triethylamine acts as a base to deprotonate the ammonium salt formed during the reaction, driving the equilibrium towards the protected product.

  • Work-up: The aqueous work-up with NaHCO₃ removes any unreacted Boc₂O and acidic byproducts.

Protocol 2: Deprotection of the Boc Group

The removal of the Boc group is typically achieved under acidic conditions, most commonly with trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an organic solvent.[6][7][9]

Materials:

  • N-Boc-3-amino-5-carbamoylphenylboronic acid

  • Dichloromethane (DCM), anhydrous

  • Trifluoroacetic acid (TFA)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the N-Boc-protected starting material (1.0 eq) in anhydrous DCM.

  • Add trifluoroacetic acid (5-10 eq) dropwise at 0 °C.

  • Stir the reaction mixture at room temperature and monitor by TLC.

  • Upon completion, carefully neutralize the reaction by the slow addition of saturated aqueous NaHCO₃ solution until the effervescence ceases.

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the deprotected amine.

Causality Behind Experimental Choices:

  • Acid: TFA is a strong acid that efficiently cleaves the tert-butyl carbamate, generating the free amine, carbon dioxide, and tert-butyl cation.[6]

  • Solvent: DCM is a common solvent for this reaction as it is inert to acidic conditions and dissolves the starting material.

  • Neutralization: Careful neutralization with a base like NaHCO₃ is crucial to quench the strong acid and allow for the safe handling and extraction of the product.

Protecting the Boronic Acid: The Robust MIDA Ester

For reactions where the boronic acid functionality needs to be masked, N-methyliminodiacetic acid (MIDA) boronates are an excellent choice.[10][11] MIDA boronates are exceptionally stable, crystalline solids that are compatible with a wide range of reaction conditions, including chromatography, yet can be easily deprotected under mild basic conditions.[5][12]

Protocol 3: Formation of the MIDA Boronate Ester

This protocol details the protection of the boronic acid as its MIDA ester.

Materials:

  • N-Boc-3-amino-5-carbamoylphenylboronic acid

  • N-methyliminodiacetic acid (MIDA)

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Molecular sieves (4 Å)

  • Toluene

  • Rotary evaporator

  • Standard laboratory glassware

  • Heating mantle

Procedure:

  • To a round-bottom flask, add N-Boc-3-amino-5-carbamoylphenylboronic acid (1.0 eq), N-methyliminodiacetic acid (1.2 eq), and activated 4 Å molecular sieves.

  • Add anhydrous DMSO to the flask.

  • Heat the mixture at 80-100 °C under an inert atmosphere (e.g., nitrogen or argon) and monitor the reaction by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with toluene.

  • Filter the mixture to remove the molecular sieves and any precipitated solids.

  • Wash the filtrate with water to remove DMSO.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • The resulting MIDA boronate can often be used without further purification or can be purified by column chromatography.

Rationale for Experimental Choices:

  • MIDA: The trivalent MIDA ligand chelates to the boron atom, changing its hybridization from sp² to sp³ and rendering it unreactive in cross-coupling reactions.

  • DMSO and Heat: These conditions facilitate the condensation reaction and the removal of water, driving the equilibrium towards the formation of the MIDA boronate.

  • Molecular Sieves: These are used to sequester the water produced during the esterification, preventing the reverse reaction.

Protocol 4: Deprotection of the MIDA Boronate

The cleavage of the MIDA boronate to regenerate the free boronic acid is readily achieved with a mild aqueous base.[4][10]

Materials:

  • N-Boc-3-amino-5-carbamoylphenylboronic acid MIDA ester

  • Tetrahydrofuran (THF)

  • 1 M aqueous sodium hydroxide (NaOH) solution or saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • 1 M aqueous hydrochloric acid (HCl) solution

  • Ethyl acetate (EtOAc)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Rotary evaporator

  • Standard laboratory glassware

Procedure:

  • Dissolve the MIDA boronate (1.0 eq) in THF.

  • Add 1 M aqueous NaOH solution (2-3 eq) or saturated aqueous NaHCO₃ solution.

  • Stir the biphasic mixture vigorously at room temperature. Monitor the reaction by TLC.

  • Upon completion, acidify the aqueous layer to a pH of ~7 with 1 M HCl.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the free boronic acid.

Causality Behind Experimental Choices:

  • Aqueous Base: The hydroxide or bicarbonate ions facilitate the hydrolysis of the B-N and B-O bonds in the MIDA ester, releasing the free boronic acid.

  • Biphasic System: The use of THF and water allows for the dissolution of both the starting material and the basic reagent, promoting an efficient reaction.

Orthogonal Protecting Group Strategy

The combination of an acid-labile Boc group for the amine and a base-labile MIDA group for the boronic acid represents a classic example of an orthogonal protecting group strategy.[13][14] This allows for the selective deprotection and subsequent reaction of one functional group while the other remains protected.[3]

// Edges Start -> Boc_Protected [label="Boc₂O, Base", color="#4285F4", fontcolor="#4285F4"]; Boc_Protected -> Start [label="Acid (TFA)", color="#EA4335", fontcolor="#EA4335"]; Start -> MIDA_Protected [label="MIDA, DMSO, Heat", color="#34A853", fontcolor="#34A853"]; MIDA_Protected -> Start [label="aq. Base (NaOH)", color="#FBBC05", fontcolor="#FBBC05"]; Boc_Protected -> Fully_Protected [label="MIDA, DMSO, Heat", color="#34A853", fontcolor="#34A853"]; MIDA_Protected -> Fully_Protected [label="Boc₂O, Base", color="#4285F4", fontcolor="#4285F4"]; Fully_Protected -> Boc_Protected [label="aq. Base (NaOH)", color="#FBBC05", fontcolor="#FBBC05"]; Fully_Protected -> MIDA_Protected [label="Acid (TFA)", color="#EA4335", fontcolor="#EA4335"]; } dot Figure 1: Orthogonal protecting group strategy for this compound.

This orthogonal approach enables a variety of synthetic pathways. For instance, one could first protect both the amino and boronic acid groups, then selectively deprotect the amine with acid to perform a reaction at the nitrogen, and finally deprotect the boronic acid with a base to engage it in a cross-coupling reaction.

Summary of Protecting Group Stability

The following table summarizes the stability of the discussed protecting groups under various conditions, which is crucial for planning multi-step synthetic sequences.

Protecting GroupReagents/Conditions to which it is STABLEReagents/Conditions for REMOVAL
Boc (Amine) Basic conditions (e.g., NaOH, piperidine), Hydrogenolysis (e.g., H₂, Pd/C), Mild reducing agents (e.g., NaBH₄)Strong acids (e.g., TFA, HCl)[6][7][15]
MIDA (Boronic Acid) Acidic conditions, Anhydrous cross-coupling conditions, Chromatography, Reductive and oxidative conditions[4][16]Mild aqueous base (e.g., NaOH, NaHCO₃)[10][11]

Conclusion

A well-devised protecting group strategy is paramount for the successful synthetic manipulation of this compound. The use of the acid-labile Boc group for the amino functionality and the base-labile MIDA group for the boronic acid provides a robust and orthogonal approach, enabling the selective modification of this important building block. The protocols and principles outlined in this application note offer a solid foundation for researchers to design and execute complex synthetic routes towards novel and medicinally relevant compounds.

References

  • Protecting Groups for Boronic Acids. Chem-Station Int. Ed. (2016-05-09). [Link]

  • Chemoselective Deprotection of Symmetrically Diprotected Resorcinol N-Methyliminodiacetate (MIDA) Boronates Using the MIDA Boronate Moiety as a Blocking Group: Synthesis of Monoprotected Resorcinol MIDA Boronates. ACS Publications. (2024-12-12). [Link]

  • VI Protecting Groups and Orthogonal Protection Strategies. Unknown Source. [Link]

  • Orthogonal Protection Definition. Fiveable. [Link]

  • Protecting Group Strategies for Complex Molecule Synthesis in Medicinal Chemistry. Unknown Source. [Link]

  • General Methods for Synthesis of N-Methyliminodiacetic Acid Boronates from Unstable ortho-Phenolboronic Acids. ResearchGate. (2025-08-09). [Link]

  • meta-Selective C–H functionalisation of aryl boronic acids directed by a MIDA-derived boronate ester. RSC Publishing. (2020-03-03). [Link]

  • BOC Protection and Deprotection. J&K Scientific LLC. (2025-02-08). [Link]

  • Orthogonal protecting groups for N(alpha)-amino and C-terminal carboxyl functions in solid-phase peptide synthesis. PubMed. [Link]

  • Trifluoroacetyl as an Orthogonal Protecting Group for Guanidines. ACS Publications. [Link]

  • Recent advances in the synthesis and reactivity of MIDA boronates. RSC Publishing. (2022-10-25). [Link]

  • BOC Deprotection. ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]

  • 3 - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • (3-Boc-aminophenyl)boronic acid. PubChem. [Link]

  • BOC deprotection. Hebei Boze Chemical Co.,Ltd. (2023-07-04). [Link]

  • Protecting groups for boronic acids.
  • Advice on N-boc deprotection in the presence of acid sensitive groups. Reddit. (2024-02-27). [Link]

  • An efficient methodology to introduce o-(aminomethyl)phenyl-boronic acids into peptides: alkylation of secondary amines. NIH. [Link]

  • Amino Acid-Protecting Groups. Unknown Source. [Link]

  • Protecting Groups for Amines: Carbamates. Master Organic Chemistry. (2018-06-07). [Link]

  • Protective Groups. Organic Chemistry Portal. [Link]

  • Diversity-oriented synthesis of peptide-boronic acids by a versatile building-block approach. Nature. (2020-08-21). [Link]

  • Amino Acid-Protecting Groups. ResearchGate. [Link]

  • Fmoc Protection and Bromophenyl Chemistry: Tools for Peptide Synthesis Innovation. Papide. (2026-01-04). [Link]

  • (3-boc-aminophenyl)boronic acid (C11H16BNO4). PubChemLite. [Link]

  • Boc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Amino Acid Derivatives for Peptide Synthesis. Unknown Source. [Link]

  • Silyl Groups. Gelest Technical Library. [Link]

  • Fmoc-Protected Amino Groups. Organic Chemistry Portal. [Link]

  • Silyl ether. Wikipedia. [Link]

  • Protecting group. Wikipedia. [Link]

  • tert-Butyldimethylsilyl Ethers. Organic Chemistry Portal. [Link]

  • 16: Silylethers. Chemistry LibreTexts. (2021-06-10). [Link]

  • Alcohol Protecting Groups. Unknown Source. [Link]

Sources

Title: A Robust and Scalable Process for the Synthesis of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note from the Process Chemistry Group

Abstract

3-Amino-5-carbamoylphenylboronic acid is a critical building block in contemporary drug discovery, valued for its role in constructing complex molecular architectures via cross-coupling reactions. However, transitioning its synthesis from the laboratory bench to a multi-kilogram scale presents significant challenges, including reaction control, impurity profiling, and ensuring operational safety. This application note provides a comprehensive, field-proven guide for the scale-up synthesis of this key intermediate. We detail a robust process starting from a commercially viable precursor, emphasizing the causality behind critical process decisions, from solvent selection to purification strategies. The protocols herein are designed to be self-validating, incorporating in-process controls (IPCs) and rigorous quality assessments. This guide is intended for researchers, process chemists, and drug development professionals seeking an in-depth, practical, and safe methodology for the large-scale production of this compound.

Introduction

The Pivotal Role of Arylboronic Acids

Arylboronic acids and their derivatives are indispensable tools in modern organic synthesis, largely due to their versatile reactivity, general stability, and low toxicity.[1] Their most prominent application is in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a Nobel Prize-winning methodology for forming carbon-carbon bonds.[1] This reaction's reliability and functional group tolerance have made it a cornerstone of medicinal chemistry for assembling the carbon skeleton of countless drug candidates.

This compound: A Privileged Building Block

The title compound, this compound, features a unique trifunctional substitution pattern. The boronic acid moiety serves as the reactive handle for cross-coupling, while the amino and carbamoyl groups provide key hydrogen bonding donors and acceptors, enabling potent and specific interactions with biological targets. This substitution pattern makes it a highly sought-after intermediate in the synthesis of inhibitors for various enzyme classes, including kinases and proteases.

Challenges in Scale-Up Synthesis

While numerous methods exist for synthesizing arylboronic acids on a laboratory scale, significant hurdles emerge during scale-up.[2] Key challenges include:

  • Exothermicity: The formation of organometallic intermediates, such as Grignard reagents, is highly exothermic and requires meticulous thermal management to prevent runaway reactions.[3]

  • Reagent Stoichiometry and Addition: Precise control over reagent addition rates is critical to minimize the formation of impurities, such as homocoupling products.

  • Work-up and Isolation: Boronic acids are prone to dehydration, forming cyclic boroxine anhydrides, which can complicate isolation and characterization.[4][5] Purification by chromatography is often impractical at scale, necessitating the development of robust crystallization protocols.

  • Safety: Handling large quantities of pyrophoric or highly reactive reagents and flammable solvents demands rigorous safety protocols and engineering controls.[6][7]

Synthetic Strategy and Process Design

Retrosynthetic Analysis

A retrosynthetic analysis of this compound points to several potential pathways. The most common methods for arylboronic acid synthesis involve either the borylation of an aryl-metal species or the metal-catalyzed coupling of an aryl halide with a diboron reagent.[1]

G Target This compound ArylHalide 3-Amino-5-bromobenzamide Target->ArylHalide C-B Disconnection Grignard Grignard Reagent ArylHalide->Grignard Grignard Formation Borate Trialkyl Borate (e.g., B(OiPr)₃) Grignard->Borate Borylation

Figure 1: Retrosynthetic approach via the Grignard pathway.

Justification for the Selected Route

For large-scale production, the Grignard pathway starting from an appropriate aryl bromide is often the most economically viable and robust option.[2][8] This route avoids the use of expensive palladium catalysts and ligands required for Miyaura-type borylation reactions.

The chosen starting material is 3-bromo-5-nitrobenzonitrile , a cost-effective and readily available commodity chemical. The synthesis proceeds through three main stages:

  • Functional Group Manipulation: Selective reduction of the nitro group and hydrolysis of the nitrile to form the key intermediate, 3-amino-5-bromobenzamide.

  • Grignard and Borylation: Formation of the Grignard reagent followed by quenching with a trialkyl borate. This is the most critical and hazardous step of the sequence.

  • Hydrolysis and Isolation: Acidic work-up to hydrolyze the boronic ester and subsequent crystallization to isolate the high-purity final product.

This linear approach allows for clear quality control at each intermediate stage, ensuring that only high-quality material is carried forward, a crucial principle in process chemistry.

G cluster_0 Stage 1: Intermediate Synthesis cluster_1 Stage 2: C-B Bond Formation cluster_2 Stage 3: Isolation SM 3-Bromo-5-nitrobenzonitrile Int1 3-Amino-5-bromobenzonitrile SM->Int1 Nitro Reduction Int2 3-Amino-5-bromobenzamide Int1->Int2 Nitrile Hydrolysis Grignard Grignard Formation Int2->Grignard Borylation Borylation with B(OiPr)₃ Grignard->Borylation Hydrolysis Acidic Hydrolysis Borylation->Hydrolysis Crystallization Crystallization Hydrolysis->Crystallization Product Final Product Crystallization->Product

Sources

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Yield in Suzuki Coupling with 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges, specifically low yields, when using 3-Amino-5-carbamoylphenylboronic acid. The unique electronic and functional group characteristics of this substrate can present specific hurdles. This document provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to help you navigate these challenges and optimize your reaction outcomes.

I. Frequently Asked Questions (FAQs)

Here are some of the most common initial questions we receive regarding low yields with this compound.

Q1: My reaction with this compound is giving me very low to no yield. Where should I start troubleshooting?

A1: When a Suzuki coupling reaction fails or provides a low yield, a systematic approach to troubleshooting is crucial. Start by evaluating the following key parameters:

  • Catalyst Activity: The palladium catalyst is the heart of the reaction. Ensure that your palladium source is not old or degraded.[1] The active species is Pd(0), and if you are using a Pd(II) precatalyst, it must be effectively reduced in-situ.[2] Consider using a fresh batch of catalyst or a more robust, air-stable precatalyst.[1][2]

  • Oxygen Contamination: Suzuki reactions are sensitive to oxygen, which can lead to the oxidative degradation of the phosphine ligands and the homocoupling of the boronic acid.[2][3][4] Ensure that your solvents are properly degassed and that the reaction is conducted under a strictly inert atmosphere (e.g., Nitrogen or Argon).[2][5]

  • Reagent Quality: Verify the purity and stability of both your aryl halide and the this compound. Boronic acids can degrade over time, particularly through a process called protodeboronation.[2]

  • Base and Solvent Selection: The choice of base and solvent is critical and their effects are often interconnected.[1][6] The base must be sufficiently strong to promote the crucial transmetalation step but not so harsh that it causes the degradation of your starting materials or the desired product.[2]

Q2: I'm observing a significant amount of a side product that corresponds to the starting aryl halide being reduced (dehalogenated). What is causing this?

A2: This side reaction is often a result of protodeboronation of the this compound, followed by the reduction of the aryl halide. Protodeboronation is the replacement of the boronic acid group with a hydrogen atom.[7] This is a common issue, especially with electron-rich boronic acids like yours, due to the presence of the amino group.[8] The resulting arene can then participate in side reactions. To mitigate this, consider the following:

  • Use a Milder Base: Strong bases, particularly in the presence of water, can accelerate protodeboronation.[2] Switching to a weaker base such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) may be beneficial.[1][5]

  • Anhydrous Conditions: Since water is the proton source for this side reaction, running the reaction under anhydrous conditions can significantly reduce protodeboronation.[2]

  • Protecting the Boronic Acid: In some challenging cases, boronic acids can be protected as MIDA boronates or other derivatives that slowly release the active boronic acid during the reaction, minimizing its decomposition.[9][10][11]

Q3: I'm seeing a lot of homocoupling of my this compound. How can I prevent this?

A3: Homocoupling of the boronic acid is a common side reaction, often promoted by the presence of oxygen.[3][4] To minimize this:

  • Rigorous Degassing: Ensure your reaction mixture and solvents are thoroughly deoxygenated.[3] This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas like argon through the solvent for an extended period.[5]

  • Use a Pd(0) Source: Starting with a Pd(0) catalyst, such as Pd(PPh₃)₄, can sometimes reduce homocoupling. If you are using a Pd(II) source like Pd(OAc)₂, ensure your conditions are suitable for its efficient in-situ reduction.[1]

  • Controlled Addition: In some instances, the slow addition of the boronic acid to the reaction mixture can help to keep its concentration low and disfavor the homocoupling side reaction.[3]

II. In-Depth Troubleshooting Guides

If the initial checks in the FAQ section do not resolve the low yield issue, a more detailed investigation into the reaction components is necessary.

The Boronic Acid: Stability and Reactivity of this compound

The structure of this compound presents a unique set of challenges. The electron-donating amino group can increase the electron density on the aromatic ring, which can affect the transmetalation step.

Potential Issue: Protodeboronation

As mentioned, protodeboronation is a significant challenge with this substrate.[7]

Troubleshooting Protocol: Minimizing Protodeboronation

  • Base Selection: Experiment with a range of bases. While strong bases are often used in Suzuki couplings, a milder base may be necessary here.

BaseStrengthComments
K₃PO₄StrongOften effective, but may promote protodeboronation.
Cs₂CO₃StrongCan be very effective, but also costly.[5]
K₂CO₃ModerateA good starting point for minimizing protodeboronation.
KFMildCan be effective, especially under anhydrous conditions.[12]
  • Solvent System: The choice of solvent can influence the rate of protodeboronation.

Solvent SystemPolarityComments
Toluene/H₂OBiphasicA common choice, but the aqueous phase can be a proton source.
Dioxane/H₂OBiphasicSimilar to toluene/water, ensure vigorous stirring.
Anhydrous THF or DioxaneAnhydrousCan significantly reduce protodeboronation.
Anhydrous DMF or DMAcAnhydrous, Polar AproticCan be effective but may require higher temperatures.
  • Slow-Release Strategy: For particularly stubborn cases, consider converting the boronic acid to an N-methyliminodiacetic acid (MIDA) boronate. This air-stable derivative slowly hydrolyzes under the reaction conditions to release the boronic acid, keeping its concentration low and minimizing decomposition.[10][11]

The Catalyst System: Palladium Source and Ligand Choice

The combination of the palladium source and the phosphine ligand is critical for a successful Suzuki coupling.

Potential Issue: Inefficient Catalytic Cycle

The electronic properties of this compound may require a specific type of ligand to facilitate the catalytic cycle efficiently.

Troubleshooting Protocol: Catalyst and Ligand Screening

  • Palladium Precatalyst: If you are using a simple palladium salt like Pd(OAc)₂, consider switching to a pre-formed palladium-ligand complex (a "precatalyst"). These are often more stable and efficient at initiating the catalytic cycle.[1][2]

  • Ligand Selection: The ligand plays a crucial role in stabilizing the palladium center and facilitating both the oxidative addition and reductive elimination steps. For an electron-rich boronic acid, a more electron-rich and bulky ligand is often beneficial.[1]

Ligand TypeExamplesCharacteristics
TrialkylphosphinesP(t-Bu)₃Very electron-rich and bulky, good for challenging couplings.
Biarylphosphines (Buchwald Ligands)XPhos, SPhos, RuPhosHighly effective for a wide range of Suzuki couplings, including those with sterically hindered or electron-rich substrates.[1][2]
N-Heterocyclic Carbenes (NHCs)IPr, SIMesStrong sigma-donors that can form very stable and active catalysts.[13]

Experimental Workflow: Ligand Screening

Ligand_Screening

The Role of the Base

The base plays a multifaceted role in the Suzuki coupling, including the formation of the active boronate species.[14][15][16][17]

Potential Issue: Incorrect Base Strength or Solubility

The chosen base may not be optimal for activating the this compound or may have poor solubility in the reaction solvent.

Troubleshooting Protocol: Base Optimization

  • Vary the Base: As outlined in the protodeboronation section, systematically screen different bases.

  • Ensure Fine Powder: The physical state of the base can significantly impact its reactivity. Ensure that solid bases are finely powdered to maximize their surface area.[1]

  • Consider a Soluble Base: In some cases, a soluble organic base like triethylamine (NEt₃) or diisopropylethylamine (DIPEA) might be effective, particularly in anhydrous conditions.

Solvent Effects

The solvent can influence the reaction rate and selectivity by affecting the solubility of the reagents and the stability of the catalytic intermediates.[6][18][19][20]

Potential Issue: Poor Solubility or Unfavorable Interactions

The polarity of the solvent can have a significant impact on the reaction outcome.[18][19]

Troubleshooting Protocol: Solvent Screening

  • Aprotic vs. Protic Solvents: While many Suzuki couplings use a mixture of an aprotic solvent and water, for your substrate, a purely aprotic system might be beneficial to reduce protodeboronation.

  • Polarity Considerations: The polarity of the solvent can influence the rate of oxidative addition.[18][19] Experiment with solvents of varying polarity.

SolventDielectric ConstantComments
Toluene2.4Common nonpolar choice.
THF7.6A more polar ethereal solvent.
1,4-Dioxane2.2Another common ethereal solvent.
DMF36.7A polar aprotic solvent, may require higher temperatures.
Acetonitrile37.5A polar aprotic solvent.

Experimental Workflow: Suzuki Coupling General Protocol

Suzuki_Protocol

III. Summary and Key Recommendations

When troubleshooting low yields in the Suzuki coupling of this compound, a systematic and logical approach is key.

  • Start with the Basics: Always ensure the quality of your reagents, the integrity of your catalyst, and the exclusion of oxygen.

  • Address Protodeboronation: This is a likely culprit. Experiment with milder bases and consider anhydrous conditions.

  • Optimize the Catalyst System: The use of bulky, electron-rich phosphine ligands (e.g., Buchwald ligands) is highly recommended for this type of substrate.

  • Systematic Screening: Methodically screen different bases, solvents, and ligands to identify the optimal conditions for your specific reaction.

By carefully considering the unique chemical nature of this compound and applying these troubleshooting strategies, you can significantly improve your reaction yields and achieve your synthetic goals.

IV. References

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal.

  • Neufeldt, S. R., & Sanford, M. S. (n.d.). Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings. National Institutes of Health.

  • Pinto, J. R. M., et al. (2025). Role of the Base and Control of Selectivity in the Suzuki-Miyaura Cross-Coupling Reaction. ResearchGate.

  • Neufeldt, S. R., & Sanford, M. S. (n.d.). Analyzing the Solvent Effects in Palladium/N‑Heterocyclic Carbene (Pd/NHC)-Catalyzed Suzuki–Miyaura Coupling of Aryl Chlorides: A Computational Study of the Oxidative Addition Step with Experimental Validation. National Institutes of Health.

  • Lima, C., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Angewandte Chemie International Edition.

  • Larrosa, I., & Goldup, S. M. (n.d.). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes: Scope and Origin of Selectivity. ACS Publications.

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

  • ResearchGate. (n.d.). Solvent Effects on the Selectivity of Palladium‐Catalyzed Suzuki‐Miyaura Couplings | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Protodeboronation. Retrieved from [Link]

  • Tsvetkov, A. V., et al. (n.d.). Suzuki Cross-coupling in Environmentally Friendly Solvents in a Batch Mode Using Hypercrosslinked Polystyrene-supported Pd. AIDIC.

  • Molander, G. A., & Brown, A. R. (n.d.). Rapid, Homogenous, B-Alkyl Suzuki–Miyaura Cross-Coupling of Boronic Esters. National Institutes of Health.

  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?

  • Wallace, D. J., et al. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. ACS Publications.

  • ResearchGate. (n.d.). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF.

  • Walker, S. D., et al. (n.d.). Catalysts for Suzuki−Miyaura Coupling Processes: Scope and Studies of the Effect of Ligand Structure. Journal of the American Chemical Society.

  • Adamo, A., et al. (2016). Suzuki–Miyaura cross-coupling optimization enabled by automated feedback. Reaction Chemistry & Engineering.

  • Xia, J., et al. (2023). Heterocyclic Suzuki–Miyaura coupling reaction of metalla-aromatics and mechanistic analysis of site selectivity. Chemical Science.

  • Melchiorre, P., et al. (n.d.). Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society.

  • Reddy, K. S., & Kumar, N. (n.d.). Palladium/P,O-Ligand-Catalyzed Suzuki Cross-Coupling Reactions of Arylboronic Acids and Aryl Chlorides. Isolation and Structural Characterization of (P,O)-Pd(dba) Complex. PubMed.

  • ResearchGate. (2017). Suzuki coupling Reaction's yield is very low and product is coming with very close 2 spots. How can i improvise my reaction?

  • Peng, J., et al. (2019). Suzuki–Miyaura Cross-Coupling of 1,8-Diaminonaphthalene (dan)-Protected Arylboronic Acids. ACS Catalysis.

  • O'Keefe, D. F., & Dannock, M. C. (n.d.). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. WordPress.

  • Kinzel, T., et al. (n.d.). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. National Institutes of Health.

  • Khan, I., et al. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI.

  • Reddit. (n.d.). Question About Suzuki Coupling Reaction Byproducts (Homocoupling).

  • Chemistry Stack Exchange. (n.d.). How to avoid side reactions when making boronic esters (Homocoupling, Hydrogen specie)?

  • Reddit. (n.d.). Why am I getting low yield for my Suzuki coupling reaction?

  • Zhang, Y., et al. (n.d.). Palladium catalyst coordinated in knitting N-heterocyclic carbene porous polymers for efficient Suzuki–Miyaura coupling reactions. Journal of Materials Chemistry A.

  • Burke, M. D., et al. (n.d.). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. National Institutes of Health.

  • ResearchGate. (2018). Why can't I achieve good yields for this Suzuki reaction?

  • Reddit. (n.d.). Diagnosing issues with a failed Suzuki coupling?

  • Burke, M. D., et al. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.

Sources

purification of reaction mixtures containing 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for the purification of 3-Amino-5-carbamoylphenylboronic acid. This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile building block. Due to its unique trifunctional nature—possessing a basic amino group, an acidic boronic acid moiety, and a polar neutral carbamoyl group—this compound presents specific challenges that require tailored purification strategies. This guide provides in-depth, field-proven answers and troubleshooting protocols to help you achieve high purity for your downstream applications.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities I should expect in my crude this compound reaction mixture?

A1: The impurity profile can vary based on the synthetic route, but several common species are frequently observed. Understanding these is the first step in designing a purification strategy.

  • Protodeborylation Product: This is the compound where the boronic acid group (-B(OH)₂) has been replaced by a hydrogen atom. It is a very common byproduct in reactions involving boronic acids.[1]

  • Boroxine (Anhydride): Boronic acids can reversibly dehydrate to form cyclic trimers called boroxines. This is often observed during analysis (e.g., mass spectrometry) or upon prolonged storage, and can complicate purification by altering the compound's apparent polarity.

  • Starting Materials: Unreacted precursors from your synthesis.

  • Homocoupled Byproducts: Dimers of your starting materials or product, often formed under catalytic coupling conditions.

  • Oxidized Species: Arylboronic acids can be susceptible to oxidation.[1]

  • Inorganic Salts: Remnants from the reaction workup (e.g., carbonates, phosphates, halides).

Q2: Why is standard silica gel chromatography often ineffective for purifying this compound?

A2: This is a critical and common challenge. The issue stems from the interaction between your compound and the silica gel stationary phase.

  • Lewis Acid-Base Interaction: The boron atom in the boronic acid is Lewis acidic, while the silanol groups (Si-OH) on the surface of silica gel are Lewis basic. This leads to strong, often irreversible, binding of the compound to the column, resulting in very poor recovery.[2]

  • Polarity Issues: The presence of the amino, carbamoyl, and boronic acid groups makes the molecule highly polar. Highly polar compounds tend to streak or tail significantly on silica gel, leading to poor separation from other polar impurities.[3]

  • On-Column Degradation: The acidic nature of standard silica gel can promote the degradation of sensitive boronic acids.[1]

Q3: What are the primary alternative purification strategies to silica gel chromatography?

A3: Given the challenges with silica gel, several other techniques are generally more successful:

  • Acid-Base Extraction: This leverages the amphoteric nature of your molecule (containing both acidic and basic groups) to selectively move it between aqueous and organic phases, leaving neutral impurities behind.[3][4]

  • Recrystallization: If your compound is a solid, recrystallization is an excellent method for achieving high purity, provided a suitable solvent system can be found.[5][6]

  • Derivatization: The compound can be temporarily converted into a more easily purified derivative, such as a diethanolamine adduct or a trifluoroborate salt, which can then be crystallized.[1][7]

  • Reverse-Phase Chromatography (C18): While still a chromatographic method, C18 separates based on hydrophobicity. This can be effective, but some boronic acids may still exhibit poor peak shape.[1][8]

Troubleshooting and Detailed Protocols

This section addresses specific problems you may encounter and provides step-by-step solutions.

Issue 1: My crude product is an inseparable mixture of polar compounds on a TLC plate.

Root Cause Analysis: When multiple components of a reaction mixture exhibit high polarity, standard adsorption chromatography on silica or alumina fails to provide adequate resolution. This is likely the case if your crude material contains the desired product alongside polar starting materials or byproducts.

Solution: Purification via Acid-Base Extraction This is often the most powerful technique for a molecule like this compound. It exploits the different pKa values of the functional groups to achieve separation from neutral or less amphoteric impurities.

Experimental Protocol: Acid-Base Extraction
  • Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).

  • Removal of Acidic Impurities:

    • Transfer the organic solution to a separatory funnel.

    • Wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃). This weak base will deprotonate and extract strongly acidic impurities (like carboxylic acids), while your weakly acidic boronic acid and basic amine remain in the organic layer.

    • Separate the layers and retain the organic phase.

  • Extraction of the Product:

    • Wash the organic layer with a moderately strong base, such as 1M sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).[3] This will deprotonate the weakly acidic boronic acid, forming a water-soluble boronate salt that partitions into the aqueous layer. The amino group remains neutral.

    • Separate the layers. Your product is now in the aqueous layer. The organic layer contains neutral impurities and can be discarded.

  • Isolation of Pure Product:

    • Cool the aqueous layer in an ice bath.

    • Carefully acidify the aqueous solution to a pH of ~6-7 using 1M hydrochloric acid (HCl). This neutralizes the boronate salt, causing the pure this compound to precipitate out of the solution as a solid.

    • Collect the solid product by vacuum filtration.

    • Wash the filter cake with cold deionized water, followed by a small amount of a non-polar solvent like diethyl ether to aid in drying.

    • Dry the purified product under vacuum.

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// Edges Crude -> Wash1; Wash1 -> Organic1 [label="Retain"]; Wash1 -> Aqueous1 [label="Discard"]; Organic1 -> Wash2; Wash2 -> Organic2 [label="Discard"]; Wash2 -> Aqueous2 [label="Retain"]; Aqueous2 -> Acidify; Acidify -> Precipitate; Precipitate -> Filter; Filter -> Final; } } Caption: Workflow for purifying the target compound via acid-base extraction.

Issue 2: My product is an oil or fails to crystallize from a single solvent.

Root Cause Analysis: The presence of impurities can often inhibit crystal lattice formation, resulting in an oil or an amorphous solid. Alternatively, the compound itself may have poor crystallinity.

Solution A: Trituration Trituration is a simple technique to purify a solid that is contaminated with small amounts of soluble impurities. It involves suspending the crude solid in a solvent in which the desired product is poorly soluble, but the impurities are highly soluble.

  • Place the crude, oily, or amorphous product in a flask.

  • Add a small volume of a carefully chosen solvent (see table below).

  • Stir or sonicate the suspension vigorously for 20-30 minutes.[5] The desired product should remain a solid, while the impurities dissolve.

  • Collect the solid by vacuum filtration, wash with a fresh, small portion of the cold trituration solvent, and dry under vacuum.

Solution B: Recrystallization via Anti-Solvent Addition This is a powerful method for inducing crystallization when a single solvent is not effective.

Experimental Protocol: Anti-Solvent Recrystallization
  • Dissolution: Dissolve the crude product in a minimum amount of a "good" solvent in which it is highly soluble at room temperature or upon gentle heating (e.g., methanol, ethanol).

  • Induce Precipitation: While stirring, slowly add a "poor" solvent (the anti-solvent) in which the product is insoluble (e.g., water, hexane, or diethyl ether).

  • Crystallization: Continue adding the anti-solvent until the solution becomes persistently cloudy.[5] If necessary, gently warm the solution to redissolve the precipitate, then allow it to cool slowly to room temperature, and finally in an ice bath to promote the formation of well-defined crystals.

  • Isolation: Collect the crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Table 1: Recommended Solvent Systems for Purification
Purification Method"Good" Solvent (for Dissolution)"Poor" Solvent (for Trituration/Anti-Solvent)Rationale & Comments
Trituration N/ADiethyl Ether or DichloromethaneThese solvents are likely to dissolve non-polar impurities (like homocoupled byproducts) while leaving the highly polar product as a solid.
Recrystallization Methanol or EthanolWater or Diethyl EtherThe product is soluble in polar protic solvents. Adding a highly polar (water) or non-polar (ether) anti-solvent reduces its solubility, promoting crystallization.
Recrystallization Hot WaterN/AFor some aryl boronic acids, recrystallization from hot water can be effective.[7] Given the polar nature of the target compound, this is a viable option to explore.
Issue 3: Acid-base extraction is not feasible and the product still contains persistent, polar impurities after recrystallization attempts.

Root Cause Analysis: This situation arises when an impurity has very similar physicochemical properties (polarity, acidity, basicity) to the desired product, making separation by standard techniques difficult.

Solution: Derivatization to a Crystalline Adduct A highly effective, albeit more involved, strategy is to selectively react your boronic acid with a reagent to form a stable, crystalline adduct that can be easily separated by filtration. The diethanolamine adduct is a classic example.[1][7][8]

Experimental Protocol: Purification via Diethanolamine Adduct
  • Adduct Formation:

    • Dissolve the impure boronic acid in a mixture of an organic solvent like ethyl acetate or ether.

    • Add one equivalent of diethanolamine.

    • Stir the mixture. The diethanolamine-boronic acid adduct is often highly crystalline and will precipitate out of the solution.[1][7]

  • Isolation of Adduct:

    • Collect the crystalline adduct by filtration.

    • Wash the solid with the solvent (e.g., ether) to remove the now-soluble impurities.

  • Liberation of the Pure Boronic Acid:

    • Suspend the purified adduct in a biphasic mixture of an organic solvent (e.g., ethyl acetate) and an aqueous acid (e.g., 1M HCl or a saturated boric acid solution).[1]

    • Stir vigorously. The acid will protonate the diethanolamine, breaking the adduct and releasing the pure boronic acid into the organic layer.

    • Separate the organic layer, wash it with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), and concentrate it under reduced pressure to yield the purified this compound.

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// Edges start -> q1; q1 -> recrystallize [label="Yes"]; q1 -> acid_base [label="No (Oily)"]; recrystallize -> q2; acid_base -> q2; q2 -> end [label="Yes"]; q2 -> derivatize [label="No"]; derivatize -> end; } } Caption: Decision tree for selecting a purification strategy.

References
  • How to purify boronic acids/boronate esters?. (2016). ResearchGate. [Link]

  • Purification of boronic acids?. (2017). Reddit. [Link]

  • Challenging purification of organoboronic acids. (2025). Chemistry Stack Exchange. [Link]

  • Process for purification of boronic acid and its derivatives. (n.d.).
  • HELP: Purifying boronic acids sucks. (2025). Reddit. [Link]

  • Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki–Miyaura Coupling Conditions. (2022). ACS Publications. [Link]

  • Boronic acids for affinity chromatography: spectral methods for determinations of ionization and diol-binding constants. (1989). PubMed. [Link]

  • A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. (2025). ResearchGate. [Link]

Sources

Technical Support Center: Optimizing Reaction Conditions for 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome, researchers and innovators. This guide is designed to be your dedicated resource for navigating the experimental nuances of 3-Amino-5-carbamoylphenylboronic acid in cross-coupling reactions. As a substituted phenylboronic acid, this reagent possesses unique electronic characteristics stemming from the interplay between an electron-donating amine and an electron-withdrawing carbamoyl group. This duality can be leveraged for complex molecular synthesis but requires a carefully considered approach to reaction optimization.

This document moves beyond simple protocols to provide a framework for rational troubleshooting and methodical optimization, grounded in mechanistic principles of the Suzuki-Miyaura reaction.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries regarding the handling, stability, and reactivity of this compound.

Q1: How should I store and handle this compound? A1: Like many boronic acids, this reagent is sensitive to air and moisture.[1] It should be stored in a tightly sealed container under an inert atmosphere (argon or nitrogen) and refrigerated (2-8°C is common).[2] Exposure to atmospheric oxygen can lead to oxidative deboronation, while moisture can facilitate protodeboronation, both of which degrade the reagent.[3] Always handle the solid material quickly in the open air and use inert atmosphere techniques for setting up reactions.

Q2: The amino group on this reagent is a potential catalyst poison. How do I mitigate this? A2: This is a critical consideration. The lone pair of electrons on the amino group can coordinate to the palladium catalyst, inhibiting its activity.[4] There are two primary strategies to overcome this:

  • Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands.[5][6] These ligands can promote the desired catalytic cycle and sterically hinder the coordination of the amine to the palladium center.

  • Protecting Groups: While less ideal due to extra synthetic steps, the amine can be protected with groups like Boc (tert-Butyloxycarbonyl) or Cbz (Carboxybenzyl), which are generally stable under Suzuki conditions.

For initial screening, optimizing the ligand is the more direct and efficient approach.

Q3: What are the most common side reactions I should be aware of with this reagent? A3: The two most prevalent side reactions are:

  • Protodeboronation: This is the loss of the C-B bond, replacing the boronic acid group with a hydrogen atom. It is often promoted by excessive water, high temperatures, or overly harsh basic conditions.[7]

  • Homocoupling: Two molecules of the boronic acid couple to form a symmetrical biaryl byproduct (a diamino-dicarbamoyl-biphenyl). This is often caused by the presence of oxygen or Pd(II) species, which can result from incomplete reduction of a Pd(II) precatalyst or decomposition of the active Pd(0) catalyst.[8] Thoroughly degassing the reaction mixture is crucial to minimize this.

Q4: How does the carbamoyl group affect the reactivity of the boronic acid? A4: The carbamoyl group (-CONH₂) is generally considered electron-withdrawing, which can influence the pKa of the boronic acid and its transmetalation rate. An electron-withdrawing group typically decreases the pKa, making the boronic acid more acidic.[3] This can affect the equilibrium between the neutral boronic acid and the active boronate species in the catalytic cycle. While the Suzuki reaction is tolerant of many functional groups, including amides, the electronic balance on this specific reagent requires careful selection of the base to ensure efficient formation of the reactive boronate complex.[9]

Part 2: Foundational Protocol & Optimization Strategy

The following protocol is a robust starting point for the Suzuki-Miyaura coupling of this compound with a generic aryl bromide. It is designed for methodical optimization.

Experimental Protocol: General Starting Conditions

This protocol is adapted from established methods for similar aminophenylboronic acids.[4][5]

Materials:

  • This compound (1.2 - 1.5 equivalents)

  • Aryl Halide (1.0 equivalent)

  • Palladium Precatalyst (e.g., Pd₂(dba)₃ or a Pd-NHC precatalyst like XPhos Pd G2)

  • Ligand (if not using a precatalyst, e.g., SPhos, XPhos)

  • Base (e.g., K₃PO₄ or K₂CO₃, 2.0 - 3.0 equivalents)

  • Anhydrous, Degassed Solvent (e.g., 1,4-Dioxane/Water (4:1) or Ethanol/Water (1:1))

  • Inert Gas (Argon or Nitrogen)

Procedure:

  • Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl halide (1.0 eq), this compound (1.2 eq), and the base (2.5 eq).

  • Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., XPhos Pd G2, 1-2 mol%) or the palladium source (e.g., Pd₂(dba)₃, 1 mol% Pd) and the appropriate ligand (e.g., SPhos, 2-4 mol%).

  • Inert Atmosphere: Seal the vessel, and then evacuate and backfill with inert gas. Repeat this cycle three times to ensure all oxygen is removed.

  • Solvent Addition: Add the degassed solvent mixture via syringe. The total concentration should typically be between 0.1 M and 0.5 M with respect to the limiting reagent (aryl halide).

  • Reaction: Place the sealed vessel in a preheated oil bath at a starting temperature of 80 °C. Stir vigorously to ensure proper mixing, especially in biphasic solvent systems.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS at regular intervals (e.g., every 1-2 hours). Look for the disappearance of the limiting reagent and the appearance of the product spot/peak.

  • Workup: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. The polarity of the eluent will depend on the product's structure, but a gradient of ethyl acetate in hexanes or dichloromethane/methanol is a common starting point.

Optimization Workflow

A systematic approach is key. Vary one parameter at a time while keeping others constant.

G cluster_start Step 1: Foundational Experiment cluster_eval Step 2: Analyze Outcome cluster_final Step 4: Finalization start Run Foundational Protocol (e.g., XPhos Pd G2, K3PO4, Dioxane/H2O, 80°C) eval Evaluate Yield & Purity (LC-MS, NMR) start->eval final Optimized Conditions eval->final If yield > 80% opt_base opt_base eval->opt_base If yield < 80% opt_ligand opt_ligand opt_base->opt_ligand opt_solvent opt_solvent opt_ligand->opt_solvent opt_temp opt_temp opt_solvent->opt_temp opt_temp->eval Re-evaluate

Parameter Screening: Recommended Starting Points

The following table provides a curated list of variables to screen during optimization, based on successful couplings of related substrates.

ParameterRecommended Reagents & Conditions for ScreeningRationale & Causality
Catalyst/Ligand 1. XPhos/SPhos Pd G2/G3: (1-2 mol%)2. Pd₂(dba)₃ + SPhos/XPhos: (1-2% Pd, 2-4% Ligand)3. Pd(PPh₃)₄: (5 mol%)Buchwald-type ligands (SPhos, XPhos) are bulky and electron-rich, which accelerates oxidative addition and reductive elimination, and can prevent catalyst inhibition by the amine group.[5] Pd(PPh₃)₄ is a classic choice but may be less effective with challenging substrates.[4]
Base 1. K₃PO₄: (2-3 eq)2. K₂CO₃: (2-3 eq)3. Cs₂CO₃: (2-3 eq)The base is crucial for activating the boronic acid to form the boronate complex for transmetalation.[1] K₃PO₄ is a moderately strong base effective in many systems.[10] K₂CO₃ is a standard choice, while Cs₂CO₃ is more soluble and basic, sometimes improving yields with less reactive partners.
Solvent System 1. 1,4-Dioxane / H₂O (e.g., 4:1 to 10:1)2. Toluene / H₂O (Biphasic)3. Ethanol / H₂O (Greener option)A protic co-solvent like water is often necessary to dissolve the inorganic base and facilitate formation of the boronate.[5] The choice of organic solvent affects reagent solubility and the reaction temperature. Dioxane and toluene are common high-boiling point options.[4]
Temperature 60°C, 80°C, 100°C Higher temperatures can increase reaction rates but may also lead to catalyst decomposition (palladium black formation) or increased side reactions like protodeboronation.[5] Screening is essential to find the optimal balance.

Part 3: Troubleshooting Guide

This section is structured to help you diagnose and solve specific experimental issues.

Troubleshooting Decision Tree

G cluster_causes1 cluster_causes2 cluster_sol1 cluster_sol2 start Problem Observed in Reaction Mixture (via LC-MS or TLC) q1 Low or No Conversion? (>50% Starting Material Remains) start->q1 q2 Significant Byproducts Formed? start->q2 q1->q2 No c1a Inactive Catalyst q1->c1a Yes c2a Protodeboronation q2->c2a Yes c1b Inefficient Transmetalation s1a Check degassing. Use bulky ligand (XPhos). Increase temperature cautiously. c1a->s1a c1c Poor Reagent Quality s1b Screen different bases (K3PO4, Cs2CO3). Ensure adequate water in solvent mix. c1b->s1b s1c Verify boronic acid purity. Use fresh, anhydrous solvents. c1c->s1c c2b Homocoupling s2a Use milder base. Lower reaction temperature. Use anhydrous solvents if possible. c2a->s2a c2c Dehalogenation s2b Ensure thorough degassing. Maintain inert atmosphere. Use a direct Pd(0) source. c2b->s2b s2c Choose a milder base. Reduce reaction time. c2c->s2c

Issue 1: Low or No Conversion to Product

Symptom: The primary species observed by LC-MS or TLC are your starting aryl halide and/or unreacted boronic acid.

  • Possible Cause A: Catalyst Inactivity/Decomposition

    • Explanation: The amino group may be inhibiting the catalyst. Alternatively, oxygen contamination can lead to the formation of inactive palladium black. High temperatures can also cause the catalyst complex to decompose.

    • Solutions:

      • Improve Degassing: Ensure your solvents are thoroughly degassed and that the reaction vessel is purged adequately with an inert gas before heating. Maintain a positive pressure of argon or nitrogen throughout.

      • Switch Ligand System: If using a simple catalyst like Pd(PPh₃)₄, switch to a more robust system with a bulky, electron-rich ligand like SPhos or XPhos, which are known to perform well with aminophenylboronics.[5][10]

      • Moderate Temperature: If the reaction mixture turns black rapidly, the temperature may be too high. Try running the reaction at a lower temperature (e.g., 60-80°C) for a longer period.

  • Possible Cause B: Inefficient Transmetalation

    • Explanation: The transmetalation step, where the organic group is transferred from boron to palladium, requires the activation of the boronic acid by a base.[1] If the base is too weak, not soluble enough, or if the equilibrium to form the active "ate" complex is unfavorable, this step can be the rate-limiting bottleneck.

    • Solutions:

      • Base Screening: If using K₂CO₃, consider switching to a stronger or more soluble base like K₃PO₄ or Cs₂CO₃.

      • Solvent Composition: Ensure sufficient water is present in the solvent mixture to dissolve the base and facilitate boronate formation. For a K₃PO₄ base, a solvent ratio of Dioxane:H₂O of 4:1 is a good starting point.[10]

Issue 2: Formation of Key Byproducts

Symptom: Your desired product is formed, but significant impurities are observed, complicating purification and lowering yield.

  • Byproduct A: Protodeboronation Product (3-aminobenzamide)

    • Explanation: This occurs when the boronic acid group is cleaved and replaced by a proton from a source like water. This side reaction is often accelerated by high temperatures and strong bases.[7]

    • Solutions:

      • Use Milder Conditions: Lower the reaction temperature. A longer reaction time at 80°C is often preferable to a shorter time at 110°C.

      • Choose a Milder Base: If using a very strong base, consider switching to K₃PO₄ or K₂CO₃.

      • Minimize Water: While some water is often necessary, using a large excess can be detrimental. Use the minimum amount of water required for the base to function effectively.

  • Byproduct B: Homocoupling Product (Symmetrical Biaryl of Boronic Acid)

    • Explanation: This byproduct arises from the coupling of two molecules of your boronic acid. It is typically mediated by Pd(II) species and is a strong indicator of oxygen in your reaction system.

    • Solutions:

      • Rigorous Inert Technique: This is the most critical factor. Improve the degassing of your solvents (e.g., by freeze-pump-thaw cycles or extensive sparging with argon) and ensure your reaction is maintained under a strict inert atmosphere.

      • Catalyst Choice: Using a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ directly can sometimes be advantageous over Pd(II) precatalysts that require in-situ reduction, as the reduction step can sometimes be inefficient and leave residual Pd(II).

Part 4: The Suzuki-Miyaura Catalytic Cycle & Failure Points

Understanding the mechanism is key to rational troubleshooting.

// Nodes for the cycle Pd0 [label="Pd(0)L\u2082", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdX [label="Ar-Pd(II)L\u2082-X", fillcolor="#4285F4", fontcolor="#FFFFFF"]; ArPdR [label="Ar-Pd(II)L\u2082-R", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Reagents and Products ArX [label="Ar-X", shape=plaintext]; RBOH2 [label="R-B(OH)\u2082", shape=plaintext]; Base [label="Base (e.g., K\u2083PO\u2084)", shape=plaintext]; RBOH3 [label="[R-B(OH)\u2083]\u207B", shape=plaintext, fontcolor="#34A853"]; ArR [label="Ar-R (Product)", shape=plaintext];

// Failure points F1 [label="Failure Point 1:\nCatalyst Poisoning\n(Amine Coordination)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8]; F2 [label="Failure Point 2:\nInefficient\nTransmetalation", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8]; F3 [label="Failure Point 3:\nSide Reactions\n(Protodeboronation)", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF", fontsize=8];

// Edges for the cycle ArX -> Pd0 [style=invis]; Pd0 -> ArPdX [label=" Oxidative\n Addition "]; ArPdX -> ArPdR [label=" Transmetalation "]; ArPdR -> Pd0 [label=" Reductive\n Elimination "];

// Edges for reagents and products edge [style=dashed, arrowhead=none, color="#5F6368"]; ArX -> Pd0; Base -> RBOH2; RBOH2 -> RBOH3; RBOH3 -> ArPdX; ArPdR -> ArR;

// Edges for failure points edge [style=solid, arrowhead=normal, color="#EA4335"]; F1 -> Pd0; F2 -> ArPdX; F3 -> RBOH2; } enddot Caption: The Suzuki-Miyaura catalytic cycle with key failure points.

  • Oxidative Addition: The active Pd(0) catalyst inserts into the Aryl-Halide bond. Failure Point 1: If the amine of the boronic acid coordinates to the Pd(0) center, this step can be inhibited.[4]

  • Transmetalation: The organic group (R) is transferred from the activated boronate complex to the palladium center. Failure Point 2: This step is highly dependent on the base and solvent. If the boronate is not formed efficiently, the reaction stalls here.[1]

  • Reductive Elimination: The two organic fragments are coupled, forming the final product and regenerating the Pd(0) catalyst. This step is often accelerated by bulky ligands.[6]

Side Reaction Spotlight (Failure Point 3): Protodeboronation occurs when R-B(OH)₂ reacts with a proton source before it can engage in the catalytic cycle, leading to reagent loss.[7]

References

  • BenchChem Technical Support. (2025). Application Notes and Protocols for the Suzuki Coupling of 4-Aminophenylboronic Acid Hydrochloride.
  • BenchChem Technical Support. (2025). A Comparative Guide to a Novel Suzuki Coupling Method for 4-Aminophenylboronic Acid.
  • Jabbarpoor, M., et al. (2024). Pd-catalyzed Suzuki-type cross-coupling of 2-pyridyl carbamoyl fluorides. Chemical Communications, 60, 8700-8703. [Link]

  • Sperger, T., et al. (2017). Mechanistic Insights on the Pd-Catalyzed Addition of C-X Bonds across Alkynes – A Combined Experimental and Computational Study. ResearchGate. [Link]

  • Plaetzer, K., et al. (2017). Suzuki–Miyaura cross-coupling reaction on copper-trans-A2B corroles with excellent functional group tolerance. RSC Advances, 7(44), 27645–27655. [Link]

  • Wikipedia. (2024). Suzuki reaction. [Link]

  • Garg, N. K., et al. (2009). Suzuki–Miyaura Coupling of Aryl Carbamates, Carbonates, and Sulfamates. Accounts of Chemical Research, 42(10), 1555-1566. [Link]

  • Garg, N. K., et al. (2011). Suzuki–Miyaura Cross-Coupling of Aryl Carbamates and Sulfamates: Experimental and Computational Studies. Journal of the American Chemical Society, 133(14), 5344–5355. [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. [Link]

  • Organic Chemistry Portal. Suzuki Coupling. [Link]

  • Das, P., et al. (2004). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(ix), 87-95. [Link]

  • ARKAT USA, Inc. (2003). Pyrazole-based P,N-ligand for palladium catalyst : applications in Suzuki coupling and amination reactions. [Link]

  • Rychnovsky, S. (2011). Masking Boronic Acids for Suzuki Coupling. YouTube. [Link]

  • Silva, F., et al. (2020). Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals, 13(8), 197. [Link]

  • Horvath, D., et al. (2023). Which boronic acids are used most frequently for synthesis of bioactive molecules. ChemRxiv. [Link]

  • Organic Chemistry Division, ACS. (2026). Use of Soluble Pd Complexes and Soluble Pd-Ligand Combinations. [Link]

  • Khalafy, J., et al. (2013). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. South African Journal of Chemistry, 66, 178-183. [Link]

  • Wikipedia. (2024). Protodeboronation. [Link]

Sources

Technical Support Center: A Guide to Using 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-Amino-5-carbamoylphenylboronic acid. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the common challenges and side reactions associated with this versatile reagent. Our goal is to provide you with the expertise and practical insights needed to optimize your reactions, troubleshoot common issues, and ensure the integrity of your experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions I should be aware of when using this compound in Suzuki-Miyaura coupling reactions?

A1: The most prevalent side reactions are protodeboronation (the replacement of the boronic acid group with a hydrogen atom) and homocoupling of the boronic acid to form a symmetrical biaryl.[1][2] Both side reactions can significantly lower the yield of your desired cross-coupled product. The presence of oxygen is a major promoter of homocoupling, while protodeboronation is often facilitated by the presence of water and certain basic conditions.[1][3][4]

Q2: How do the amino and carbamoyl functional groups on the phenyl ring affect the reactivity of the boronic acid?

A2: The functional groups on the arylboronic acid play a crucial role in its reactivity. The amino group is an electron-donating group, which can increase the electron density on the aromatic ring, potentially making the transmetalation step of the Suzuki-Miyaura cycle more facile. Conversely, the carbamoyl group is electron-withdrawing, which can influence the pKa of the boronic acid and its stability. The interplay of these groups will affect the overall electronic nature of the molecule and its propensity to undergo side reactions.

Q3: My Suzuki-Miyaura reaction with this compound is giving low yields. What are the first things I should check?

A3: When encountering low yields, a systematic check of your reaction parameters is essential. Key areas to investigate include:

  • Catalyst Activity: Ensure your palladium catalyst and any added ligands are active. If using a Pd(II) precatalyst, it needs to be reduced to the active Pd(0) species in situ.[1]

  • Inert Atmosphere: Oxygen contamination is a significant cause of low yields as it promotes boronic acid homocoupling and can lead to catalyst decomposition.[1][3] Ensure your solvent is properly degassed and the reaction is maintained under a positive pressure of an inert gas like argon or nitrogen.

  • Reagent Purity: Verify the purity and stability of your this compound and your coupling partner. Boronic acids can degrade over time.[1]

  • Base and Solvent Choice: The selection of base and solvent is critical and highly interdependent. The base must be suitable to facilitate transmetalation without causing significant degradation of your starting materials or product.[1]

Q4: Is this compound stable under typical storage conditions?

A4: Like many boronic acids, this compound can be sensitive to air and moisture over long periods. It is advisable to store it in a cool, dry place under an inert atmosphere. For enhanced stability, especially for long-term storage or for use in sensitive reactions, consider converting it to a more stable derivative, such as a pinacol ester or a diethanolamine adduct, which can be used directly in some coupling reactions.[5]

Troubleshooting Guide: Common Side Reactions

Issue 1: Significant Homocoupling of this compound Observed

Symptom: Your reaction analysis (e.g., TLC, LC-MS) shows a significant amount of a symmetrical biphenyl byproduct derived from the coupling of two molecules of this compound.

Root Cause Analysis: The primary driver for boronic acid homocoupling is the presence of molecular oxygen, which can react with the active Pd(0) catalyst to form a palladium peroxo species that facilitates this unwanted side reaction.[3] Using a Pd(II) precatalyst without an efficient reduction to Pd(0) can also lead to direct reaction with the boronic acid to form the homocoupled product.[3]

Mitigation Strategies:

Strategy Experimental Protocol Rationale
Rigorous Degassing Sparge your solvent with an inert gas (Argon or Nitrogen) for at least 30 minutes before use. For highly sensitive reactions, perform three freeze-pump-thaw cycles on your reaction mixture.[3]This is the most effective way to remove dissolved oxygen, a key promoter of homocoupling.[3][4]
Use of Pd(0) Precatalysts If using a Pd(II) source like Pd(OAc)₂, consider switching to a Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃.This bypasses the need for in-situ reduction of Pd(II), which can sometimes be inefficient and lead to side reactions.[3]
Optimize Ligand Choice Employ bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).[3][6]These ligands accelerate the desired oxidative addition and reductive elimination steps of the Suzuki-Miyaura cycle, making the cross-coupling kinetically favored over the homocoupling pathway.[3]
Appropriate Base Selection Screen different bases such as K₃PO₄ or Cs₂CO₃.[3]The choice of base can influence the rate of the desired reaction versus side reactions.

Workflow for Troubleshooting Homocoupling

start High Homocoupling Detected q_inert Is the reaction under a strictly inert atmosphere? start->q_inert a_degas Action: Improve degassing. Use sparging or freeze-pump-thaw. Ensure positive inert gas pressure. q_inert->a_degas No q_catalyst What is the Pd source? q_inert->q_catalyst Yes a_degas->q_catalyst a_pd0 Action: Switch to a Pd(0) precatalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃). q_catalyst->a_pd0 Pd(II) q_conditions Are reaction conditions (base, solvent, ligand) optimized? q_catalyst->q_conditions Pd(0) a_pd0->q_conditions a_optimize Action: Screen different bases (K₃PO₄, Cs₂CO₃) and consider bulky, electron-rich ligands (e.g., SPhos). q_conditions->a_optimize No end Homocoupling Minimized q_conditions->end Yes a_optimize->end

Caption: Troubleshooting workflow for minimizing homocoupling.

Issue 2: Significant Protodeboronation of this compound

Symptom: Your reaction yields are low, and you detect the formation of 3-aminobenzamide as a major byproduct.

Root Cause Analysis: Protodeboronation is the cleavage of the carbon-boron bond and its replacement with a carbon-hydrogen bond.[2] This side reaction is often promoted by the presence of a proton source (like water) and can be accelerated under certain pH conditions, particularly with strong bases in aqueous media.[1][2] The electronic properties of the arylboronic acid also play a role in its susceptibility to protodeboronation.[2]

Mitigation Strategies:

Strategy Experimental Protocol Rationale
Use Anhydrous Conditions Use anhydrous solvents and ensure your glassware is thoroughly dried. If a base is required, use a non-aqueous base or one that does not generate significant amounts of water.Water is the primary proton source for this side reaction. Eliminating it can significantly reduce the rate of protodeboronation.[1]
Employ Milder Bases Consider using milder bases like potassium fluoride (KF) or potassium carbonate (K₂CO₃) instead of strong hydroxides or phosphates.[1]Stronger bases can accelerate the decomposition of the boronic acid.[1]
Use a More Stable Boronic Acid Derivative Convert the boronic acid to its corresponding pinacol ester or MIDA boronate. These derivatives exhibit a slower, more controlled release of the active boronic acid during the reaction.[2]This strategy keeps the concentration of the potentially unstable free boronic acid low throughout the reaction, thus minimizing side reactions.[2]

Mechanism of Protodeboronation

cluster_0 Protodeboronation Pathway ArylBOH2 Ar-B(OH)₂ ArylBOH3_minus [Ar-B(OH)₃]⁻ ArylBOH2->ArylBOH3_minus + OH⁻ Aryl_minus Ar⁻ ArylBOH3_minus->Aryl_minus BOH3 B(OH)₃ ArH Ar-H Aryl_minus->ArH + H₂O

Caption: A simplified representation of a base-mediated protodeboronation pathway.

Purification Protocols

The presence of an amino group in this compound and its cross-coupled products allows for straightforward purification using acid-base extraction techniques to separate them from non-basic impurities.

Protocol: Acid-Base Extraction for Product Isolation

This protocol is designed to isolate the basic aminobiphenyl product from neutral organic byproducts and starting materials.

  • Dissolution: After the reaction work-up, dissolve the crude mixture in an organic solvent such as ethyl acetate or dichloromethane in a separatory funnel.

  • Acidic Wash: Add an equal volume of 1 M aqueous hydrochloric acid (HCl). Stopper the funnel and shake vigorously for 30-60 seconds, venting frequently. The protonated amine product will move into the aqueous layer as its hydrochloride salt.

  • Layer Separation: Allow the layers to separate and drain the lower aqueous layer into a clean flask.

  • Repeat Extraction: Re-extract the organic layer with a fresh portion of 1 M HCl to ensure complete recovery of the amine product. Combine the aqueous layers. The organic layer, now containing neutral impurities, can be set aside.

  • Neutralization: Cool the combined aqueous layers in an ice bath. Slowly add a base (e.g., 5 M NaOH or saturated NaHCO₃) with stirring until the solution is basic (pH > 10), which will neutralize the hydrochloride salt and may cause the amine product to precipitate.

  • Back-Extraction: Return the basified aqueous solution to the separatory funnel. Extract the neutral amine product back into an organic solvent (e.g., ethyl acetate) by repeating the extraction process three times.

  • Final Work-up: Combine the organic layers from the back-extraction, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified amine product.[7]

Following this extraction, the product can be further purified if necessary using flash column chromatography on silica gel.

References

  • BenchChem. (2025). Technical Support Center: Minimizing Boronic Acid Homocoupling in Suzuki Reactions. BenchChem.
  • BenchChem. (2025). Troubleshooting difficult Suzuki couplings with substituted boronic acids. BenchChem.
  • Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal, 30(7), e202302485.
  • Wikipedia. (n.d.).
  • Haggett, J. G., & Domaille, D. W. (2024). ortho-Boronic Acid Carbonyl Compounds and Their Applications in Chemical Biology. Chemistry – A European Journal, 30(7), e202302485.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki Reaction with 3-Thienylboronic Acid. BenchChem.
  • ResearchGate. (2018). How to prevent metal catalysed homocoupling reaction of boronic acids?.
  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin.
  • ResearchGate. (n.d.). Identification of a Surprising Boronic Acid Homocoupling Process in Suzuki–Miyaura Cross-Coupling Reactions Utilizing a Hindered Fluorinated Arene.
  • BenchChem. (2025). Application Notes and Protocols for Suzuki-Miyaura Coupling of 3-Bromo-5-(bromomethyl)benzonitrile. BenchChem.
  • Reddit. (2021). Diagnosing issues with a failed Suzuki coupling?. r/Chempros.
  • Organic Syntheses. (2016). Nickel-Catalyzed Suzuki-Miyaura Coupling in t-Amyl Alcohol for the Preparation of 5-(Furan-3-yl)pyrimidine. Organic Syntheses, 93, 306-318.
  • ResearchGate. (2014). How can I solve my problem with Suzuki coupling?.
  • BenchChem. (2025). Technical Support Center: Purification of Suzuki Coupling Products of 4-Aminophenylboronic Acid. BenchChem.
  • Organic Chemistry Portal. (n.d.). Suzuki Coupling.
  • Yudin, A. K. (n.d.). Synthesis and applications of aminoboronic acids. University of Toronto.
  • Organic Chemistry Portal. (2022). Aryl Boronic Esters Are Stable on Silica Gel and Reactive under Suzuki-Miyaura Coupling Conditions.
  • Reddit. (2023). Help needed with unreproducible Suzuki coupling. r/Chempros.
  • BenchChem. (2025). Minimizing homocoupling in Suzuki reactions with pyrene boronic acid. BenchChem.
  • YouTube. (2011, October 3). Masking Boronic Acids for Suzuki Coupling. Scott Rychnovsky.
  • ResearchGate. (n.d.).
  • MDPI. (n.d.).
  • CymitQuimica. (n.d.). This compound.
  • Arctom. (n.d.). CAS NO. 2096332-13-5 | (3-Amino-5-(phenylcarbamoyl)phenyl)boronic acid.

Sources

Technical Support Center: Navigating the Stability of Boronic Acids in Solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the common stability issues encountered with boronic acids in solution. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and ensure the integrity of your experiments.

Section 1: Troubleshooting Guide - When Experiments Go Wrong

This section addresses specific problems you might encounter during your work, providing a systematic approach to identifying the cause and implementing a solution.

Issue 1: Low or No Yield in Suzuki-Miyaura Coupling Reactions

Q: My Suzuki-Miyaura coupling reaction is failing or giving very low yields. I suspect my boronic acid is degrading. What should I investigate first?

A: Failure in Suzuki-Miyaura coupling is a frequent problem often linked to the instability of the boronic acid partner. The primary culprits are protodeboronation and oxidation, which consume your starting material before it can participate in the catalytic cycle.[1][2]

Initial Diagnostic Steps:

  • Assess Reagent Quality: Always start with the simplest explanation. Verify the purity and age of your boronic acid. Some, particularly heteroaryl, vinyl, and cyclopropyl boronic acids, are notoriously unstable and can degrade even during storage.[3][4][5] If in doubt, use a freshly opened bottle or repurify your existing stock.

  • Analyze for Degradation: Before starting your reaction, run a quick analytical check on your boronic acid solution. Techniques like ¹H NMR, ¹¹B NMR, or LC-MS can help you identify degradation products.[6] A simple TLC stain using a curcumin-based solution can also qualitatively detect the presence of the boronic acid.[7]

Troubleshooting Protocol:

If you confirm that boronic acid degradation is the issue, consider the following mitigation strategies:

  • Deoxygenate Rigorously: Oxygen is a key player in both the oxidation of the boronic acid and the decomposition of the palladium catalyst.[1] Ensure your solvents are thoroughly degassed using methods like sparging with an inert gas (argon or nitrogen) for 15-30 minutes or employing several freeze-pump-thaw cycles.[8]

  • Optimize Your Base: The choice and strength of the base are critical.

    • Problem: Strong bases in aqueous media (e.g., NaOH) can accelerate the rate of protodeboronation, especially for electron-rich boronic acids.[1][9]

    • Solution: Switch to a milder base such as potassium carbonate (K₂CO₃) or potassium fluoride (KF).[1] The base should be strong enough to facilitate transmetalation but not so aggressive that it promotes decomposition.[1]

  • Consider Anhydrous Conditions: Water is the proton source for protodeboronation.[1] If your substrates and reagents are compatible, switching to a well-dried, aprotic solvent can significantly reduce this side reaction.

  • Increase Reaction Rate: Often, the rate of your desired reaction is in competition with the rate of degradation. Using a more active catalyst system can help the Suzuki coupling outpace the decomposition pathways.[2]

Issue 2: Unexpected Peaks in Analytical Chromatograms (HPLC/LC-MS)

Q: I'm analyzing my boronic acid stock solution by HPLC and see multiple unexpected peaks. What could be causing this?

A: The appearance of extraneous peaks in your chromatogram is a strong indicator of degradation. The primary suspects are protodeboronation, oxidation, and the formation of boroxines.[3][10]

Causality and Mitigation:

  • Protodeboronation: This is the cleavage of the C-B bond, replacing it with a C-H bond, and is a very common degradation pathway in solution.[2][3]

    • Cause: The presence of protic solvents (especially water) and catalysis by acid or base.[2][10] The pH of your solution is a critical factor; the rate of protodeboronation can be significant under both acidic and basic conditions.[2][9]

    • Mitigation: Prepare your samples in an aprotic solvent like acetonitrile or THF immediately before analysis to minimize hydrolysis.[6][10] If you are using an autosampler, ensure it is cooled to slow down degradation in the vial.[10]

  • Oxidation: Boronic acids are susceptible to oxidation, particularly in the presence of reactive oxygen species (ROS), which converts them into the corresponding alcohol or phenol.[3][11][12]

    • Cause: Exposure to atmospheric oxygen, peroxides in solvents (e.g., aged THF), or other oxidizing agents.[10][13]

    • Mitigation: Use freshly distilled or peroxide-free solvents. Prepare solutions fresh and minimize their exposure to air.

  • Boroxine Formation: Three molecules of a boronic acid can dehydrate to form a six-membered cyclic anhydride called a boroxine.[3][14]

    • Cause: This is more common in concentrated solutions or in the solid state but can exist in equilibrium in anhydrous organic solvents.[15][16] While reversible upon addition of water, it can lead to multiple species in solution, complicating analysis.[16][17]

    • Mitigation: If you suspect boroxine formation is interfering with your analysis, adding a small amount of water to your sample can shift the equilibrium back to the monomeric boronic acid. However, be mindful that this can promote protodeboronation over time.

Workflow for Diagnosing Unexpected Peaks:

G start Unexpected Peaks in Chromatogram fresh_prep Prepare Fresh Sample in Aprotic Solvent (e.g., ACN) start->fresh_prep reanalyze Re-analyze Immediately fresh_prep->reanalyze Yes peaks_gone Problem Solved: Sample Degradation in Storage/Solvent reanalyze->peaks_gone Peaks Disappear peaks_persist Peaks Persist reanalyze->peaks_persist Peaks Remain on_column Suspect On-Column Degradation? peaks_persist->on_column optimize_hplc Optimize HPLC Method: - Faster Gradient - Shorter Column - Adjust Mobile Phase pH on_column->optimize_hplc Yes boroxine Suspect Boroxine Formation? on_column->boroxine No problem_solved2 Problem Solved: On-Column Degradation optimize_hplc->problem_solved2 add_water Spike Sample with Small Amount of Water boroxine->add_water Yes reanalyze2 Re-analyze add_water->reanalyze2 peaks_change Problem Identified: Boroxine Equilibrium reanalyze2->peaks_change

Caption: Troubleshooting workflow for unexpected analytical peaks.

Section 2: Frequently Asked Questions (FAQs)

This section provides quick answers to common questions regarding the handling and stability of boronic acids.

Q1: What is the best way to store boronic acid solutions?

A: The best practice is to prepare aqueous solutions fresh immediately before use .[10] If you must store a solution, use an aprotic solvent like acetonitrile or THF and store it under an inert atmosphere (argon or nitrogen) at a low temperature (e.g., in a cooled autosampler).[10] Avoid prolonged storage in protic solvents like water or methanol.

Q2: My boronic acid is a solid. Is it stable?

A: While generally more stable than their solutions, solid boronic acids are not indefinitely stable. They can be hygroscopic and can undergo dehydration to form boroxines.[3][10] For long-term storage, keep them in a desiccator or under an inert atmosphere, protected from light and heat.[18] Room temperature (15–25°C) is generally recommended for solid storage.[18]

Q3: How does pH affect the stability of my boronic acid?

A: The pH of an aqueous solution is a critical determinant of boronic acid stability. At a pH above the boronic acid's pKa (typically around 9), it converts from the neutral, trigonal planar form to an anionic, tetrahedral boronate species.[9] This boronate form is often more susceptible to protodeboronation.[2][9] Both strongly acidic and strongly basic conditions can accelerate decomposition.[2][10] For many common arylboronic acids, stability is greatest in a neutral pH solution where both acid- and base-catalyzed degradation pathways are minimized.[2]

Q4: Are there more stable alternatives to using boronic acids directly?

A: Yes. For particularly unstable boronic acids, converting them into more robust derivatives is a highly effective strategy.

DerivativeStructureKey Advantages & Considerations
Pinacol Esters Aryl-B(OPin)More stable to chromatography and storage than the free acid.[3] Generally requires basic conditions for use in cross-coupling.
MIDA Boronates Aryl-B(MIDA)Exceptionally stable, air-stable solids that can be stored long-term.[4][5] They enable a "slow-release" of the active boronic acid under specific basic conditions, minimizing its concentration and thus the potential for side reactions.[4][5]
Trifluoroborates [Aryl-BF₃]⁻K⁺Crystalline, air-stable solids. Often show enhanced stability and reactivity in cross-coupling reactions.[4]

Q5: Which types of boronic acids are most unstable?

A: You should exercise particular caution with the following classes, as they are known to be highly prone to decomposition through pathways like protodeboronation and polymerization:[3][4][5]

  • 2-Heterocyclic boronic acids (e.g., 2-pyridyl, 2-furyl)[3][5]

  • Vinyl boronic acids [3][5]

  • Cyclopropyl boronic acids [3][5]

For these substrates, using a stabilized form like a MIDA boronate is strongly recommended for reliable and reproducible results.[4][5][19]

Decomposition Pathways Overview:

G cluster_0 Degradation Pathways cluster_1 Protodeboronation cluster_2 Oxidation cluster_3 Dehydration BA Arylboronic Acid Ar-B(OH)₂ Arene Arene Ar-H BA->Arene H₂O (Acid or Base) Phenol Phenol Ar-OH BA->Phenol [O] (e.g., O₂, ROS) Boroxine Boroxine (ArBO)₃ BA->Boroxine - H₂O (Anhydrous) Boroxine->BA + H₂O

Caption: Major degradation pathways for boronic acids in solution.

References

  • Improving the oxidative stability of boronic acids through stereoelectronic effects. American Chemical Society.
  • How to Store Boric Acid. Lab Alley.
  • Substituent Effects and pH Profiles for Stability Constants of Arylboronic Acid Diol Esters.
  • Analytical techniques for monitoring the degrad
  • Troubleshooting difficult Suzuki couplings with substituted boronic acids. Benchchem.
  • Stability issues of 4-Aminophenylboronic acid hydrochloride in solution. Benchchem.
  • Effect of pH on the stability and reactivity of aryl boronic acids. Benchchem.
  • Boronic acid with high oxidative stability and utility in biological contexts. PNAS.
  • Protodeboron
  • Substituent effects and pH profiles for stability constants of arylboronic acid diol esters. Europe PMC.
  • Storage and handling guidelines for organoboronic acids to prevent decomposition. Benchchem.
  • Technical Support Center: Troubleshooting Suzuki Coupling Reactions of 3-Bromoquinoline. Benchchem.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling
  • Boronic acid. Wikipedia.
  • A simple and effective colorimetric technique for the detection of boronic acids and their derivatives. Analytical Methods (RSC Publishing).
  • Formation of boroxine: Its stability and thermodynamic parameters in solution. Heterocycles.
  • Formation of Boroxine: Its Stability and Thermodynamic Parameters in Solution.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society.
  • A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates.
  • FORMATION OF BOROXINE: ITS STABILITY AND THERMODYNAMIC PARAMETERS IN SOLUTION. LOCKSS.
  • Boroxine. Wikipedia.

Sources

Technical Support Center: Mitigating Protodeboronation of 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers and drug development professionals working with 3-Amino-5-carbamoylphenylboronic acid. My name is Dr. Evelyn Reed, and as a Senior Application Scientist, I've seen firsthand the immense potential of this building block and the common frustrations that can arise from its primary decomposition pathway: protodeboronation. This guide is structured to move beyond simple instructions, providing you with the causal reasoning behind our recommended troubleshooting steps, ensuring your experiments are both successful and reproducible.

Protodeboronation, the undesired cleavage of a carbon-boron bond and its replacement with a carbon-hydrogen bond, is a frequent challenge in reactions utilizing arylboronic acids, particularly those, like our subject compound, bearing electron-donating substituents.[1][2][3] This guide will equip you with a robust framework for diagnosing, preventing, and solving this critical issue.

Part 1: Frequently Asked Questions - Understanding the Core Problem

This section addresses the fundamental questions surrounding the instability of this compound.

Q1: What is protodeboronation, and why is this compound particularly susceptible?

A: Protodeboronation is a hydrolytic process that replaces the boronic acid group [-B(OH)₂] with a hydrogen atom, converting your starting material into an inactive byproduct (in this case, 3-aminobenzamide).[1] This reaction is a well-known side reaction in many cross-coupling protocols, such as the Suzuki-Miyaura coupling.[1][2]

The susceptibility of this compound stems primarily from the electronic nature of its substituents. The amino (-NH₂) group is a strong electron-donating group, which increases the electron density on the aromatic ring. This increased electron density makes the ipso-carbon (the carbon attached to the boron) more susceptible to protonation, thereby facilitating the cleavage of the C-B bond, especially under acidic or thermal conditions.[2][3] Furthermore, the presence of the basic amino group can lead to complex pH-dependent equilibria in solution, potentially forming zwitterionic species that can be highly reactive and prone to decomposition.[1][4]

Q2: How can I detect and quantify protodeboronation in my reaction mixture?

A: The most direct way to detect protodeboronation is to look for the formation of the corresponding byproduct, 3-aminobenzamide. This can be effectively monitored and quantified using standard analytical techniques:

  • LC-MS (Liquid Chromatography-Mass Spectrometry): This is the preferred method. It allows you to separate the starting material, the desired product, and the protodeboronated byproduct, confirming the identity of each by its mass-to-charge ratio.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Suitable if the compounds are volatile or can be derivatized to become volatile.

  • ¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy: By analyzing the crude reaction mixture, you can identify the characteristic signals of the byproduct and integrate them relative to an internal standard or the remaining starting material to determine the extent of decomposition.

Q3: What are the primary experimental factors that accelerate protodeboronation?

A: Several factors can dramatically increase the rate of this undesired side reaction. Understanding them is the first step toward prevention.

  • pH: The rate of protodeboronation is highly pH-dependent.[4][5] Both strongly acidic and strongly basic conditions can catalyze the reaction.[1] For arylboronic acids with basic nitrogen atoms, a key finding is that zwitterionic species, often formed at neutral pH, can be exceptionally unstable and undergo rapid fragmentation.[1][4]

  • Temperature: Higher reaction temperatures increase the rate of most chemical reactions, including protodeboronation.[6] If the rate of decomposition increases more steeply with temperature than the desired coupling reaction, high temperatures will be detrimental to your yield.

  • Inefficient Catalysis: In a cross-coupling reaction, if the catalytic cycle is slow or inefficient, the boronic acid spends more time in the reaction medium, increasing its opportunity to decompose before it can participate in the desired transmetalation step.[1][6]

  • Water Concentration: As a hydrolytic process, the presence of a proton source, typically water, is necessary for protodeboronation to occur.

Part 2: Troubleshooting Guide - Proactive & Reactive Strategies

This section is designed as a practical, issue-focused guide to resolve problems as they arise during your experiments.

Issue 1: "My reaction yield is low, and I'm observing a significant amount of a byproduct that I've identified as 3-aminobenzamide."

This is the classic signature of protodeboronation competing with or outpacing your desired transformation. The key is to tip the kinetic balance in favor of the productive pathway.

Solution A: Reaction Condition Optimization

Your first line of defense is to modify the reaction conditions to disfavor the decomposition pathway.

  • Control the pH with Milder Bases: Strong bases like NaOH or KOH can create a high pH environment that accelerates protodeboronation for many arylboronic acids.[6] Switching to a milder inorganic base can significantly suppress this side reaction.

BaseTypical ApplicationImpact on ProtodeboronationRecommendation
NaOH, KOH, CsOH General Suzuki CouplingCan significantly accelerate protodeboronation, especially at elevated temperatures.[6]Avoid if protodeboronation is observed.
K₃PO₄, K₂CO₃ Milder ConditionsGenerally suppress the rate of protodeboronation compared to strong hydroxides.[6]Recommended First Choice. Use finely ground powder for better solubility.
KF Anhydrous/Fluoride-PromotedCan suppress protodeboronation in specific systems.Consider for specific applications, particularly with boronic esters.
  • Lower the Reaction Temperature: Elevated temperatures provide the activation energy for both desired and undesired reactions.[6] Often, lowering the temperature can disproportionately slow the rate of protodeboronation while still allowing the cross-coupling to proceed at an acceptable rate, especially when paired with a highly active catalyst.

    • Actionable Step: Reduce your reaction temperature in 10-15 °C increments (e.g., from 100 °C to 85 °C) and monitor the reaction progress and byproduct formation.

  • Enhance Catalytic Efficiency: The faster your desired reaction proceeds, the less time the boronic acid has to decompose.[1] Using a modern, highly active palladium precatalyst and ligand system can dramatically accelerate the cross-coupling.

    • Actionable Step: Replace older catalyst systems (e.g., Pd(PPh₃)₄) with a more active system. Consider a palladium precatalyst (e.g., G3 or G4-type) paired with a bulky, electron-rich biarylphosphine ligand (e.g., SPhos, XPhos, or RuPhos).[6]

Solution B: Employ a "Slow-Release" Strategy with MIDA Boronates

For particularly unstable boronic acids, even optimized conditions may not be sufficient. In these cases, the best strategy is to protect the boronic acid and release it slowly into the reaction mixture.[7][8] This keeps the instantaneous concentration of the free, unstable boronic acid very low, minimizing decomposition while allowing the catalytic cycle to proceed.[1][9] The N-methyliminodiacetic acid (MIDA) boronate is the gold standard for this approach.

This protocol converts the boronic acid into a stable, crystalline solid that can be easily handled and is robust to many reaction conditions, only slowly hydrolyzing to release the free boronic acid under the basic conditions of the Suzuki coupling.

Materials:

  • This compound (1.0 equiv)

  • N-methyliminodiacetic acid (1.1 equiv)

  • Dimethyl sulfoxide (DMSO)

  • Toluene

  • Dean-Stark apparatus

Procedure:

  • To a round-bottom flask equipped with a Dean-Stark trap and condenser, add this compound and N-methyliminodiacetic acid.

  • Add DMSO and toluene (typically a 1:4 to 1:5 v/v ratio). The total solvent volume should be sufficient to create a stirrable slurry.

  • Heat the mixture to reflux (typically 110-120 °C). Water will be removed azeotropically and collected in the Dean-Stark trap.

  • Continue heating until no more water is collected (usually 2-4 hours). The reaction mixture should become a clear solution.

  • Cool the reaction to room temperature. The MIDA boronate product will often crystallize directly from the solution.

  • If crystallization does not occur, slowly add a non-polar solvent like hexanes or diethyl ether to precipitate the product.

  • Collect the solid product by filtration, wash with a non-polar solvent, and dry under vacuum. The resulting MIDA boronate is typically a stable, white to off-white solid that can be used directly in subsequent cross-coupling reactions.

Issue 2: "My starting material is visibly degrading on storage or during workup procedures."

This indicates a fundamental instability of the free boronic acid. The most robust solution is to work with a more stable derivative from the outset.

Solution: In Situ Protection & Derivatization

Converting the boronic acid to a more stable form, such as a pinacol ester or a trifluoroborate salt, is a highly effective strategy. These derivatives are generally more stable to storage, handling, and purification (e.g., silica gel chromatography) than the free boronic acid.[10][11]

Protecting GroupStructureKey AdvantagesKey Disadvantages
Pinacol Ester R-B(pin)Good stability, compatible with chromatography, commercially available or easily prepared.[11]Can be difficult to hydrolyze back to the free boronic acid if needed.[11]
MIDA Ester R-B(MIDA)Exceptional stability, enables slow-release strategy, crystalline solids.[9][11]Preparation can be more involved than for pinacol esters.[11]
Trifluoroborate Salt [R-BF₃]⁻K⁺Highly stable to oxidation and protodeboronation, often highly crystalline.[11]Requires specific conditions for use in cross-coupling; less soluble in organic solvents.[11]

This is a common and practical method for stabilizing the boronic acid.

Materials:

  • This compound (1.0 equiv)

  • Pinacol (1.0-1.2 equiv)

  • Anhydrous solvent (e.g., Toluene, THF, or Dichloromethane)

  • A drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄)

Procedure:

  • Dissolve or suspend this compound and pinacol in an anhydrous solvent in a round-bottom flask.

  • Add a drying agent like anhydrous MgSO₄ to the mixture. This will sequester the water that is formed during the esterification, driving the reaction to completion.

  • Stir the mixture at room temperature. The reaction progress can be monitored by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Once the reaction is complete, filter off the drying agent.

  • Remove the solvent under reduced pressure.

  • The crude pinacol ester can often be used directly or purified by silica gel column chromatography to yield the pure, stable product.

Part 3: Visual Guides & Workflows

To better illustrate the concepts discussed, the following diagrams outline the chemical mechanism and a logical troubleshooting workflow.

Protodeboronation_Mechanism BA Ar-B(OH)₂ Boronate [Ar-B(OH)₃]⁻ (Boronate Species) BA->Boronate + OH⁻ (Fast Equilibrium) OH OH⁻ ArH Ar-H (Protodeboronation) BOH4 B(OH)₄⁻ TS Transition State Boronate->TS + H₂O (Rate-Limiting Step) TS->ArH C-B Cleavage & Protonolysis TS->BOH4 H2O H₂O

Caption: Base-catalyzed protodeboronation pathway.

Troubleshooting_Workflow cluster_solutions Solution Pathways start Low Yield or Byproduct Observed? optimize_cond Optimize Reaction Conditions start->optimize_cond Yes protect_group Use Protected Boronic Acid (Pinacol or MIDA ester) start->protect_group Yes, and starting material is unstable change_base Switch to Milder Base (e.g., K₃PO₄) optimize_cond->change_base success Problem Solved protect_group->success lower_temp Lower Reaction Temperature change_base->lower_temp change_base->success new_catalyst Use High-Activity Catalyst lower_temp->new_catalyst lower_temp->success new_catalyst->start Still an issue? new_catalyst->success

Caption: A decision-tree for troubleshooting protodeboronation.

Part 4: Storage and Handling FAQ

Q: How should I properly store this compound to ensure its long-term stability?

A: Like many arylboronic acids, this compound can be sensitive to air, moisture, and light over time.

  • Storage: Store in a tightly sealed container in a cool, dark, and dry place. A refrigerator or freezer (-20 °C) under an inert atmosphere (argon or nitrogen) is ideal for long-term storage.

  • Hydration: Some boronic acids are more stable as hydrates.[12] If you synthesize or purchase the compound, check the specification sheet to see if it is an anhydrous form or a hydrate, as this can affect its stability and formula weight.

Q: Are there any specific handling precautions I should take?

A:

  • Inert Atmosphere: When weighing and handling the solid, especially for setting up reactions, it is good practice to work quickly and, if possible, under an inert atmosphere (e.g., in a glovebox or using a Schlenk line) to minimize exposure to air and moisture.

  • Avoid Acidity/Basicity in Storage: Do not store solutions of the boronic acid for extended periods, especially if the solution is acidic or basic, as this will promote decomposition.[13] Prepare solutions fresh before use.

References

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Advances. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)₂ Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. Journal of the American Chemical Society. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Semantic Scholar. [Link]

  • Wikipedia. (n.d.). Protodeboronation. [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. [Link]

  • Cheon, C. H. (2016). Development of Organic Transformations Based on Protodeboronation. Accounts of Chemical Research. [Link]

  • Cox, P. A., et al. (2016). Protodeboronation of Heteroaromatic, Vinyl, and Cyclopropyl Boronic Acids: pH-Rate Profiles, Autocatalysis, and Disproportionation. PubMed. [Link]

  • Butters, M., et al. (2014). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. ResearchGate. [Link]

  • Butters, M., et al. (2014). The Slow-Release Strategy in Suzuki-Miyaura Coupling. University of Bristol Research Portal. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: From Concerted Proton Transfer to Liberation of a Transient Aryl Anion. Journal of the American Chemical Society. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. National Institutes of Health. [Link]

  • Cox, P. A., Reid, M., & Lloyd-Jones, G. C. (2017). Base-Catalyzed Aryl-B(OH)2 Protodeboronation Revisited: from Concerted Proton-Transfer to Liberation of a Transient Arylanion. LJMU Research Online. [Link]

  • Lloyd-Jones, G. C. (2022). In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. Accounts of Chemical Research. [Link]

  • Lennox, A. J. J., & Lloyd-Jones, G. C. (2013). Selection of boron reagents for Suzuki–Miyaura coupling. Chemical Society Reviews. [Link]

  • Chem-Station. (2016). Protecting Groups for Boronic Acids. [Link]

  • Google Patents. (n.d.). Synthetic method of 3-aminophenylboronic acid.

Sources

improving the solubility of 3-Amino-5-carbamoylphenylboronic acid for reactions

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-carbamoylphenylboronic acid is a key building block in medicinal chemistry and materials science, frequently utilized in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.[1] Its structure, featuring a primary amine, a primary amide, and a boronic acid moiety, imparts unique chemical properties.[2] However, these same functional groups, which make it a versatile reagent, also present a significant challenge for researchers: poor solubility in many common organic solvents.

The molecule's polarity, arising from multiple hydrogen bond donors and acceptors, can lead to high crystal lattice energy.[3] Furthermore, its amphoteric nature means its charge state and intermolecular interactions are highly dependent on the solution's pH.[4] This guide provides in-depth troubleshooting strategies and detailed protocols to overcome these solubility hurdles, ensuring successful and reproducible reaction outcomes.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why is my this compound not dissolving in standard solvents like THF or Toluene?

A1: The principle of "like dissolves like" is fundamental here.[5] this compound is a highly polar molecule due to its amino (-NH2), carbamoyl (-CONH2), and boronic acid (-B(OH)2) groups. These groups can form extensive intermolecular hydrogen bonds, making the compound behave more like a salt than a typical organic molecule. Solvents like THF and toluene are nonpolar or have low polarity and cannot effectively break down the strong intermolecular forces in the solid boronic acid.[5] Forcing dissolution in such solvents, even with heating, often results in a fine suspension rather than a true solution, leading to low reaction yields and poor reproducibility.

Q2: What are the recommended starting solvents for dissolving this boronic acid?

A2: For initial trials, highly polar aprotic solvents are your best choice. Start with solvents in which similar polar organic molecules are soluble.[5]

SolventPolarity TypeDielectric Constant (Approx.)Typical Observations
Dimethyl Sulfoxide (DMSO) Polar Aprotic47Often provides good solubility, but its high boiling point can complicate product isolation.
Dimethylformamide (DMF) Polar Aprotic37A common choice for Suzuki couplings involving polar substrates; generally effective.[6]
Acetonitrile (ACN) Polar Aprotic38Can be effective, sometimes requiring gentle heating. Its lower boiling point is advantageous for workup.
Water (with pH adjustment) Polar Protic80Solubility is highly pH-dependent. In basic aqueous media, the boronic acid deprotonates to the more soluble boronate salt.[7][8]
Methanol / Ethanol Polar Protic33 / 24Limited solubility on their own but are excellent as co-solvents with water or other organic solvents.[9]

This table summarizes general solvent recommendations based on principles of chemical polarity.

Q3: My compound dissolves in DMF, but the reaction is sluggish. Could solubility still be the issue?

A3: Yes. Visual dissolution does not guarantee that the concentration is sufficient for an efficient reaction rate.[10] The dissolved concentration might be at the saturation limit but still too low for the kinetics of your specific reaction, especially if it's a bimolecular reaction like a Suzuki coupling. In such cases, you may need to gently heat the reaction mixture (e.g., to 50-80 °C) to increase both the solubility and the reaction rate.[9] Always monitor for potential degradation of your starting materials or catalyst at elevated temperatures.

Q4: How does pH dramatically affect the solubility of this compound in aqueous systems?

A4: The solubility of this compound in water is profoundly influenced by pH due to its amphoteric nature, possessing both a basic amino group and an acidic boronic acid group.[4][11]

  • At Low pH (Acidic): The amino group (-NH2) is protonated to form an ammonium salt (-NH3+). This positive charge increases the molecule's polarity and solubility in water.

  • Near Isoelectric Point (Neutral pH): The molecule may exist as a zwitterion, with both a positive charge on the amino group and a negative charge on the boronate group. Zwitterions can have strong intermolecular electrostatic interactions, often leading to minimum solubility around the isoelectric point.[12]

  • At High pH (Basic): The boronic acid group (-B(OH)2) is deprotonated to form a boronate anion (-B(OH)3-). This negatively charged species is significantly more soluble in water.[7] For Suzuki-Miyaura reactions, the use of a base is essential not only for the catalytic cycle but also for solubilizing the boronic acid partner by forming this reactive boronate species.[13]

G cluster_low_ph Low pH (e.g., pH < 4) cluster_neutral_ph Near Isoelectric Point cluster_high_ph High pH (e.g., pH > 9) low_ph H₃N⁺-Ar-B(OH)₂ (Cationic Form) Soluble in Water neutral_ph H₃N⁺-Ar-B(OH)₃⁻ (Zwitterionic Form) POORLY SOLUBLE low_ph->neutral_ph Increase pH high_ph H₂N-Ar-B(OH)₃⁻ (Anionic Boronate) Highly Soluble in Water neutral_ph->high_ph Increase pH

Q5: The compound crashes out of solution when I add my non-polar coupling partner. What can I do?

A5: This is a classic problem of solvent miscibility and polarity mismatch. The ideal solvent system must dissolve all reaction components. A co-solvent system is the most effective solution here.[10] For instance, if your boronic acid is dissolved in a polar solvent like DMF or a basic aqueous solution, and your other reactant (e.g., an aryl halide) is only soluble in a less polar solvent like toluene or dioxane, a mixture of these solvents is required.[14] The goal is to find a ratio that keeps all components in the solution phase for the duration of the reaction.

Experimental Protocols & Workflows

Protocol 1: Systematic Co-Solvent Screening for a Suzuki-Miyaura Coupling

This protocol helps identify an optimal solvent mixture when reactants have conflicting solubility profiles.

  • Preparation: In separate vials, determine the best solvent for your this compound (e.g., DMF, DMSO, or 1M K₂CO₃(aq)) and your coupling partner (e.g., Toluene, Dioxane, THF).

  • Initial Test: In a reaction vessel, dissolve the this compound in its preferred solvent (Solvent A).

  • Titration: Slowly add the preferred solvent for your coupling partner (Solvent B) to the vessel while stirring. Observe for any precipitation.

  • Partner Addition: If no precipitation occurs, dissolve the coupling partner in a minimal amount of Solvent B and add it to the reaction vessel. If precipitation is observed, the solvent system is not suitable.

  • Optimization: Systematically test different ratios of Solvent A to Solvent B (e.g., 4:1, 2:1, 1:1) to find the mixture that maintains a homogeneous solution after all components, including the base and catalyst, are added. A common starting point for Suzuki reactions is a Dioxane/Water or Toluene/Ethanol/Water mixture.[9][15]

Troubleshooting Workflow for Poor Solubility

If you encounter poor solubility or a stalled reaction, follow this decision-making workflow.

G

References

  • Hall, D. G. (Ed.). (2011). Boronic Acids: Preparation and Applications in Organic Synthesis, Medicine and Materials. Wiley-VCH. [URL: https://onlinelibrary.wiley.com/doi/book/10.1002/9783527639328]
  • BenchChem. (2025). Technical Support Center: Overcoming Poor Solubility of Starting Materials. [URL: https://www.benchchem.
  • CymitQuimica. This compound. [URL: https://www.cymitquimica.com/3-amino-5-carbamoylphenylboronic-acid-1801408-17-2]
  • Dąbrowski, M., et al. (2020). Equilibrium Solubility Determination and Correlation of Isobutoxyphenylboronic Acids in Organic Solvents. Journal of Chemical & Engineering Data. [URL: https://pubs.acs.org/doi/10.1021/acs.jced.0c00499]
  • Leszczyński, P., et al. (2020). Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. Journal of Solution Chemistry. [URL: https://link.springer.com/article/10.1007/s10953-020-01002-9]
  • Stetler, J. R. (2005). Physical and Chemical Properties of Boronic Acids: Formulation Implications. KU ScholarWorks. [URL: https://kuscholarworks.ku.edu/handle/1808/824]
  • Sigma-Aldrich. 3-Aminocarbonylphenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/683868]
  • BenchChem. (2025). An In-depth Technical Guide to the Solubility of Borinic Acid Methyl Esters in Organic Solvents. [URL: https://www.benchchem.com/technical-support-center/solubility-of-borinic-acid-methyl-esters-in-organic-solvents]
  • ChemicalBook. 3-Amino-5-carboxylphenylboronic acid. [URL: https://www.chemicalbook.com/ChemicalProductProperty_EN_CB4731835.htm]
  • Sigma-Aldrich. 3-Aminophenylboronic acid. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/900988]
  • Tlili, A., et al. (2018). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Journal of Chemistry. [URL: https://cdnsciencepub.com/doi/10.1139/cjc-2018-0322]
  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 2737814, (3-Carbamoylphenyl)boronic acid. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2737814]
  • Reddit r/Chempros. (2023). Reaction intermediate being poorly soluble - any workarounds?. [URL: https://www.reddit.
  • ResearchGate. (2019). Optimization of the reaction conditions for Suzuki-Miyaura coupling of.... [URL: https://www.researchgate.net/figure/Optimization-of-the-reaction-conditions-for-Suzuki-Miyaura-coupling-of-bromobenze-with_tbl1_337568160]
  • Chemistry Steps. Solubility of Organic Compounds. [URL: https://www.chemistrysteps.com/solubility-of-organic-compounds/]
  • University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. [URL: https://www.sas.rochester.edu/chm/resource/how-to/troubleshoot-a-reaction.html]
  • ResearchGate. (2017). The Slow‐Release Strategy in Suzuki–Miyaura Coupling. [URL: https://www.researchgate.
  • ACS Omega. (2023). Sonication-Enhanced Suzuki–Miyaura Cross-Coupling for Efficient Diflunisal Production. [URL: https://pubs.acs.org/doi/10.1021/acsomega.3c03531]
  • University of Calgary. (2023). Solubility of Organic Compounds. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_(Morsch_et_al.)/01%3A_Structure_and_Bonding/1.09%3A_Solubility_of_Organic_Compounds]
  • National Institutes of Health. (2021). An expedient, mild and aqueous method for Suzuki–Miyaura diversification.... [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8374189/]
  • Wikipedia. Suzuki reaction. [URL: https://en.wikipedia.org/wiki/Suzuki_reaction]
  • ACS Publications. (2021). Solvent-Controlled Monoselective Suzuki–Miyaura Cross-Coupling of Symmetrical 1,1-Dichloroalkenes. [URL: https://pubs.acs.org/doi/10.1021/acs.joc.1c01997]
  • National Institutes of Health. (2022). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8742512/]
  • ResearchGate. (2020). (PDF) Solubility of Phenylboronic Acid and its Cyclic Esters in Organic Solvents. [URL: https://www.researchgate.net/publication/341935634_Solubility_of_Phenylboronic_Acid_and_its_Cyclic_Esters_in_Organic_Solvents]
  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. [URL: https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Supplemental_Modules_(Organic_Chemistry)/Reactions/Organometallic_Reactions/Suzuki-Miyaura_Coupling]
  • Needham, T. E. (1970). The Solubility of Amino Acids in Various Solvent Systems. DigitalCommons@URI. [URL: https://digitalcommons.uri.edu/oa_diss/159/]
  • Organic Chemistry Portal. Suzuki Coupling. [URL: https://www.organic-chemistry.org/namedreactions/suzuki-coupling.shtm]
  • ResearchGate. (2023). The solubility-pH profiles of amino acids showing departures from the.... [URL: https://www.researchgate.net/publication/371911963_The_solubility-pH_profiles_of_amino_acids_showing_departures_from_the_ideal_behaviour_of_ampholytes_A_critical_review]
  • Indian Journal of Chemistry. (1986). Solubilities of Amino Acids in Different Mixed Solvents. [URL: http://nopr.niscpr.res.in/handle/123456789/22900]
  • ResearchGate. (2018). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. [URL: https://www.researchgate.
  • ResearchGate. (2021). pH dependence of amino acid solubility. [URL: https://www.researchgate.net/figure/pH-dependence-of-amino-acid-solubility-The-solubility-of-an-amino-acid-differs_fig1_350284566]
  • DigitalCommons@URI. (1970). The Solubility of Amino Acids in Various Solvent Systems. [URL: https://digitalcommons.uri.edu/oa_diss/159/]
  • ResearchGate. (2007). Solubilities of amino acids in water at various pH values under 298.15 K. [URL: https://www.researchgate.

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Technical Support Center: Work-up Procedures for Reactions Involving 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the successful work-up and purification of reaction mixtures containing 3-Amino-5-carbamoylphenylboronic acid. The unique combination of an amino, a carbamoyl, and a boronic acid group on the same phenyl ring presents specific challenges that this guide aims to address with scientifically grounded and field-proven insights.

I. Understanding the Molecule: Key Physicochemical Properties

A successful work-up strategy begins with a thorough understanding of the key reagent. This compound is a trifunctional molecule with distinct acidic and basic centers, influencing its solubility and reactivity under different pH conditions.

PropertyValue/InformationSignificance for Work-up
Molecular Weight 179.97 g/mol [1]Essential for calculating molar equivalents and theoretical yields.
Appearance Typically a powderAffects handling and dissolution.
pKa Not explicitly reported, but the boronic acid is weakly acidic, and the amino group is basic. The pKa of phenylboronic acid is ~8.8[2]. The amino group's basicity will be reduced by the electron-withdrawing carbamoyl group.Crucial for designing effective acid-base extraction strategies. The compound's charge state, and therefore its solubility in aqueous vs. organic phases, is highly pH-dependent.[3][4]
Solubility Soluble in many polar organic solvents and water.The presence of polar functional groups (amino, carbamoyl, boronic acid) imparts significant polarity. This can lead to challenges in extraction from aqueous media.
Stability Boronic acids can be prone to protodeboronation (hydrolysis of the C-B bond), especially under harsh acidic or basic conditions or at elevated temperatures.[5][6] The amino group can be susceptible to oxidation.Work-up conditions should be optimized to be as mild as possible to prevent degradation of the desired product and any unreacted starting material.

II. Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the work-up of reactions involving this compound, particularly in the context of Suzuki-Miyaura cross-coupling reactions.

Issue 1: Low Yield of Desired Product After Aqueous Work-up

Symptoms:

  • The desired coupled product is not observed or is present in very low quantities in the organic extract.

  • A significant amount of product appears to be lost in the aqueous phase.

Potential Causes & Solutions:

  • Cause A: Product is too polar and remains in the aqueous phase. The combined polarity of the amino and carbamoyl groups, potentially along with other polar functionalities in your coupled product, can lead to high water solubility.

    • Solution:

      • Back-Extraction: After the initial extraction, saturate the aqueous layer with NaCl (brine) to decrease the polarity of the aqueous phase and reduce the solubility of your organic product. Then, re-extract with a more polar organic solvent like ethyl acetate or a mixture of dichloromethane and isopropanol.

      • Solvent Choice: Switch to a more polar extraction solvent. While ethyl acetate is common, for highly polar products, consider n-butanol or perform a continuous liquid-liquid extraction.

  • Cause B: Emulsion Formation. The amphiphilic nature of the product or byproducts can lead to the formation of stable emulsions at the aqueous-organic interface, trapping the product.

    • Solution:

      • Brine Addition: Add a saturated NaCl solution to help break the emulsion.

      • Filtration: Pass the entire mixture through a pad of Celite® or filter paper to break up the emulsion.

      • Centrifugation: If available, centrifuging the mixture can effectively separate the layers.

  • Cause C: pH-Dependent Solubility. If your product also contains acidic or basic functional groups, its solubility will be highly dependent on the pH of the aqueous phase.

    • Solution: Carefully adjust the pH of the aqueous layer to neutralize your product, thereby maximizing its partitioning into the organic phase. For example, if your product has a basic nitrogen, ensure the aqueous phase is basic before extraction. Conversely, if it has an acidic proton, ensure the aqueous phase is acidic.

Issue 2: Persistent Boron-Containing Impurities in the Final Product

Symptoms:

  • NMR or LC-MS analysis of the purified product shows the presence of unreacted this compound or its byproducts (e.g., boronic acid homocoupling product, protodeboronated starting material).[7][8]

Potential Causes & Solutions:

  • Cause A: Inefficient Removal of Boronic Acid. Standard aqueous washes may not be sufficient to remove the polar boronic acid, especially if it has some solubility in the organic phase.

    • Solution 1: Basic Wash (Acid-Base Extraction). Boronic acids are weakly acidic and can be converted to their water-soluble boronate salts with a basic wash.[9][10]

      • Protocol: Wash the organic layer with a 1-2 M solution of NaOH or Na₂CO₃. The boronate salt of this compound will partition into the aqueous phase.[9][11] Be mindful that if your desired product is base-sensitive, this method may not be suitable.

    • Solution 2: Scavenger Resins. For a more targeted removal, especially at the final purification stage, scavenger resins are highly effective.

      • Mechanism: Resins functionalized with diol or N-methylglucamine groups selectively bind to the boronic acid moiety.[9][12]

      • Procedure: The crude product solution is passed through a cartridge containing the scavenger resin, or the resin is stirred with the solution, followed by filtration.

  • Cause B: Boronic Acid Anhydride Formation (Boroxines). Boronic acids can dehydrate to form cyclic anhydrides (boroxines), which are less polar and may be more difficult to remove with a simple aqueous wash.

    • Solution: The basic wash described above (Solution 1) is effective at hydrolyzing boroxines back to the boronic acid and then converting them to the water-soluble boronate salt.

Issue 3: Product Degradation During Work-up

Symptoms:

  • Formation of new, unidentified impurities during the work-up process.

  • Low overall recovery of material.

Potential Causes & Solutions:

  • Cause A: Protodeboronation. The C-B bond can be cleaved under certain conditions, leading to the formation of 3-aminobenzamide as a byproduct.[5][6] This is often promoted by strong acids, strong bases, or prolonged heating.[3][5]

    • Solution:

      • Mild Conditions: Use milder bases for extraction (e.g., saturated NaHCO₃ instead of NaOH) and avoid prolonged exposure.

      • Temperature Control: Perform extractions at room temperature or below.

  • Cause B: Oxidation of the Amino Group. The aniline-type amino group can be susceptible to air oxidation, especially in the presence of residual transition metal catalysts.

    • Solution:

      • Inert Atmosphere: If possible, conduct the initial stages of the work-up under an inert atmosphere (e.g., nitrogen or argon).

      • Antioxidants: In some cases, adding a small amount of a reducing agent like sodium bisulfite during the aqueous wash can mitigate oxidation.

III. Frequently Asked Questions (FAQs)

Q1: What is the best general approach for a standard work-up after a Suzuki coupling with this compound?

A1: A well-rounded initial work-up strategy would be:

  • Cool the reaction mixture to room temperature.

  • Dilute with an appropriate organic solvent (e.g., ethyl acetate, DCM).

  • Filter through a pad of Celite® to remove the palladium catalyst and any insoluble inorganic salts.

  • Wash the organic phase sequentially with:

    • Water (to remove bulk water-soluble components).

    • A mild base like saturated aqueous NaHCO₃ (to remove some of the excess boronic acid).

    • Brine (to break emulsions and remove residual water).

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄.

  • Filter and concentrate under reduced pressure.

  • Purify the crude product, typically by flash column chromatography on silica gel.

Q2: How do I choose the right solvent system for column chromatography?

A2: The polarity of your product will dictate the choice of eluent. Given the polar nature of the starting material, your product is also likely to be polar.

  • Start with a relatively non-polar system like Hexane/Ethyl Acetate and gradually increase the polarity.

  • For very polar compounds, a Dichloromethane/Methanol system may be more effective.[10]

  • Adding a small amount of a modifier like triethylamine (~0.1-1%) to the eluent can help to reduce tailing on the silica gel column, especially for compounds with basic amino groups.

Q3: Can I use recrystallization to purify my product?

A3: Recrystallization is an excellent purification method if your product is a solid with solubility properties that are significantly different from the impurities.[9] You will need to screen various solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, acetonitrile) to find one that provides good recovery of pure crystals.

Q4: My reaction did not go to completion. How can I separate my product from the unreacted aryl halide?

A4: In most cases, the starting aryl halide is significantly less polar than the coupled product containing the 3-amino-5-carbamoylphenyl moiety. This difference in polarity can be exploited during column chromatography, where the aryl halide will typically elute much earlier than the more polar product.

IV. Visualizing the Workflow

General Work-up and Purification Strategy

The following flowchart outlines a typical decision-making process for the work-up and purification of a reaction involving this compound.

Workup_Flowchart start Reaction Mixture (Post-Reaction) filter_catalyst Filter through Celite® (Remove Pd catalyst) start->filter_catalyst liquid_liquid_extraction Liquid-Liquid Extraction (e.g., EtOAc/Water) filter_catalyst->liquid_liquid_extraction organic_phase Organic Phase liquid_liquid_extraction->organic_phase aqueous_phase Aqueous Phase liquid_liquid_extraction->aqueous_phase basic_wash Basic Wash (e.g., 1M Na2CO3) organic_phase->basic_wash brine_wash Brine Wash basic_wash->brine_wash Yes dry_concentrate Dry (Na2SO4) & Concentrate brine_wash->dry_concentrate crude_product Crude Product dry_concentrate->crude_product column_chromatography Column Chromatography crude_product->column_chromatography recrystallization Recrystallization crude_product->recrystallization If solid scavenger_resin Scavenger Resin (for Boron Removal) column_chromatography->scavenger_resin Boron impurities remain pure_product Pure Product column_chromatography->pure_product recrystallization->column_chromatography Unsuccessful recrystallization->pure_product Successful scavenger_resin->pure_product

Caption: A decision-making workflow for the work-up and purification process.

V. Experimental Protocol: Standard Post-Suzuki Coupling Work-up

This protocol provides a general procedure for a small-scale (e.g., 0.1-1.0 mmol) Suzuki-Miyaura reaction.

  • Reaction Quenching and Catalyst Removal:

    • Once the reaction is deemed complete by TLC or LC-MS, allow the reaction vessel to cool to room temperature.

    • Dilute the reaction mixture with 20 volumes of ethyl acetate (relative to the reaction solvent volume).

    • Prepare a small plug of Celite® in a fritted funnel and wash it with ethyl acetate.

    • Filter the diluted reaction mixture through the Celite® plug to remove the heterogeneous palladium catalyst and inorganic salts. Wash the filter cake with additional ethyl acetate.

  • Liquid-Liquid Extraction:

    • Transfer the filtrate to a separatory funnel.

    • Wash the organic layer sequentially with:

      • 1 x 10 volumes of deionized water.

      • 1 x 10 volumes of saturated aqueous sodium bicarbonate (NaHCO₃).

      • 1 x 10 volumes of saturated aqueous sodium chloride (brine).

    • During each wash, shake the funnel gently at first, venting frequently, then more vigorously. Allow the layers to fully separate.

  • Drying and Concentration:

    • Drain the organic layer into an Erlenmeyer flask.

    • Add anhydrous sodium sulfate (Na₂SO₄), swirling the flask, until the drying agent no longer clumps together.

    • Filter the dried solution to remove the Na₂SO₄.

    • Concentrate the filtrate using a rotary evaporator to obtain the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel using an appropriate solvent gradient (e.g., starting with 100% hexanes and gradually increasing the proportion of ethyl acetate).

VI. References

  • Khan, R. A. (2016). How to purify boronic acids/boronate esters? ResearchGate. Available at: [Link]

  • Anderson, N. G. (2011). Controlling Residual Arylboronic Acids as Potential Genotoxic Impurities in APIs. Organic Process Research & Development. Available at: [Link]

  • Patel, R. P., et al. (n.d.). Process for purification of boronic acid and its derivatives. Google Patents. Available at:

  • ResearchGate. (2016). Can I remove boronic acid using Work up process? ResearchGate. Available at: [Link]

  • Hitosugi, S., et al. (2011). A Facile Chromatographic Method for Purification of Pinacol Boronic Esters. Chemistry Letters. Available at: [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]

  • ResearchGate. (n.d.). The relationship among pKa, pH, and binding constants in the interactions between boronic acids and diols—It is not as simple as it appears. Request PDF. Available at: [Link]

  • Seno, M., et al. (2016). pH- and sugar-sensitive multilayer films composed of phenylboronic acid (PBA)-modified poly(allylamine hydrochloride) (PBA-PAH) and poly(vinyl alcohol) (PVA): A significant effect of PBA content on the film stability. PubMed. Available at: [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Rose-Hulman Institute of Technology. Available at: [Link]

  • PubMed. (n.d.). Amine effect on phenylboronic acid complex with glucose under physiological pH in aqueous solution. PubMed. Available at: [Link]

  • ChemOrgChem. (2025). Hydroboration| Suzuki-Miyaura Coupling| CSIR-NET 2017 Chemistry| Problem Solved. YouTube. Available at: [Link]

  • Wikipedia. (n.d.). Phenylboronic acid. Wikipedia. Available at: [Link]

  • Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (n.d.). 3-Aminophenylboronic acid. PubChem. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]

  • MDPI. (n.d.). Click Reactions and Boronic Acids: Applications, Issues, and Potential Solutions. MDPI. Available at: [Link]

  • ResearchGate. (n.d.). Reaction of 3-Amino-5H- and 3-Amino-5-sulfanyl-1,2,4-triazoles with 1,2,4-Triazine-5-carbonitriles. Request PDF. Available at: [Link]

  • ResearchGate. (2025). Reaction of 3-oxo- N -phenylbutanethioamide with 5-amino-1 H -1,2,4-triazoles. Request PDF. Available at: [Link]

Sources

Technical Support Center: Analytical Challenges in Monitoring Reactions with 3-Amino-5-carbamoylphenylboronic acid

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist Last Updated: January 16, 2026

Introduction: The Double-Edged Sword of a Versatile Reagent

Welcome to the technical support center for 3-Amino-5-carbamoylphenylboronic acid. This molecule is a valuable building block in medicinal chemistry and drug development, prized for its utility in constructing complex molecular architectures, most notably through Suzuki-Miyaura cross-coupling reactions. However, its trifunctional nature—possessing a reactive boronic acid, a basic amino group, and a polar carbamoyl group—introduces a unique set of analytical challenges. Monitoring its consumption and the formation of products in real-time requires a nuanced understanding of its inherent instabilities and interactions with analytical systems.

This guide is designed for researchers, chemists, and drug development professionals. It moves beyond simple protocols to explain the causality behind common analytical failures and provides robust, field-proven solutions. We will address issues from compound degradation and poor chromatography to ambiguous mass spectrometry data, ensuring your analytical methods are as reliable as your synthesis.

Part 1: FAQs on Stability, Degradation, and Sample Handling

The most frequent source of error in analyzing this compound begins before the sample ever reaches the instrument. Understanding its stability is critical.

Q1: My boronic acid reagent shows new impurities on the chromatogram even before the reaction starts. What is happening?

A1: You are likely observing two common degradation pathways inherent to arylboronic acids: protodeboronation and boroxine formation .

  • Protodeboronation: This is the hydrolytic cleavage of the C–B bond, replacing the boronic acid group with a hydrogen atom.[1] For your reagent, this results in the formation of 3-aminobenzamide. This undesired side reaction is often accelerated in aqueous, basic, or even neutral pH conditions and can be promoted by heat.[1][2] It is a major cause of yield loss and inaccurate quantification in coupling reactions.

  • Boroxine Formation: Boronic acids can undergo intermolecular dehydration to form stable, six-membered cyclic anhydrides called boroxines.[3] This process is reversible in the presence of water. While boroxine formation doesn't represent permanent degradation, it complicates analysis as it is a different chemical entity with distinct chromatographic behavior and mass-to-charge ratio, often leading to multiple peaks for a single starting material.

To mitigate these issues:

  • Storage: Store the solid reagent under an inert atmosphere (argon or nitrogen) at low temperatures (2-8 °C) and protected from light and moisture.

  • Sample Preparation: When preparing samples for analysis, use anhydrous aprotic solvents like acetonitrile (ACN) or tetrahydrofuran (THF) whenever possible. If aqueous media are required, prepare the sample immediately before analysis and keep it chilled. Avoid high pH diluents unless required for a specific derivatization.

G BA 3-Amino-5-carbamoyl- phenylboronic acid Water + H₂O, [H⁺] or [OH⁻] BA->Water Dehydrate - 3 H₂O (Dehydration) BA->Dehydrate PDB 3-Aminobenzamide (Protodeboronation Product) Boroxine Cyclic Boroxine Trimer Water->PDB C-B Cleavage Dehydrate->Boroxine Trimerization

Caption: Key degradation pathways of this compound.

Part 2: Troubleshooting HPLC and LC-MS Analysis

Liquid chromatography is the workhorse for reaction monitoring. However, the unique properties of this boronic acid can cause significant issues.

Q2: I'm seeing severe peak tailing for the boronic acid on my C18 column. How can I improve the peak shape?

A2: This is a classic problem arising from two factors: the high polarity of the molecule and secondary interactions with the silica backbone of the column.

  • Causality: The boronic acid group can interact with free silanol groups (Si-OH) on the silica surface, while the basic amino group can undergo strong ionic interactions, especially at neutral pH. This leads to a mixed-mode retention mechanism on a supposedly "reverse-phase" column, causing tailing.

  • Solutions:

    • Mobile Phase Modification: Add a small amount of a strong ion-pairing agent like trifluoroacetic acid (TFA) at 0.05-0.1% to your mobile phase. The TFA will protonate the amino group, ensuring a consistent charge state, and mask the silanol groups, dramatically improving peak symmetry.

    • Use a High-Purity, End-Capped Column: Modern columns designed for polar analytes or those with high-purity silica and robust end-capping are less prone to these secondary interactions.

    • Consider an Alternative Stationary Phase: A phenyl-hexyl or a polar-embedded phase can offer alternative selectivity and reduce silanol interactions. For very challenging separations, a mixed-mode column combining reversed-phase and cation-exchange properties can be highly effective.[4]

Q3: My LC-MS data is confusing. I see a low signal for my parent ion and multiple other unexpected ions. What's going on?

A3: The complexity you're seeing is likely due to in-source phenomena and the compound's propensity to form adducts. Boronic acids are notoriously complex to analyze by mass spectrometry.[5]

  • Causality:

    • Adduct Formation: The Lewis acidic boron atom can readily form adducts with solvents (e.g., methanol, acetonitrile) or mobile phase additives.

    • Boroxine/Dimer Formation: As mentioned, boroxines or dimers can form in the ESI source, complicating the spectrum.[5]

    • Poor Ionization Efficiency: The molecule has both a basic site (amine) for positive mode and an acidic site (boronic acid) for negative mode. The ionization efficiency can be split or suppressed depending on the source conditions and mobile phase pH.

  • Solutions:

    • Optimize Ionization Mode: For this molecule, negative ion mode is often more sensitive and less complex, detecting the boronate species [M-H]⁻ or adducts like [M+CH₃COO]⁻ if using ammonium acetate buffer.[6]

    • Gentle Source Conditions: Reduce the source temperature and voltages to minimize in-source degradation and adduct formation.

    • Simplify the Mobile Phase: A simple mobile phase of acetonitrile and water with 0.1% formic acid (for positive mode) or 5-10 mM ammonium acetate (for negative mode) is a good starting point.[5]

    • High-Resolution MS: If available, use a high-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) to confidently identify the elemental composition of your parent ion and distinguish it from adducts or impurities.

Parameter Recommended Starting Condition (Negative ESI) Rationale
Mobile Phase A Water + 10 mM Ammonium AcetateProvides a source of acetate for adduct formation [M+OAc]⁻, which can be a stable and sensitive ion.[5]
Mobile Phase B AcetonitrileStandard organic modifier.
Capillary Voltage 2.5 - 3.5 kVLower end of the typical range to be gentle on the analyte.
Source Temp. 100 - 120 °CMinimizes thermal degradation and dehydration to boroxines.
Gas Flow Manufacturer's recommendationStandard conditions are usually sufficient.
Q4: How do I develop a reliable LC-MS method to monitor a Suzuki coupling reaction involving this boronic acid?

A4: A successful method must be able to separate and detect four key species: your boronic acid, the coupling partner (e.g., an aryl halide), the desired product, and the primary byproduct (the protodeboronated 3-aminobenzamide).

G cluster_0 Reaction Monitoring Workflow Start Reaction Sample (Quenched) Prep Dilute in ACN/H₂O (1:1) Start->Prep Inject Inject on UPLC-MS Prep->Inject Data Acquire Data (UV & MS Scan) Inject->Data Analyze Integrate Peaks: 1. Boronic Acid (SM) 2. Aryl Halide (SM) 3. Product 4. Deboronated Impurity Data->Analyze Decision Assess Conversion & Impurity Profile Analyze->Decision Problem Low Conversion or High Impurity? Decision->Problem No Good Reaction Complete/ Proceeding Well Decision->Good Yes Troubleshoot Troubleshoot Synthesis: - Catalyst Activity? - Reagent Degradation? - Temp/Base Issue? Problem->Troubleshoot

Sources

Validation & Comparative

A Senior Application Scientist's Guide to the Validation of 3-Amino-5-carbamoylphenylboronic Acid Purity by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Analytical Imperative for a Key Building Block

3-Amino-5-carbamoylphenylboronic acid is a critical building block in contemporary drug discovery and development. Its unique structural motifs—a primary amine, a carboxamide, and a boronic acid group—make it an invaluable synthon for creating complex molecules, particularly through Suzuki-Miyaura cross-coupling reactions.[1] The purity of this starting material is not merely a quality control metric; it is a fundamental determinant of reaction yield, impurity profiles, and, ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API).

This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for the purity validation of this compound. We will move beyond rote procedural descriptions to explore the scientific rationale behind methodological choices, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guideline.[2][3][4][5]

The Challenge of Analyzing Boronic Acids

Boronic acids present a unique set of analytical challenges for reversed-phase HPLC (RP-HPLC).[6] Their high polarity can lead to poor retention on traditional C18 columns, while their tendency to form cyclic anhydrides (boroxines) in aprotic solvents or undergo on-column interactions can complicate quantification.[1] Furthermore, potential synthetic precursors or related impurities, such as pinacol esters, are susceptible to on-column hydrolysis, which can give a false impression of the true impurity profile.[7][8] A successful validation, therefore, hinges on a robust method that can reliably separate the main component from its potential process-related impurities and degradation products.

Method Comparison: Tailoring Chromatography for Boronic Acids

An effective purity method requires careful optimization of the stationary phase, mobile phase, and detection parameters. Below, we compare two distinct RP-HPLC methods designed to address the challenges associated with this compound.

ParameterMethod A: Standard C18 ApproachMethod B: Optimized Polar-Modified ApproachRationale & Causality
Column Standard C18, 4.6 x 150 mm, 5 µmPolar-Embedded C18, 4.6 x 150 mm, 3.5 µmMethod A is a common starting point. However, Method B's polar-embedded phase provides enhanced retention for polar analytes like boronic acids and is more stable at lower pH, preventing peak tailing due to silanol interactions.[9]
Mobile Phase A 0.1% Formic Acid in Water20 mM Potassium Phosphate, pH 2.5The low pH in both methods ensures the boronic acid (pKa ~8-10) is in its neutral, more retentive form. The buffered mobile phase in Method B offers superior pH control, leading to more reproducible retention times.
Mobile Phase B AcetonitrileAcetonitrileAcetonitrile is a standard organic modifier with good UV transparency.
Gradient 5% to 60% B over 20 minutes5% to 55% B over 15 minutesThe gradient is optimized to resolve the main peak from early-eluting polar impurities and later-eluting non-polar impurities. The more efficient column in Method B allows for a faster gradient.
Flow Rate 1.0 mL/min1.2 mL/minAdjusted for optimal efficiency based on column dimensions and particle size.
Column Temp. 30 °C35 °CElevated temperature reduces mobile phase viscosity and can improve peak shape and efficiency.
Detection UV at 230 nmUV at 230 nmWavelength selected based on the UV absorbance maximum of the analyte.
Injection Vol. 10 µL5 µLSmaller injection volume on the more efficient column minimizes potential band broadening.

The Validation Workflow: A Self-Validating System

The objective of validation is to provide documented evidence that an analytical method is suitable for its intended purpose.[5] The workflow below illustrates the logical progression of validation activities as prescribed by ICH Q2(R1).

HPLC Validation Workflow MethodDev Method Development & Optimization SST System Suitability Testing (SST) MethodDev->SST Define Criteria Specificity Specificity & Forced Degradation SST->Specificity Pass Linearity Linearity & Range Specificity->Linearity Report Final Validation Report Specificity->Report Accuracy Accuracy Linearity->Accuracy Linearity->Report Precision Precision (Repeatability & Intermediate) Accuracy->Precision Accuracy->Report QL Quantitation Limit (QL) Precision->QL Precision->Report Robustness Robustness QL->Robustness QL->Report Robustness->Report Precision Relationship Precision Precision Repeatability Repeatability (Same Day, Same Analyst) Precision->Repeatability Intermediate Intermediate Precision (Different Day, Analyst, or Instrument) Precision->Intermediate

Sources

A Comparative Analysis of 3-Amino-5-carbamoylphenylboronic Acid for Advanced Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Physicochemical Properties, Synthetic Utility, and Biological Activity

In the landscape of modern medicinal chemistry, boronic acids have emerged as indispensable tools, lauded for their versatility in synthetic transformations and their unique ability to act as potent pharmacophores.[1][2] Their role as key building blocks in the Nobel Prize-winning Suzuki-Miyaura cross-coupling reaction has revolutionized the synthesis of complex biaryl structures, a common motif in pharmaceuticals.[3][4] Beyond synthesis, the boron atom's ability to form reversible covalent bonds with biological nucleophiles has led to the development of highly effective enzyme inhibitors, exemplified by the proteasome inhibitor Bortezomib.[5][6][7]

This guide focuses on 3-Amino-5-carbamoylphenylboronic acid , a multifunctional building block with significant potential in drug development. The strategic placement of an electron-donating amino group and an electron-withdrawing, hydrogen-bond-donating carbamoyl group creates a unique electronic and steric profile. This comparative study will objectively evaluate its performance against other structurally relevant boronic acids, providing researchers, scientists, and drug development professionals with the in-depth technical insights and experimental frameworks needed to harness its full potential.

Comparative Physicochemical Properties: The Foundation of Reactivity and Interaction

The utility of a boronic acid in both synthesis and biological applications is fundamentally governed by its physicochemical properties. The electronic nature of substituents on the phenyl ring directly influences the Lewis acidity of the boron center, which is a critical factor for its reactivity and biological interactions.[8]

To contextualize the properties of this compound, we compare it with a curated set of analogues:

  • Phenylboronic acid: The unsubstituted parent compound, serving as a baseline.

  • 3-Aminophenylboronic acid: Isolates the effect of the meta-amino group.

  • 4-Carbamoylphenylboronic acid: Allows for comparison of the carbamoyl group in a different isomeric position.

CompoundStructureMW ( g/mol )pKa (Predicted/Experimental)Key Features
This compound 179.97[9]~8.5 (Estimated)Electron-donating (-NH2) and electron-withdrawing (-CONH2) groups; potential for complex hydrogen bonding.
Phenylboronic acid 121.93[10]8.83[10]Unsubstituted baseline, moderate reactivity.
3-Aminophenylboronic acid 136.94[11]~9.2 (Estimated, higher than PBA due to EDG)Electron-donating group (-NH2) increases electron density on the ring.
4-Carbamoylphenylboronic acid 164.95[3]~8.2 (Estimated, lower than PBA due to EWG)Strong electron-withdrawing group (-CONH2) increases Lewis acidity of boron.

Performance in Suzuki-Miyaura Cross-Coupling: A Synthetic Benchmark

The Suzuki-Miyaura reaction is a paramount method for constructing C(sp²)-C(sp²) bonds, forming the backbone of countless pharmaceutical compounds.[1] The efficiency of this palladium-catalyzed reaction is highly dependent on the electronic character of the boronic acid, which influences the rate-limiting transmetalation step.[5] Generally, electron-donating groups on the phenylboronic acid can accelerate this step, leading to higher yields.[5]

Experimental Protocol: A Self-Validating System for Comparative Yield Analysis

This protocol provides a standardized method to compare the reactivity of the selected boronic acids in a model Suzuki-Miyaura coupling reaction with 4-bromoanisole.

Materials:

  • Boronic Acid (Phenylboronic acid, 3-Aminophenylboronic acid, 4-Carbamoylphenylboronic acid, or this compound)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • Triphenylphosphine (PPh₃)

  • Potassium Carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Deionized Water

  • Ethyl Acetate

  • Brine Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Catalyst Pre-formation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., Nitrogen or Argon), dissolve Palladium(II) acetate (0.02 mmol) and Triphenylphosphine (0.08 mmol) in 5 mL of degassed 1,4-dioxane. Stir for 15 minutes at room temperature.

  • Reaction Setup: To the catalyst mixture, add the aryl boronic acid (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol) dissolved in 2 mL of degassed deionized water.

  • Reaction Execution: Heat the reaction mixture to 90°C and stir vigorously for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Work-up: After cooling to room temperature, add 20 mL of ethyl acetate and 20 mL of water. Separate the organic layer, wash with brine (2 x 20 mL), and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the mixture and concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel. Determine the isolated yield of the biaryl product.

Workflow for Comparative Suzuki-Miyaura Coupling

G cluster_prep Catalyst Preparation cluster_reaction Reaction Assembly & Execution cluster_workup Work-up & Purification cat_prep 1. Dissolve Pd(OAc)2 & PPh3 in degassed Dioxane stir1 2. Stir 15 min at RT under N2 cat_prep->stir1 add_reagents 3. Add Boronic Acid, 4-Bromoanisole, & K2CO3/H2O stir1->add_reagents heat 4. Heat to 90°C Stir for 4 hours add_reagents->heat monitor 5. Monitor by TLC heat->monitor extract 6. Quench & Extract with Ethyl Acetate monitor->extract wash 7. Wash with Brine & Dry (MgSO4) extract->wash purify 8. Filter, Concentrate & Purify (Column) wash->purify analysis Analyze Yield purify->analysis Yield Determination

Caption: Experimental workflow for the comparative Suzuki-Miyaura cross-coupling reaction.

Comparative Yield Data (Illustrative)

The following table presents illustrative yields based on the known electronic effects of the substituents.

Boronic AcidSubstituent EffectsExpected Relative ReactivityIllustrative Yield (%)
Phenylboronic acid NeutralBaseline85
3-Aminophenylboronic acid Electron-Donating (-NH₂)Higher92
4-Carbamoylphenylboronic acid Electron-Withdrawing (-CONH₂)Lower78
This compound Competing EDG & EWGModerate83

Analysis of Results: The electron-donating amino group in 3-aminophenylboronic acid enhances the nucleophilicity of the organic group being transferred, thus accelerating the transmetalation step and leading to a higher yield.[8] Conversely, the electron-withdrawing carbamoyl group in the para position decreases the rate of this step, resulting in a lower yield. This compound presents an intermediate case. The meta-amino group's donating effect is less pronounced than in the para position, and it competes with the withdrawing nature of the carbamoyl group, leading to a reactivity profile that is slightly diminished compared to the baseline phenylboronic acid but superior to the strongly deactivated 4-carbamoylphenylboronic acid.

Biological Activity Case Study: Inhibition of Human Neutrophil Elastase (HNE)

Human Neutrophil Elastase (HNE) is a serine protease implicated in a variety of inflammatory diseases, including chronic obstructive pulmonary disease (COPD) and cystic fibrosis. Boronic acids are well-established inhibitors of serine proteases, acting as transition-state analogues that form a reversible covalent bond with the catalytic serine residue. The amino and carbamoyl groups of this compound offer potential hydrogen bonding interactions within the enzyme's active site, which could enhance binding affinity and selectivity.

Experimental Protocol: In Vitro HNE Inhibition Assay

This protocol details a fluorometric assay to determine the half-maximal inhibitory concentration (IC₅₀) of the boronic acids against HNE.

Materials:

  • Human Neutrophil Elastase (HNE), purified

  • Fluorogenic Substrate: MeOSuc-Ala-Ala-Pro-Val-AMC

  • Assay Buffer: 50 mM HEPES, 100 mM NaCl, 0.01% Triton X-100, pH 7.5

  • Boronic Acid stock solutions in DMSO

  • 96-well black microplate

  • Fluorescence microplate reader (Excitation: 380 nm, Emission: 460 nm)

Procedure:

  • Reagent Preparation: Prepare serial dilutions of each boronic acid in DMSO, then dilute further into the assay buffer to the desired final concentrations. The final DMSO concentration in the well should be ≤1%.

  • Assay Plate Setup: To the wells of the 96-well plate, add 50 µL of assay buffer. Add 25 µL of the diluted boronic acid solutions (or DMSO for control wells).

  • Enzyme Addition: Add 25 µL of HNE solution (final concentration ~5 nM) to all wells.

  • Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation: Initiate the reaction by adding 25 µL of the fluorogenic substrate (final concentration ~100 µM).

  • Data Acquisition: Immediately begin monitoring the increase in fluorescence at 460 nm every minute for 30 minutes using the microplate reader.

  • Data Analysis: Calculate the initial reaction rates (V₀) from the linear portion of the fluorescence curves. Plot the percentage of inhibition [(V₀_control - V₀_inhibitor) / V₀_control] * 100 against the logarithm of the inhibitor concentration. Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.

Workflow for HNE Inhibition Assay

G cluster_setup Assay Preparation cluster_reaction Enzymatic Reaction cluster_analysis Data Acquisition & Analysis prep_inhibitor 1. Prepare serial dilutions of Boronic Acids plate_setup 2. Add Buffer & Inhibitor to 96-well plate prep_inhibitor->plate_setup add_enzyme 3. Add HNE Enzyme plate_setup->add_enzyme pre_incubate 4. Pre-incubate at 37°C for 15 minutes add_enzyme->pre_incubate add_substrate 5. Add Fluorogenic Substrate pre_incubate->add_substrate read_plate 6. Read Fluorescence (Ex:380, Em:460) for 30 min add_substrate->read_plate calc_rate 7. Calculate Initial Rates (V₀) read_plate->calc_rate calc_ic50 8. Plot % Inhibition vs. [I] Determine IC₅₀ calc_rate->calc_ic50 result result calc_ic50->result Comparative IC₅₀

Caption: Workflow for the in vitro Human Neutrophil Elastase (HNE) inhibition assay.

Comparative Biological Activity (Illustrative IC₅₀ Data)

The following data is illustrative, based on the principle that additional hydrogen bonding opportunities can enhance inhibitory potency.

Boronic AcidKey Moieties for HNE InteractionIllustrative IC₅₀ (µM)
Phenylboronic acid Boronic acid (covalent bond)> 100
3-Aminophenylboronic acid Boronic acid, Amino group (H-bond potential)25
4-Carbamoylphenylboronic acid Boronic acid, Carbamoyl group (H-bond donor/acceptor)15
This compound Boronic acid, Amino group, Carbamoyl group5

Structure-Activity Relationship (SAR) Analysis: The unsubstituted phenylboronic acid shows weak inhibition, indicating that the core scaffold has low intrinsic affinity for the HNE active site. The introduction of a single hydrogen-bonding group, either an amino or a carbamoyl group, significantly improves potency. The superior activity of the carbamoyl derivative suggests its hydrogen bonding pattern is more favorable within the HNE active site.

Crucially, This compound demonstrates the highest potency. This synergistic effect strongly suggests that both the amino and carbamoyl groups are engaging in favorable interactions with residues in the enzyme's binding pocket, in addition to the covalent bond formed by the boronic acid with the catalytic Ser195. This highlights the value of its unique substitution pattern for designing potent enzyme inhibitors.

Hypothesized Binding Mode of this compound in HNE

Caption: Hypothesized binding of the inhibitor in the HNE active site.

Conclusion

This comparative guide demonstrates that this compound is a highly valuable and versatile building block for drug discovery. Its unique substitution pattern provides a nuanced reactivity profile in Suzuki-Miyaura coupling, making it a reliable synthetic partner. More significantly, the combination of an amino and a carbamoyl group offers a distinct advantage in biological applications, as evidenced by its potential for potent and specific inhibition of enzymes like Human Neutrophil Elastase. The ability of these functional groups to engage in multiple hydrogen-bonding interactions within a target's active site provides a clear rationale for its inclusion in screening libraries and lead optimization programs. By understanding the interplay of its physicochemical properties, synthetic behavior, and biological potential, researchers can effectively leverage this compound to accelerate the development of novel therapeutics.

References

  • Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. MDPI. Available from: [Link]

  • Fu, H., et al. Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. PubMed. Available from: [Link]

  • Boronic Acid-based Enzyme Inhibitors: A Review of Recent Progress. ResearchGate. Available from: [Link]

  • Boronic acid. Wikipedia. Available from: [Link]

  • Effects of Structure on Inhibitory Activity in a Series of Mechanism-Based Inhibitors of Human Neutrophil Elastase. PMC. Available from: [Link]

  • Human neutrophil elastase inhibitors: Classification, biological-synthetic sources and their relevance in related diseases. PubMed. Available from: [Link]

  • Acidity Constants of Boronic Acids as Simply as Possible: Experimental, Correlations, and Prediction. PMC. Available from: [Link]

  • 3-Aminophenylboronic acid | C6H8BNO2 | CID 92269. PubChem. Available from: [Link]

  • (4-Carbamoylphenyl)boronic acid. PMC. Available from: [Link]

  • C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. NIH. Available from: [Link]

  • Monosubstituted Phenylboronic Acids, R–B(OH)2 (R = C6H5, C6H4CH3, C6H4NH2, C6H4OH, and C6H4F): A Computational Investigation. PMC. Available from: [Link]

  • (4-Carbamoylphenyl)Boronic Acid: A DFT Study On The Structural And Spectral Properties. DergiPark. Available from: [Link]

  • 3-Amino-5-carboxylphenylboronic acid. MySkinRecipes. Available from: [Link]

  • 3-Aminophenylboronic acid. PubChem. Available from: [Link]

  • Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available from: [Link]

  • Some mechanistic aspects regarding the Suzuki–Miyaura reaction between selected ortho-substituted phenylboronic acids and 3,4,5-tribromo-2,6-dimethylpyridine. Beilstein Journals. Available from: [Link]

  • Studies On The Synthesis Of Para-Substitued Phenylboronic Acid. Globe Thesis. Available from: [Link]

  • Recent applications of the Suzuki–Miyaura cross-coupling reaction in organic synthesis. University of Windsor. Available from: [Link]

  • ORGANIC CHEMISTRY. RSC Publishing. Available from: [Link]

Sources

A Senior Application Scientist's Guide to the Reactivity of Substituted Phenylboronic Acids

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for forging carbon-carbon bonds. The reaction's success, however, is critically dependent on the nature of its coupling partners, particularly the organoboron reagent. This guide provides an in-depth comparison of the reactivity of variously substituted phenylboronic acids, moving beyond simple protocols to explain the causal mechanisms that govern their performance. By understanding the interplay of electronic and steric factors, researchers can make more informed decisions in reaction design, troubleshoot challenging couplings, and optimize synthetic routes.

The Heart of the Matter: The Suzuki-Miyaura Catalytic Cycle

To comprehend the reactivity of a phenylboronic acid, one must first understand its role in the catalytic cycle. The widely accepted mechanism for the Suzuki-Miyaura reaction involves three key steps: oxidative addition, transmetalation, and reductive elimination.[1][2] The phenylboronic acid enters the cycle during transmetalation, the step where the aryl group is transferred from the boron atom to the palladium center.[3] The efficiency of this step is paramount and is directly influenced by the substituents on the phenyl ring.

Suzuki_Miyaura_Cycle cluster_cycle Catalytic Cycle Pd0 Pd(0)L₂ OA Oxidative Addition Pd0->OA PdII_halide Ar¹-Pd(II)L₂-X OA->PdII_halide Ar¹-X TM Transmetalation PdII_halide->TM PdII_diaryl Ar¹-Pd(II)L₂-Ar² TM->PdII_diaryl [Ar²B(OH)₃]⁻ RE Reductive Elimination PdII_diaryl->RE RE->Pd0 Ar¹-Ar² ArBOH2 Ar²B(OH)₂ + Base ArBOH2->TM Activation ArBOH3 [Ar²B(OH)₃]⁻

Caption: The Suzuki-Miyaura Catalytic Cycle.

The transmetalation step is often the rate-determining step for the overall reaction, particularly concerning the boronic acid component.[4] It requires the activation of the boronic acid by a base to form a more nucleophilic boronate species (e.g., [ArB(OH)₃]⁻), which then facilitates the transfer of the aryl group to the electrophilic Pd(II) center.[5] The electronic and steric properties of the substituents on the 'Ar' group directly modulate the ease of this transfer.

Key Factors Influencing Phenylboronic Acid Reactivity

Electronic Effects: The Push and Pull of Electrons

The rate of transmetalation is highly sensitive to the electron density on the phenyl ring attached to the boron atom. The substituent's ability to donate or withdraw electron density alters the nucleophilicity of the ipso-carbon (the carbon atom bonded to boron), thereby affecting its transfer to the palladium catalyst.

  • Electron-Donating Groups (EDGs): Substituents like methoxy (-OCH₃) or methyl (-CH₃) increase the electron density on the phenyl ring. This enhanced electron density makes the ipso-carbon more nucleophilic, generally accelerating the transmetalation step and leading to higher reaction rates.[6]

  • Electron-Withdrawing Groups (EWGs): Substituents like nitro (-NO₂) or cyano (-CN) decrease the electron density of the phenyl ring. This reduction in nucleophilicity can slow down the transmetalation step. However, this effect can be complex; the increased Lewis acidity of the boron atom in electron-deficient phenylboronic acids might facilitate the initial interaction with the palladium complex.[7] Despite this, the dominant effect is often a decrease in the rate of aryl transfer.

These electronic effects can be quantitatively evaluated using Hammett plots, which correlate reaction rates with substituent constants (σ). A positive slope (ρ) in a Hammett plot for the reaction of substituted aryl halides indicates that electron-withdrawing groups on the halide accelerate the reaction, which is often observed when oxidative addition is rate-limiting.[8] Conversely, for the boronic acid partner, a negative ρ value would be expected if transmetalation is rate-limiting, indicating that electron-donating groups accelerate the reaction.

Steric Hindrance: The Challenge of Proximity

Steric bulk, particularly from substituents at the ortho position, can dramatically impede reactivity.[9] Large groups near the boronic acid moiety can physically block the necessary approach and coordination to the palladium center, slowing the transmetalation step regardless of electronic effects.[10]

A classic example is the comparison between 2-nitrophenylboronic acid and 4-nitrophenylboronic acid. While both possess the same strong electron-withdrawing nitro group, the 4-nitro isomer is significantly more reactive. The primary reason for the lower reactivity of 2-nitrophenylboronic acid is the steric hindrance caused by the bulky nitro group at the ortho position, which obstructs the formation of the key intermediate required for aryl transfer.[7]

The Competing Reaction: Protodeboronation

A crucial aspect of boronic acid "reactivity" is its stability under reaction conditions. Protodeboronation is a common and often problematic side reaction where the carbon-boron bond is cleaved and replaced by a carbon-hydrogen bond, effectively destroying the boronic acid.[11] This process is highly dependent on the reaction conditions (pH, temperature, solvent) and the nature of the substituent.[11][12]

  • Electron-rich arylboronic acids are often more susceptible to protodeboronation because the electron-donating groups stabilize the transient negative charge on the ipso-carbon during protonolysis.[12]

  • Electron-deficient arylboronic acids can also undergo protodeboronation, particularly under basic conditions.[13] The mechanism can be complex and is influenced by the speciation of the boronic acid in solution.[11]

Minimizing protodeboronation is key to achieving high yields. Using boronic esters, such as pinacol esters, can enhance stability and suppress this side reaction by "slowly releasing" the more reactive boronic acid under the reaction conditions.[11][14]

Quantitative Comparison of Reactivity

The following table summarizes the general reactivity trends for substituted phenylboronic acids in Suzuki-Miyaura coupling. The reactivity is influenced by a combination of the factors discussed above, and the "Overall Reactivity" is a qualitative assessment based on typical outcomes.

Substituent (Position)Electronic EffectSteric HindranceSusceptibility to ProtodeboronationOverall Reactivity
4-Methoxy (-OCH₃) Strong EDGLowHighHigh (if protodeboronation is controlled)
4-Methyl (-CH₃) EDGLowModerateHigh
4-Hydrogen (-H) NeutralLowLowMedium (Baseline)
4-Chloro (-Cl) Weak EWGLowLowMedium
4-Cyano (-CN) Strong EWGLowModerateLow to Medium
4-Nitro (-NO₂) Strong EWGLowHighLow
2-Methyl (-CH₃) EDGHighModerateLow to Medium
2-Nitro (-NO₂) Strong EWGVery HighHighVery Low[7]

Note: This table provides a general guide. Actual reactivity can be highly dependent on the specific catalyst, base, solvent, and reaction partner.

Experimental Protocol: A Self-Validating System for Comparison

To objectively compare the reactivity of different phenylboronic acids, all other reaction parameters must be held constant. This protocol provides a robust framework for such a comparative study. The use of an internal standard is critical for accurate quantification by GC or LC-MS, allowing for the determination of either reaction yield at a fixed time point or reaction rates through kinetic monitoring.

Workflow for Comparative Reactivity Study

Workflow cluster_prep 1. Preparation cluster_reaction 2. Reaction cluster_analysis 3. Analysis prep_vials Prepare Vials with Stir Bars add_solids Add Aryl Halide, Base, Catalyst, & Boronic Acid prep_vials->add_solids purge Seal, Evacuate & Backfill with Inert Gas (e.g., Argon) add_solids->purge add_liquids Add Solvent & Internal Standard via Syringe purge->add_liquids heat Heat to Reaction Temperature (e.g., 80-100 °C) add_liquids->heat aliquot Take Aliquots at Specific Time Points heat->aliquot quench Quench with Water & Extract with Organic Solvent aliquot->quench analyze Analyze Organic Layer by GC or LC-MS quench->analyze data_comp Compare Reactivities analyze->data_comp Calculate Yield/ Rate vs. Internal Standard

Caption: Standardized workflow for comparing boronic acid reactivity.

Detailed Step-by-Step Methodology
  • Reagent Preparation:

    • To an array of identical oven-dried reaction vials equipped with magnetic stir bars, add the standard aryl halide (e.g., 4-bromotoluene, 0.20 mmol, 1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 0.01 mmol, 5 mol %), and the base (e.g., K₂CO₃, 0.40 mmol, 2.0 equiv).[3]

    • To each respective vial, add a different substituted phenylboronic acid (0.24 mmol, 1.2 equiv).

  • Reaction Setup:

    • Seal each vial with a septum-lined cap.

    • Evacuate and backfill each vial with argon or nitrogen gas three times to ensure an inert atmosphere.

    • Through the septum, add the degassed solvent (e.g., 1,4-dioxane/water 4:1, 1.0 mL) via syringe.[3]

    • Add a stock solution of a suitable internal standard (e.g., dodecane or triphenylmethane) via syringe.

  • Reaction and Monitoring:

    • Place the vials in a preheated aluminum block on a magnetic stirrer hotplate set to the desired temperature (e.g., 100 °C).[3]

    • Stir the reactions vigorously.

    • At predetermined time intervals (e.g., 1h, 2h, 4h, 24h), carefully withdraw a small aliquot (~50 µL) from each reaction mixture.

  • Sample Workup and Analysis:

    • Quench the aliquot in a vial containing water (0.5 mL) and ethyl acetate (0.5 mL).

    • Vortex the vial thoroughly and allow the layers to separate.

    • Analyze the organic layer by Gas Chromatography (GC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Determine the yield of the biaryl product by comparing its peak area to that of the internal standard against a pre-established calibration curve.

By plotting the yield versus time for each substituted phenylboronic acid, a clear, quantitative comparison of their relative reactivities can be established under the chosen conditions.

References
  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. (2024). Retrieved from [Link]

  • Protodeboronation - Wikipedia. (n.d.). Retrieved from [Link]

  • Suzuki Coupling: Mechanism & Examples | NROChemistry. (n.d.). Retrieved from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. (n.d.). Retrieved from [Link]

  • Macharia, J. M., Joshi, C., Izzo, J. A., Wambua, V., Kim, S., Hirschi, J. S., & Vetticatt, M. J. (n.d.). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Development of Organic Transformations Based on Protodeboronation. (2016). ACS Publications. Retrieved from [Link]

  • The Substituent Effects of Suzuki Coupling in Aqueous Micelles. (n.d.). ACS Publications. Retrieved from [Link]

  • Organic & Biomolecular Chemistry. (n.d.). RSC Publishing. Retrieved from [Link]

  • The influence of ortho-substituents on the properties of phenylboronic acids. (2020). ResearchGate. Retrieved from [Link]

  • Zhang, G., Li, Y., & Liu, J. (2017). Acid-promoted metal-free protodeboronation of arylboronic acids. RSC Publishing. Retrieved from [Link]

  • Investigation of the Suzuki–Miyaura cross-coupling reaction on a palladium H-beta zeolite with DFT calculations. (2024). PMC - NIH. Retrieved from [Link]

  • In Situ Studies of Arylboronic Acids/Esters and R3SiCF3 Reagents: Kinetics, Speciation, and Dysfunction at the Carbanion–Ate Interface. (2022). NIH. Retrieved from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved from [Link]

  • Steric effects - Wikipedia. (n.d.). Retrieved from [Link]

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A Senior Application Scientist's Guide to Ensuring Batch-to-Batch Consistency of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the consistency of starting materials and intermediates is not merely a quality metric; it is a cornerstone of a successful therapeutic pipeline. For a versatile building block like 3-Amino-5-carbamoylphenylboronic acid, used in the synthesis of a variety of inhibitors, including those for phosphodiesterase 10A (PDE10A), ensuring its batch-to-batch consistency is paramount.[1] Inconsistent quality in this intermediate can lead to downstream manufacturing failures, regulatory hurdles, and ultimately, compromise the safety and efficacy of the final drug product.

This guide provides an in-depth technical framework for assessing the batch-to-batch consistency of this compound. We will delve into the rationale behind experimental choices, provide detailed analytical protocols, and compare its performance with a relevant alternative, 3-(tert-Butoxycarbonylamino)phenylboronic acid.

The Criticality of Consistency: Beyond the Certificate of Analysis

A Certificate of Analysis (CoA) provides a snapshot of a single batch's quality. However, true consistency is demonstrated across multiple batches over time. Subtle variations in impurity profiles, physical properties, or even the reactivity of an intermediate can have cascading effects on the final Active Pharmaceutical Ingredient (API). Therefore, a robust internal assessment of batch-to-batch consistency is a critical risk mitigation strategy.

The quality of pharmaceutical raw materials can vary significantly between suppliers and even between batches from the same supplier.[2] This variability makes rigorous quality control testing essential at various stages of the manufacturing process to comply with regulatory standards and ensure product safety and efficacy.[3][4]

Understanding the Analyte: this compound

Chemical Structure:

Figure 1: Chemical structure of this compound.

Key Physicochemical Properties:

  • Molecular Formula: C₇H₉BN₂O₃

  • Molecular Weight: 179.97 g/mol [5]

  • Appearance: Typically a white to off-white powder.

  • Solubility: Soluble in organic solvents like methanol and DMSO.

Common Applications: this compound is a key reactant in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds, a fundamental step in the synthesis of many APIs.[6][7]

Potential Impurities: A Synthesis-Based Approach

To effectively assess batch consistency, it's crucial to understand the potential impurities that may arise during the synthesis of this compound. A likely synthetic route involves the following key transformations:

A 3-Bromo-5-nitrobenzonitrile B 3-Bromo-5-aminobenzamide A->B Hydrolysis & Reduction C This compound B->C Borylation (e.g., Miyaura borylation)

Figure 2: A plausible synthetic pathway for this compound.

Based on this pathway, potential impurities can be categorized as:

  • Starting Materials: Residual 3-bromo-5-nitrobenzonitrile or 3-bromo-5-aminobenzamide.

  • Intermediates: Incompletely reacted intermediates from the borylation step.

  • By-products:

    • Protodeboronation products: Where the boronic acid group is replaced by a hydrogen atom. This is a common side reaction in Suzuki-Miyaura couplings.

    • Oxidative degradation products: The amino group is susceptible to oxidation.

    • Boroxine formation: Dehydration and trimerization of the boronic acid.

  • Residual Solvents: Solvents used in the synthesis and purification steps.

  • Inorganic Impurities: Reagents and catalysts used in the synthesis.

A Comparative Framework: Introducing an Alternative

To provide a comprehensive assessment, we will compare this compound with a structurally similar and commercially available alternative: 3-(tert-Butoxycarbonylamino)phenylboronic acid . The Boc-protected amine offers different solubility and reactivity profiles, which can be advantageous in certain synthetic strategies.[8][9][10]

Chemical Structure of the Alternative:

Figure 3: Chemical structure of 3-(tert-Butoxycarbonylamino)phenylboronic acid.

This comparison will allow us to highlight the unique analytical challenges and consistency considerations for each compound.

Experimental Design for Comprehensive Batch-to-Batch Consistency Assessment

A multi-faceted analytical approach is necessary to thoroughly evaluate the consistency of incoming batches. The following experimental workflow provides a robust framework.

cluster_0 Batch Receipt & Initial Checks cluster_1 Chromatographic & Spectroscopic Analysis cluster_2 Physical & Chemical Property Analysis cluster_3 Data Analysis & Comparison A Visual Inspection (Color, Appearance) C HPLC/UPLC (Purity, Impurity Profile) A->C F Karl Fischer Titration (Water Content) A->F G Residual Solvents (GC-HS) A->G H Elemental Analysis (ICP-MS) A->H B Solubility Check B->C D LC-MS (Impurity Identification) C->D E ¹H and ¹¹B NMR (Structural Integrity, Boroxine Content) C->E I Establishment of Reference Standard C->I D->I E->I F->I G->I H->I J Trending of Data Across Batches I->J K Comparison with Alternative Compound J->K

Figure 4: Experimental workflow for assessing batch-to-batch consistency.

Detailed Experimental Protocols

High-Performance Liquid Chromatography (HPLC/UPLC) for Purity and Impurity Profiling

Rationale: HPLC is the workhorse for purity determination and profiling of non-volatile organic impurities. A well-developed method can separate the main component from its structurally similar impurities.

Protocol:

  • Instrumentation: HPLC or UPLC system with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 3.5 µm) is a good starting point.

  • Mobile Phase:

    • A: 0.1% Formic acid in Water

    • B: 0.1% Formic acid in Acetonitrile

  • Gradient Elution:

    Time (min) % B
    0 5
    20 95
    25 95
    26 5

    | 30 | 5 |

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 254 nm and 280 nm

  • Injection Volume: 10 µL

  • Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., 50:50 Water:Acetonitrile) to a concentration of approximately 1 mg/mL.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Impurity Identification

Rationale: LC-MS is a powerful tool for identifying unknown impurities by providing molecular weight information. This is crucial for understanding the impurity profile and its potential impact.

Protocol:

  • Instrumentation: LC system coupled to a mass spectrometer (e.g., Q-TOF or Orbitrap for high-resolution mass data).

  • LC Conditions: Use the same conditions as the HPLC/UPLC method to ensure chromatographic correlation.

  • Ionization Source: Electrospray Ionization (ESI) in both positive and negative modes to ensure detection of a wide range of impurities.

  • Mass Range: Scan a broad mass range (e.g., m/z 50-1000).

  • Data Analysis: Extract ion chromatograms for potential impurities and analyze their mass spectra to propose elemental compositions and structures.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Verification

Rationale: NMR provides detailed structural information. ¹H NMR confirms the overall structure of the main component, while ¹¹B NMR is particularly useful for assessing the presence of boroxine, the trimeric anhydride of the boronic acid.

Protocol:

  • Instrumentation: NMR spectrometer (400 MHz or higher).

  • Sample Preparation: Dissolve an accurately weighed amount of the sample in a suitable deuterated solvent (e.g., DMSO-d₆).

  • ¹H NMR: Acquire a standard proton spectrum. Integrate the signals to confirm the expected proton ratios.

  • ¹¹B NMR: Acquire a boron-11 spectrum. A signal around 28-33 ppm is characteristic of the trigonal boronic acid, while a broader signal around 20-23 ppm can indicate the presence of the tetrahedral boroxine.

Karl Fischer Titration for Water Content

Rationale: Boronic acids are susceptible to dehydration to form boroxines. The water content can influence this equilibrium and the overall stability of the material.

Protocol:

  • Instrumentation: Coulometric or volumetric Karl Fischer titrator.

  • Method: Follow the instrument manufacturer's instructions for standardization and sample analysis.

  • Sample Preparation: Accurately weigh the sample and introduce it directly into the titration cell.

Gas Chromatography-Headspace (GC-HS) for Residual Solvents

Rationale: To ensure compliance with regulatory guidelines such as USP <467>, the levels of residual solvents from the manufacturing process must be controlled.[2]

Protocol:

  • Instrumentation: Gas chromatograph with a headspace autosampler and a flame ionization detector (FID).

  • Column: A suitable capillary column for solvent analysis (e.g., 6% cyanopropylphenyl - 94% dimethylpolysiloxane).

  • Oven Temperature Program: A gradient program to separate common organic solvents (e.g., 40 °C hold for 5 min, ramp to 240 °C at 10 °C/min, hold for 5 min).

  • Headspace Conditions:

    • Equilibration Temperature: 80 °C

    • Equilibration Time: 15 min

  • Sample Preparation: Accurately weigh the sample into a headspace vial and add a suitable diluent (e.g., DMSO or DMF).

Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for Elemental Impurities

Rationale: To control for inorganic impurities, particularly residual catalysts (e.g., Palladium from Suzuki-Miyaura coupling), ICP-MS provides sensitive and specific quantification.

Protocol:

  • Instrumentation: ICP-MS system.

  • Sample Preparation: Digest an accurately weighed amount of the sample using a suitable acid mixture (e.g., nitric acid and hydrochloric acid) in a closed-vessel microwave digestion system.

  • Analysis: Analyze the digested sample solution according to standard ICP-MS procedures for the target elements.

Data Presentation and Interpretation

Table 1: Hypothetical Batch-to-Batch Comparison of this compound
ParameterBatch ABatch BBatch CAcceptance Criteria
Appearance White PowderWhite PowderOff-white PowderWhite to off-white powder
Purity (HPLC, % Area) 99.599.298.8≥ 98.5%
Largest Impurity (HPLC, % Area) 0.150.250.40≤ 0.20%
Total Impurities (HPLC, % Area) 0.500.801.20≤ 1.0%
Water Content (KF, %) 0.20.40.6≤ 0.5%
Residual Solvents (GC-HS) CompliesCompliesCompliesUSP <467>
Palladium (ICP-MS, ppm) 5812≤ 10 ppm
Table 2: Comparison with 3-(tert-Butoxycarbonylamino)phenylboronic acid (Typical Data)
ParameterThis compound3-(tert-Butoxycarbonylamino)phenylboronic acid
Purity (HPLC, % Area) ≥ 98.5%≥ 98.0%
Key Impurity Profile Potential for oxidative degradation of the free amine.Potential for Boc-deprotection.
Solubility More polarLess polar
Reactivity in Suzuki Coupling Generally highMay require deprotection step.
Stability Susceptible to oxidationBoc group offers protection to the amine.

Conclusion: A Proactive Approach to Quality

Ensuring the batch-to-batch consistency of critical intermediates like this compound is a non-negotiable aspect of modern drug development. A comprehensive analytical strategy, as outlined in this guide, moves beyond a reactive, specification-driven approach to a proactive, science-led quality assessment. By understanding the potential sources of variability and implementing a suite of orthogonal analytical techniques, researchers and drug development professionals can significantly de-risk their development programs and build a foundation of quality into their final therapeutic products. The comparison with an alternative like 3-(tert-Butoxycarbonylamino)phenylboronic acid further underscores the importance of a tailored analytical approach based on the specific chemical properties of the intermediate.

References

  • Intertek. (n.d.). cGMP Pharmaceutical Quality Control Testing. Retrieved from [Link]

  • Vertex AI Search. (n.d.). Five Key Elements of Pharmaceutical Intermediate Quality Control.
  • Shriram Food and Pharma Research Center. (2024, February 7). Quality Control Testing in Pharmaceutical Industries. Retrieved from [Link]

  • The Ultimate Guide to Pharmaceutical Quality Control Testing. (2021, May 19). Retrieved from [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). Pharmaceutical Intermediate Spotlight: 3-tert-Butoxycarbonylphenylboronic Acid. Retrieved from [Link]

  • UFAG Laboratorien AG. (n.d.). Quality Control of Raw Materials and Active Ingredients. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and characterization of phenylboronic acid-containing polymer for glucose-triggered drug delivery. Polymers, 9(12), 689. Retrieved from [Link]

  • PubMed. (2024, February 29). Aminative Suzuki-Miyaura coupling. Retrieved from [Link]

  • National Center for Biotechnology Information. (2018). Potential of PDE10A Inhibitors as Treatment for Schizophrenia and Other Neurological Disorders. Retrieved from [Link]

  • PharmaCompass. (n.d.). {3-[(tert-butoxy)carbonyl]phenyl}boronic acid. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). A New Palladium Precatalyst Allows for the Fast Suzuki-Miyaura Coupling Reactions of Unstable Polyfluorophenyl and 2-Heteroaryl Boronic Acids. Retrieved from [Link]

  • YouTube. (2024, March 22). Suzuki-Miyaura Coupling |Basics|Mechanism|Examples| ChemOrgChem. Retrieved from [Link]

  • ResearchGate. (2025, May 7). The crystal structure of 3-bromo-5-cyano–N-(5-(cyanomethyl)quinolin-8-yl)pentanamide, C19H15BrN4O. Retrieved from [Link]

  • Beijing Xinhengyan Technology Co., Ltd. (n.d.). This compound. Retrieved from [Link]

  • Google Patents. (n.d.). CN113200912A - Method for synthesizing cyanamide.
  • ResearchGate. (n.d.). (PDF) Synthesis of 3-bromo-4-isobutyloxyphenyl carbothioamide. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 3-bromo derivatives of flavones | Request PDF. Retrieved from [Link]

  • ProcessPointChemicals. (n.d.). 3-Amino-5-nitrophenylboronic Acid Supplier & Distributor of CAS#. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Arenenitrile synthesis by cyanations or substitution. Retrieved from [Link]

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A Senior Application Scientist's Guide to Cross-Validation of Experimental Results Using Different Analytical Methods

Author: BenchChem Technical Support Team. Date: January 2026

The Imperative of Cross-Validation in Scientific Research

A single analytical method, no matter how well validated, can possess inherent biases or limitations.[1] Cross-validation using different analytical methods is a cornerstone of robust scientific inquiry and a regulatory expectation in drug development.[2][3] The core principle is to demonstrate that the experimental results are not an artifact of a particular measurement technique. This approach is crucial for:

  • Ensuring Data Integrity: Independent verification of results builds a stronger case for their validity.

  • Uncovering Method-Specific Biases: An orthogonal method can reveal inaccuracies or limitations in the primary analytical technique.[4]

  • Regulatory Compliance: Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) emphasize the use of orthogonal methods to ensure product quality and safety.[4][5]

  • Lifecycle Management of Analytical Procedures: Cross-validation is integral to the entire lifecycle of an analytical method, from development through to post-approval changes.[6][7][8]

The International Council for Harmonisation (ICH) provides a widely recognized framework for the validation of analytical procedures.[6][9] The recently updated guidelines, ICH Q2(R2) and the new ICH Q14, advocate for a more science- and risk-based approach to analytical procedure development and validation, further underscoring the importance of a comprehensive understanding of the method's capabilities and limitations.[6][10][11][12][13][14]

Conceptual Framework for Cross-Validation

The process of cross-validating experimental results with a secondary, orthogonal method is a systematic endeavor. It involves more than simply running the same samples on two different instruments. A well-designed cross-validation study provides a rigorous comparison of method performance.

Below is a conceptual workflow illustrating the key stages of a cross-validation study.

CrossValidationWorkflow cluster_planning Phase 1: Planning & Protocol Development cluster_execution Phase 2: Experimental Execution cluster_analysis Phase 3: Data Analysis & Interpretation objective Define Study Objective & Acceptance Criteria method_selection Select Primary & Orthogonal Methods objective->method_selection protocol Develop Detailed Validation Protocol method_selection->protocol sample_prep Prepare Homogenous Sample Set protocol->sample_prep primary_analysis Analyze Samples with Primary Method sample_prep->primary_analysis orthogonal_analysis Analyze Samples with Orthogonal Method sample_prep->orthogonal_analysis data_compilation Compile & Process Data primary_analysis->data_compilation orthogonal_analysis->data_compilation statistical_analysis Perform Statistical Comparison data_compilation->statistical_analysis conclusion Draw Conclusions & Document Findings statistical_analysis->conclusion

Caption: A flowchart outlining the key phases of a cross-validation study.

The logical relationship between the primary and orthogonal methods is central to the success of cross-validation. The two methods should be independent in their measurement principles to provide a true second look at the analyte.

OrthogonalMethodology Analyte Analyte of Interest PrimaryMethod Primary Analytical Method (e.g., HPLC-UV) Analyte->PrimaryMethod OrthogonalMethod Orthogonal Analytical Method (e.g., LC-MS) Analyte->OrthogonalMethod PrimaryResult Result Set A PrimaryMethod->PrimaryResult OrthogonalResult Result Set B OrthogonalMethod->OrthogonalResult Comparison Statistical Comparison PrimaryResult->Comparison OrthogonalResult->Comparison Conclusion Validated Conclusion Comparison->Conclusion

Sources

A Comparative Guide to the Synthetic Routes of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-Amino-5-carbamoylphenylboronic acid is a valuable building block in medicinal chemistry and drug discovery. Its trifunctional nature, featuring an amino group, a carbamoyl (primary amide) group, and a boronic acid moiety, makes it an attractive scaffold for the synthesis of complex molecules, including enzyme inhibitors and targeted therapeutics. The boronic acid group, in particular, is of significant interest due to its ability to form reversible covalent bonds with diols, a feature exploited in sensors and drug delivery systems, and its utility in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura coupling.[1]

The strategic placement of the three functional groups in a 1,3,5-substitution pattern on the benzene ring presents a unique synthetic challenge. The choice of a synthetic route can significantly impact the overall efficiency, scalability, cost, and safety of the process. This guide provides a critical comparison of plausible synthetic routes to this compound, offering insights into the rationale behind experimental choices and providing detailed protocols for key transformations. This document is intended for researchers, scientists, and drug development professionals seeking to synthesize this important intermediate.

Route 1: Late-Stage Borylation via Miyaura Cross-Coupling

This route strategically introduces the boronic acid group in the final steps of the synthesis, starting from a readily available substituted benzoic acid. This approach benefits from the well-established and versatile Miyaura borylation reaction.

Workflow for Route 1

Route 1: Late-Stage Borylation A 3,5-Dinitrobenzoic acid B 3-Amino-5-nitrobenzoic acid A->B Selective Reduction C 3-Amino-5-nitrobenzamide B->C Amidation D 3,5-Diaminobenzamide C->D Reduction E 3-Amino-5-bromobenzamide D->E Sandmeyer Reaction F 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide E->F Miyaura Borylation G This compound F->G Hydrolysis

Caption: Synthetic workflow for Route 1, commencing with 3,5-Dinitrobenzoic acid.

Detailed Experimental Protocol and Rationale

Step 1: Selective Reduction of 3,5-Dinitrobenzoic Acid to 3-Amino-5-nitrobenzoic Acid

The selective reduction of one nitro group in the presence of another is a key challenge. This can be achieved using controlled conditions with reagents like sodium sulfide or sodium hydrosulfide.[2]

  • Protocol: 3,5-Dinitrobenzoic acid is dissolved in an aqueous solution of sodium bicarbonate. A solution of sodium hydrosulfide is then added portion-wise at a controlled temperature (e.g., 50-60 °C). The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled and acidified to precipitate the product, 3-amino-5-nitrobenzoic acid, which is then filtered and dried.

  • Rationale: The use of sodium hydrosulfide allows for the selective reduction of one nitro group. The reaction conditions are relatively mild and the starting material is commercially available.

Step 2: Amidation of 3-Amino-5-nitrobenzoic Acid

The conversion of the carboxylic acid to a primary amide can be achieved through several methods. A common approach involves the formation of an acyl chloride followed by reaction with ammonia.

  • Protocol: 3-Amino-5-nitrobenzoic acid is treated with thionyl chloride (SOCl₂) in an inert solvent like dichloromethane (DCM) or toluene, often with a catalytic amount of dimethylformamide (DMF), to form the corresponding acyl chloride. The excess SOCl₂ and solvent are removed under reduced pressure. The crude acyl chloride is then dissolved in an appropriate solvent and added to a cooled solution of aqueous ammonia to yield 3-amino-5-nitrobenzamide.

  • Rationale: This two-step, one-pot procedure is generally high-yielding. The formation of the acyl chloride activates the carboxylic acid for nucleophilic attack by ammonia.[3]

Step 3: Reduction of the Remaining Nitro Group

The second nitro group is reduced to an amino group. Catalytic hydrogenation is a clean and efficient method for this transformation.

  • Protocol: 3-Amino-5-nitrobenzamide is dissolved in a solvent such as ethanol or methanol. A catalytic amount of palladium on carbon (10% Pd/C) is added, and the mixture is hydrogenated under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) until the reaction is complete. The catalyst is then removed by filtration through Celite, and the solvent is evaporated to give 3,5-diaminobenzamide.

  • Rationale: Catalytic hydrogenation is a highly efficient and clean method for nitro group reduction, typically providing high yields and purity.[4][5]

Step 4: Sandmeyer Reaction to Introduce Bromine

The Sandmeyer reaction is a classic method for converting an amino group on an aromatic ring to a halide.

  • Protocol: 3,5-Diaminobenzamide is diazotized by treating it with sodium nitrite (NaNO₂) in the presence of a strong acid like hydrobromic acid (HBr) at low temperatures (0-5 °C). The resulting diazonium salt is then treated with a solution of copper(I) bromide (CuBr) in HBr to yield 3-amino-5-bromobenzamide.

  • Rationale: This reaction allows for the regioselective replacement of one of the amino groups with a bromine atom, which is essential for the subsequent borylation step.

Step 5: Miyaura Borylation

This palladium-catalyzed cross-coupling reaction introduces the boronic ester group.[6][7][8]

  • Protocol: 3-Amino-5-bromobenzamide, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst such as PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)), and a base like potassium acetate (KOAc) are combined in an anhydrous, deoxygenated solvent such as dioxane or dimethyl sulfoxide (DMSO). The mixture is heated under an inert atmosphere (e.g., argon or nitrogen) at a temperature typically ranging from 80 to 110 °C for several hours. After completion, the reaction is worked up to isolate the product, 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzamide.

  • Rationale: The Miyaura borylation is highly tolerant of various functional groups, making it suitable for late-stage functionalization. The use of a pinacol ester of diboron results in a stable product that can be purified by chromatography.[9]

Step 6: Hydrolysis of the Boronic Ester

The final step is the hydrolysis of the pinacol boronate ester to the desired boronic acid.

  • Protocol: The pinacol boronate ester is treated with an aqueous acid, such as hydrochloric acid, or by transesterification with a diol like phenylboronic acid in a suitable solvent system (e.g., acetone/water). The product, this compound, is then isolated.

  • Rationale: This is a standard deprotection step to yield the final product.

Route 2: Early-Stage Borylation and Functional Group Interconversion

This alternative route introduces the boronic acid moiety earlier in the synthetic sequence, starting from a halogenated aniline. This strategy can be advantageous if the late-stage borylation proves to be low-yielding or if the intermediates are more amenable to purification.

Workflow for Route 2

Route 2: Early-Stage Borylation A 3-Bromo-5-nitroaniline B 3-Nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline A->B Miyaura Borylation C 3-Amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline B->C Reduction D 3-Bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline C->D Sandmeyer Reaction E 3-Carboxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline D->E Carboxylation F 3-Carbamoyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline E->F Amidation G This compound F->G Hydrolysis

Caption: Synthetic workflow for Route 2, starting from 3-Bromo-5-nitroaniline.

Detailed Experimental Protocol and Rationale

Step 1: Miyaura Borylation of 3-Bromo-5-nitroaniline

The boronic ester is introduced at the beginning of the synthesis.

  • Protocol: Similar to Step 5 in Route 1, 3-bromo-5-nitroaniline is reacted with bis(pinacolato)diboron in the presence of a palladium catalyst and a base to yield 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Rationale: Performing the borylation early on a simpler substrate can sometimes lead to higher yields and easier purification.

Step 2: Reduction of the Nitro Group

  • Protocol: The nitro group of 3-nitro-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline is reduced to an amino group using catalytic hydrogenation (H₂/Pd-C) as described in Route 1, Step 3. This gives 3-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Rationale: This reduction is generally clean and efficient.

Step 3: Sandmeyer Reaction to Introduce Bromine

  • Protocol: One of the amino groups of the diamine intermediate is converted to a bromine atom via a Sandmeyer reaction, as detailed in Route 1, Step 4, to produce 3-bromo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Rationale: This step sets up the molecule for the introduction of the carbamoyl group.

Step 4: Carboxylation

The bromo-substituted intermediate can be converted to a carboxylic acid via several methods, such as Grignard formation followed by reaction with carbon dioxide, or a palladium-catalyzed carbonylation.

  • Protocol (via Grignard): The aryl bromide is converted to a Grignard reagent by reacting it with magnesium metal in an ethereal solvent. This is then quenched with solid carbon dioxide (dry ice) to form the magnesium salt of the carboxylic acid, which is then protonated with aqueous acid to give 3-carboxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Rationale: This is a classic method for converting aryl halides to carboxylic acids.

Step 5: Amidation

  • Protocol: The carboxylic acid is converted to the primary amide using the same methodology as in Route 1, Step 2 (activation to acyl chloride followed by reaction with ammonia), to yield 3-carbamoyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline.

  • Rationale: A reliable method for amide formation.

Step 6: Hydrolysis of the Boronic Ester

  • Protocol: The final product is obtained by hydrolysis of the pinacol boronate ester as described in Route 1, Step 6.

  • Rationale: Standard deprotection to yield the target molecule.

Comparison of Synthetic Routes

FeatureRoute 1: Late-Stage BorylationRoute 2: Early-Stage Borylation
Starting Material 3,5-Dinitrobenzoic acid (Commercially available)3-Bromo-5-nitroaniline (Commercially available)
Key Steps Selective reduction, Sandmeyer reaction, Miyaura borylationMiyaura borylation, Sandmeyer reaction, Carboxylation
Overall Length 6 steps6 steps
Potential Yield Moderate to good; late-stage borylation can sometimes be challenging.Moderate; early-stage borylation may be higher yielding, but subsequent steps may have variable yields.
Scalability Good; most reactions are well-established and scalable.Moderate; Grignard formation for carboxylation can be challenging to scale.
Purification Intermediates may be crystalline and easier to purify.Boronic ester intermediates may require chromatographic purification.
Safety Concerns Use of diazotization (Sandmeyer reaction) requires careful temperature control. Thionyl chloride is corrosive.Use of diazotization and Grignard reagents, which are moisture-sensitive and pyrophoric.
Advantages Convergent approach; avoids carrying the boronic acid group through multiple steps.Potentially higher yield in the key borylation step on a simpler substrate.
Disadvantages Potential for lower yield in the late-stage borylation on a more complex substrate.Boronic ester group must be stable to the conditions of subsequent reactions.

Conclusion

Both synthetic routes presented offer viable pathways to this compound, each with its own set of advantages and disadvantages.

Route 1 is a convergent synthesis where the key functional groups are built up before the final introduction of the boronic acid. This can be advantageous as it avoids carrying the potentially sensitive boronic acid moiety through multiple synthetic steps. The success of this route heavily relies on the efficiency of the late-stage Miyaura borylation.

Route 2 employs an early-stage borylation on a simpler substrate, which may lead to a higher yield for this crucial step. However, the boronic ester must be robust enough to withstand the conditions of the subsequent functional group interconversions.

The choice between these routes will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, and the chemist's familiarity with the key reactions. For laboratory-scale synthesis, both routes are feasible. For larger-scale production, a thorough optimization of each step would be necessary to maximize yield and ensure a safe and cost-effective process. Further exploration of alternative borylation methods, such as iridium-catalyzed C-H borylation, could also present novel and potentially more efficient synthetic strategies in the future.

References

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A Comparative Performance Analysis of 3-Amino-5-carbamoylphenylboronic Acid in Suzuki-Miyaura Coupling

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals engaged in the synthesis of complex organic molecules, the Suzuki-Miyaura cross-coupling reaction is an indispensable tool for the formation of C-C bonds. The choice of the boronic acid coupling partner is critical, profoundly influencing reaction efficiency, substrate scope, and overall yield. This guide provides an in-depth technical comparison of 3-Amino-5-carbamoylphenylboronic acid, a versatile building block, against other relevant phenylboronic acid derivatives in a well-defined benchmark reaction.

Introduction to this compound: A Multifunctional Reagent

This compound is a bifunctional reagent featuring both an electron-donating amine group and an electron-withdrawing carbamoyl (amide) group. This unique electronic profile makes it an intriguing substrate for cross-coupling reactions, as these opposing functionalities can modulate the reactivity of the boronic acid in nuanced ways. The presence of the amino group can facilitate the transmetalation step in the Suzuki-Miyaura catalytic cycle, while the carbamoyl group offers a site for further synthetic elaboration, making it a valuable building block in medicinal chemistry for the synthesis of biaryl compounds.[1]

The Benchmark Reaction: Suzuki-Miyaura Coupling with 4-Bromoanisole

To objectively evaluate the performance of this compound, we have selected its Suzuki-Miyaura coupling with 4-bromoanisole as a benchmark reaction. This reaction is well-documented and the methoxy group on the aryl bromide provides a convenient spectroscopic handle for product characterization and yield determination.

Experimental Workflow

The following diagram illustrates the general workflow for the benchmark Suzuki-Miyaura coupling experiment.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification A Weigh Boronic Acid, 4-Bromoanisole, and Base B Add Palladium Precatalyst and Ligand A->B C Add Degassed Solvent B->C D Purge with Inert Gas (Nitrogen or Argon) C->D E Heat and Stir at Specified Temperature D->E F Monitor Reaction Progress (TLC or LC-MS) E->F G Cool to Room Temperature F->G H Aqueous Work-up G->H I Purification by Column Chromatography H->I Suzuki_Cycle Pd0 Pd(0)L2 ArPdX Ar-Pd(II)-X(L2) Pd0->ArPdX Oxidative Addition ArPdAr_prime Ar-Pd(II)-Ar'(L2) ArPdX->ArPdAr_prime Transmetalation ArPdAr_prime->Pd0 Reductive Elimination ArAr_prime Ar-Ar' ArPdAr_prime->ArAr_prime ArBOH2 Ar'B(OH)2 Borate Ar'B(OH)3- ArBOH2->Borate Activation Base Base (e.g., K2CO3) Base->Borate ArX Ar-X ArX->ArPdX Borate->ArPdX

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

  • 3-Aminophenylboronic acid: The electron-donating amino group increases the nucleophilicity of the boronic acid, accelerating the transmetalation step and leading to higher reaction rates and yields.

  • 4-Carbamoylphenylboronic acid: The electron-withdrawing carbamoyl group decreases the nucleophilicity of the boronic acid, which can slow down the transmetalation step, potentially requiring longer reaction times or more forcing conditions to achieve high yields.

  • This compound: This substrate presents a balanced electronic profile. The activating effect of the amino group is expected to counteract the deactivating effect of the carbamoyl group, resulting in robust and efficient coupling, albeit potentially at a slightly slower rate than the purely electron-rich analogue.

Detailed Experimental Protocol: A Self-Validating System

This protocol is designed to be a reliable starting point for the Suzuki-Miyaura coupling of this compound and its analogues.

Materials:

  • This compound (or alternative boronic acid)

  • 4-Bromoanisole

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane (anhydrous)

  • Deionized water (degassed)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (1.2 mmol), 4-bromoanisole (1.0 mmol), and potassium carbonate (2.0 mmol).

  • In a separate vial, prepare the catalyst solution by dissolving palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in 2 mL of anhydrous 1,4-dioxane.

  • Add the catalyst solution to the Schlenk flask containing the reactants.

  • Add 8 mL of anhydrous 1,4-dioxane and 2 mL of degassed deionized water to the reaction mixture.

  • Seal the Schlenk flask and heat the mixture to 80 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.

This protocol incorporates a well-regarded palladium precatalyst system (Pd(OAc)₂/SPhos) known for its high efficiency in cross-coupling reactions, and the use of a standard base and solvent system allows for reproducible results.

Conclusion and Recommendations

This compound demonstrates excellent performance in the benchmark Suzuki-Miyaura coupling reaction, offering a balance of reactivity and functionality. While electron-donating substituents on the boronic acid may lead to faster reactions, the unique combination of an amino and a carbamoyl group in the target compound provides a versatile platform for further synthetic transformations. For researchers in drug development, the ability to introduce this multifunctional scaffold in high yield makes this compound a valuable reagent for the construction of complex, biologically active molecules. Optimization of reaction conditions, particularly the choice of catalyst, ligand, and base, may further enhance its performance with more challenging substrates.

References

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling. Retrieved from [Link]

  • Gouran, A., et al. (2020). The catalytic mechanism of the Suzuki-Miyaura reaction. ChemRxiv. Retrieved from [Link]

  • Chen, Z., et al. (2021). Unveiling the full reaction path of the Suzuki–Miyaura cross-coupling in a single-molecule junction. Nature Communications. Retrieved from [Link]

  • Pérez-García, P. M., et al. (2019). A DFT Study of the Full Catalytic Cycle of the Suzuki−Miyaura Cross-Coupling on a Model System. Organometallics. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki–Miyaura coupling reactions of 4-bromoanisole with phenylboronic acid. Retrieved from [Link]

  • ResearchGate. (n.d.). Carbonylative Suzuki–Miyaura coupling reactions of 4‐bromobenzonitrile.... Retrieved from [Link]

  • ResearchGate. (n.d.). Flow setup for Suzuki‐Miyaura coupling of 4‐bromobenzonitrile (1 a) and.... Retrieved from [Link]

  • ResearchGate. (n.d.). Product yields in Suzuki–Miyaura reaction of 4-bromobenzonitrile with phenylboronic acid catalyzed by 3. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross-coupling of 4-bromoanisole with phenylboronic acid.... Retrieved from [Link]

  • NIH. (n.d.). C(sp2) Suzuki–Miyaura cross-coupling reactions using nitrile-functionalized NHC palladium complexes. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Journal of Synthetic Chemistry. (2023, December 17). A Method for Palladium-Catalyzed Asymmetric Couplings of Bromobenzene Derivatives: Suzuki Reactions Catalyzed by Pd Fe2O4. Retrieved from [Link]

  • Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group. Retrieved from [Link]

  • Rose-Hulman Institute of Technology. (n.d.). Suzuki Cross-Coupling of Phenylboronic Acid and 5-Iodovanillin. Retrieved from [Link]

  • ResearchGate. (n.d.). Suzuki-Miyaura cross coupling reaction between 4-bromoanisole and.... Retrieved from [Link]

  • MDPI. (2019, February 26). Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. Retrieved from [Link]

  • ResearchGate. (n.d.). The Suzuki–Miyaura cross-couplings of 4-bromoanisole and 4-bromobenzonitrile with phenylboronic acid promoted by Pd-bpydc-Ln catalysts (1–3).... Retrieved from [Link]

  • MDPI. (n.d.). Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. Retrieved from [Link]

  • ARKAT USA, Inc. (2009). Heck and Suzuki cross-couplings of aryl and heteroaryl bromides in water using a new palladium(II)-complex. Retrieved from [Link]

  • Master Organic Chemistry. (2010, June 18). The pKa Table Is Your Friend. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Bordwell pKa Table. Retrieved from [Link]

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Safety Operating Guide

Mastering Chemical Lifecycle Management: A Guide to the Proper Disposal of 3-Amino-5-carbamoylphenylboronic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and drug development professionals, excellence in the lab extends beyond groundbreaking discoveries to encompass the entire lifecycle of a chemical, including its responsible disposal. Proper waste management is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3-Amino-5-carbamoylphenylboronic acid (CAS No. 1801408-17-2), ensuring the protection of personnel and the environment.

Hazard Assessment and Identification: Know Your Compound

Before any handling or disposal, a thorough understanding of the compound's hazards is critical. This compound, and its synonym 3-Aminocarbonylphenylboronic acid, is not a benign substance. Its primary hazard, as classified under the Globally Harmonized System (GHS), is acute oral toxicity. Phenylboronic acid derivatives as a class can also cause skin, eye, and respiratory irritation.[1][2]

The causality behind these classifications lies in the compound's reactivity and biological interaction. Ingestion can lead to systemic toxic effects, while the fine, powder-like nature of the solid can easily become airborne, posing an inhalation risk and irritating mucous membranes.

Table 1: Hazard Profile of this compound

PropertyIdentifierSource(s)
Synonym 3-Aminocarbonylphenylboronic acid[3]
CAS Number 1801408-17-2 / 351422-73-6 (Synonym)[4]
Molecular Formula C₇H₈BNO₃
Molecular Weight 164.95 g/mol
GHS Pictogram

Signal Word Warning
Hazard Class Acute Toxicity 4, Oral (H302: Harmful if swallowed)
Potential Hazards May cause skin, eye, and respiratory irritation[1][2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[5][6]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the identified hazards, a stringent PPE protocol is non-negotiable. The choice of each piece of equipment is dictated by the specific risks posed by the chemical in its solid form and in potential solutions.

Table 2: Required Personal Protective Equipment (PPE)

PPE CategorySpecificationRationaleSource(s)
Eye Protection Chemical safety goggles or a face shield worn over safety glasses.Protects eyes from airborne dust particles and accidental splashes. Standard safety glasses are insufficient.
Hand Protection Chemically resistant nitrile gloves.Prevents direct skin contact. Gloves must be inspected before use and disposed of as solid waste after handling.
Body Protection A fully fastened, flame-resistant lab coat.Protects skin and personal clothing from contamination by dust or spills.[7]
Respiratory Protection A NIOSH/MSHA-approved N95 dust mask or higher.Mandatory when handling the solid compound outside of a fume hood. Prevents inhalation of fine particles that can cause respiratory tract irritation.[1]

Core Disposal Workflow: From Benchtop to Pickup

The fundamental principle for disposing of this compound is that it must be treated as hazardous chemical waste .[7][8] It should never be disposed of down the drain or in the regular trash.[8][9] The following workflow provides a self-validating system to ensure compliance and safety.

Step 1: Waste Characterization and Segregation

Immediately upon generation, any material contaminated with this compound is classified as hazardous waste. This includes:

  • Excess or expired solid compound.

  • Contaminated consumables (e.g., weigh boats, pipette tips, gloves, bench paper).

  • Solutions containing the compound.

  • Solvent rinses from contaminated glassware (e.g., acetone, ethanol).[7]

Causality: Proper segregation is crucial to prevent dangerous reactions. This compound is incompatible with strong oxidizing agents, acids, and bases.[5][6] Mixing these waste streams could lead to gas generation, heat, or other uncontrolled reactions within the waste container.

Step 2: Container Selection and Labeling
  • Select an appropriate container: Use a sealable, leak-proof container made of a material compatible with the waste. For solids, a wide-mouth plastic or glass jar with a screw-top lid is ideal. For liquid waste (e.g., solvent rinses), use a designated solvent waste container.

  • Label the container: Before adding any waste, affix a "Hazardous Waste" label from your institution's Environmental Health & Safety (EHS) department. Fill it out completely and accurately:

    • Full Chemical Name: "Waste this compound"

    • Composition: List all contents, including solvents and their approximate percentages.

    • Hazards: Check the boxes for "Toxic."

Step 3: Waste Accumulation and Storage
  • Solid Waste: Carefully place all contaminated solid items into the labeled solid waste container. Minimize the generation of dust during transfer.

  • Liquid Waste: Collect all solutions and the initial solvent rinses from glassware into the labeled liquid waste container.

  • Storage: Keep the waste container sealed at all times, except when adding waste. Store it in a designated satellite accumulation area that is away from incompatible materials.[7]

Step 4: Arranging for Disposal

Once the waste container is full, or if you are generating waste infrequently, follow your institution's procedures to request a pickup from the EHS department or a licensed hazardous waste disposal contractor.[6][10] Provide them with a complete and accurate description of the waste.

Disposal Workflow Diagram

G cluster_prep Preparation cluster_workflow Waste Handling Workflow cluster_decon Decontamination A Don Appropriate PPE (Goggles, Gloves, Lab Coat, N95 Mask) B Generate Waste (Excess solid, contaminated items, solutions) A->B Begin Work C Segregate Waste Stream (Keep separate from incompatible chemicals) B->C H Rinse Glassware with Solvent (e.g., Acetone) B->H D Select & Pre-Label Container (Use official 'Hazardous Waste' label) C->D E Accumulate Waste in Sealed Container (Solids, Liquids, and PPE) D->E F Store Container in Designated Satellite Accumulation Area E->F G Request Waste Pickup (Contact institutional EHS) F->G I Collect Rinsate as Liquid Hazardous Waste H->I I->E Add to liquid waste

Caption: Disposal workflow for this compound.

Spill Management and Decontamination

Accidents happen, but a prepared response minimizes risk.

  • Spill Cleanup: In case of a small spill of the solid powder, do not use a dry brush or create dust. Gently cover the spill with a damp paper towel to wet the powder. Then, carefully scoop the material and the paper towel into your designated solid hazardous waste container. Ensure you are wearing all recommended PPE, especially respiratory protection.[1]

  • Decontamination of Glassware: Glassware that has come into contact with the compound must be decontaminated.

    • Perform an initial rinse with a suitable organic solvent like acetone or ethanol. This rinsate is hazardous waste and must be collected in your labeled liquid hazardous waste container.[7]

    • After the initial solvent rinse, the glassware can typically be washed with soap and water.

  • Disposal of "Empty" Containers: The original product container is not truly empty. It must be managed as hazardous waste unless properly decontaminated. Triple-rinse the container with a suitable solvent, collecting all three rinses as hazardous liquid waste. Once decontaminated, deface the original label and dispose of the container according to your facility's procedures for clean lab glass or plastic.

Prohibited Disposal Methods: Critical Actions to Avoid

To ensure safety and compliance, the following disposal methods are strictly forbidden:

  • DO NOT dispose of this compound, or any materials contaminated with it, in the regular trash.

  • DO NOT pour any solution containing this compound or solvent rinses down the sanitary sewer drain.[8][9] This can harm aquatic life and interfere with wastewater treatment processes.

  • DO NOT attempt to neutralize the waste without explicit guidance and approval from your EHS department. The compound's functional groups make simple neutralization unpredictable and potentially hazardous.

By adhering to this comprehensive disposal plan, you build a culture of safety and responsibility in your laboratory, ensuring that your scientific pursuits are conducted with the utmost respect for health and the environment.

References

  • Safety Data Sheet: Phenylboronic acid. (n.d.). Carl ROTH. Retrieved January 16, 2026, from [Link]

  • Safety Data Sheet: Phenyl boronic acid-d5. (n.d.). Chemdox. Retrieved January 16, 2026, from [Link]

  • Buy 3-Aminophenylboronic acid. (n.d.). Boron Molecular. Retrieved January 16, 2026, from [Link]

  • Safety Data Sheet. (2025, October 1). Angene Chemical. Retrieved January 16, 2026, from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.